Product packaging for Leriglitazone(Cat. No.:CAS No. 146062-44-4)

Leriglitazone

Cat. No.: B1674764
CAS No.: 146062-44-4
M. Wt: 372.4 g/mol
InChI Key: OXVFDZYQLGRLCD-UHFFFAOYSA-N
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Description

Hydroxypioglitazone is a member of the class of thiazolidenediones that is the hydroxy derivative of pioglitazone. It has a role as a human xenobiotic metabolite. It is a member of thiazolidinediones, a member of pyridines and an aromatic ether. It is functionally related to a pioglitazone.
Leriglitazone is under investigation in clinical trial NCT03917225 (A Clinical Study to Evaluate the Effect of MIN-102 on the Progression of Friedreich's Ataxia in Male and Female Patients).
This compound is an orally bioavailable, blood-brain-barrier (BBB) penetrable, selective peroxisome proliferator-activated receptor (PPAR) subtype gamma agonist, with potential neuroprotective activity that could be used for certain central nervous system (CNS) diseases, such as adrenomyeloneuropathy, cerebral adrenoleukodystrophy (cALD), Friedreich's ataxia, and certain other CNS diseases. Upon oral administration, this compound selectively targets, binds to and activates PPARgamma, thereby regulating the expression of genes involved in mitochondrial biogenesis. This modulates pathways leading to the restoration of mitochondrial function in which dysfunction is caused by the accumulation of very long-chain fatty acids (VLCFAs), and increases energy production, decreases oxidative stress, decreases nuclear factor kappa B (NF-kB) levels, inhibits neuroinflammation, protects the BBB integrity, prevents demyelination and axonal degeneration, increases neuronal survival, increases myelination and oligodendrocyte survival and improves motor function. Mutations in the ABCD1 gene, which encodes the peroxisomal membrane adrenoleukodystrophy protein, cause a defective function of the ABCD1 transporter leading to an accumulation of VLCFA. VLCFA accumulation contributes to membrane destabilization of the myelin sheath, mitochondrial dysfunction, oxidative stress, neuroinflammation and compromised BBB integrity.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
PPAR gamma agonist
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O4S B1674764 Leriglitazone CAS No. 146062-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVFDZYQLGRLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399914
Record name Hydroxy Pioglitazone (M-IV)
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Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146062-44-4
Record name Leriglitazone [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leriglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydroxy Pioglitazone (M-IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LERIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K824X25AYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Leriglitazone's Modulation of PPAR Gamma Signaling Pathways: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist with the ability to penetrate the central nervous system (CNS).[1][2] As a key regulator of gene expression, PPARγ is critically involved in mitochondrial biogenesis, energy metabolism, and the inflammatory response.[3][4] this compound activates PPARγ, triggering a cascade of downstream effects that collectively address the multifaceted pathology of neurodegenerative and neuroinflammatory disorders.[5] Its mechanism of action involves the restoration of mitochondrial function, attenuation of neuroinflammation, reduction of oxidative stress, and promotion of remyelination. This whitepaper provides an in-depth technical overview of this compound's engagement with the PPARγ signaling pathway, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the core biological processes. It is intended for researchers, scientists, and drug development professionals working on novel therapeutics for CNS diseases such as X-linked Adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FRDA).

Introduction to this compound and the PPAR Gamma Target

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It is highly expressed in adipose tissue but is also present in various brain cells, including neurons and glia. PPARγ plays a pivotal role in regulating systemic energy homeostasis, lipid metabolism, and inflammation. In the context of neurodegenerative diseases, dysfunction in pathways governed by PPARγ—such as mitochondrial dysregulation, oxidative stress, and chronic neuroinflammation—are common pathological hallmarks.

This compound emerges as a promising therapeutic agent designed to specifically target and activate PPARγ within the CNS. As a metabolite of pioglitazone, it has been engineered for sufficient brain penetration, allowing for engagement with its target at concentrations that can be safely achieved in humans. By activating PPARγ, this compound modulates the expression of a wide array of genes, leading to pleiotropic effects that counteract the complex pathophysiology of diseases like X-ALD and FRDA.

Core Mechanism: Activation of the PPAR Gamma Signaling Pathway

The fundamental mechanism of this compound's action begins with its binding to and activation of the PPARγ receptor. This activation initiates a series of molecular events that ultimately alter gene transcription.

  • Ligand Binding: this compound binds to the ligand-binding domain of PPARγ.

  • Heterodimerization: The activated PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: This PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: Upon binding to PPREs, the complex recruits a suite of co-activator proteins, most notably the PPARγ coactivator 1-alpha (PGC-1α), which is a master regulator of mitochondrial biogenesis. This action initiates the transcription of downstream genes involved in multiple restorative pathways. Conversely, PPARγ activation can also repress the transcription of pro-inflammatory genes by interfering with other signaling pathways, such as NF-κB.

PPAR_Gamma_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ / RXR (Inactive) This compound->PPARg_RXR_inactive Binds & Activates PPARg_RXR_active PPARγ / RXR (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Translocates PPRE PPRE PPARg_RXR_active->PPRE Binds to PGC1a Co-activators (e.g., PGC-1α) PGC1a->PPARg_RXR_active Recruited Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates

Diagram 1: Canonical PPAR Gamma Signaling Pathway Activation by this compound.

Pleiotropic Effects on Downstream Pathways

This compound's activation of PPARγ results in the modulation of several critical biological pathways that are dysfunctional in many neurodegenerative diseases.

Restoration of Mitochondrial Function and Biogenesis

A primary consequence of this compound-mediated PPARγ activation is the enhancement of the PPARγ/PGC-1α pathway, which is crucial for mitochondrial health.

  • Increased Mitochondrial Biogenesis: Activation of this axis upregulates nuclear respiratory factors (NRF-1, NRF-2) and mitochondrial transcription factor A (TFAM), leading to the replication of mitochondrial DNA and the synthesis of new mitochondria.

  • Improved Bioenergetics: this compound restores mitochondrial function and energy production, leading to increased ATP concentrations and improved fatty acid β-oxidation. This is particularly relevant in FRDA, where frataxin deficiency impairs mitochondrial function.

Mitochondrial_Biogenesis_Pathway This compound This compound PPARg PPARγ Activation This compound->PPARg PGC1a PGC-1α Upregulation PPARg->PGC1a NRF NRF-1/2 Activation PGC1a->NRF TFAM TFAM Upregulation NRF->TFAM Mito Mitochondrial Biogenesis & Function TFAM->Mito

Diagram 2: this compound's Effect on the Mitochondrial Biogenesis Pathway.
Attenuation of Neuroinflammation

Chronic neuroinflammation is a key driver of neuronal damage. This compound exerts potent anti-inflammatory effects through several mechanisms.

  • NF-κB Repression: Activated PPARγ interferes with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, reducing the transcription of inflammatory cytokines.

  • Microglial Modulation: It reduces the activation of microglia and macrophages, shifting them away from a pro-inflammatory phenotype.

  • Blood-Brain Barrier (BBB) Integrity: this compound helps prevent the endothelial damage that disrupts the BBB, a critical early event in the progression of cerebral ALD (cALD). Clinical data shows a reduction in plasma MMP-9, a marker of BBB integrity.

Anti_Inflammatory_Pathway This compound This compound PPARg PPARγ Activation This compound->PPARg NFkB NF-κB Pathway PPARg->NFkB Inhibits Inflammation Microglial Activation Pro-inflammatory Cytokines BBB Disruption NFkB->Inflammation Promotes

Diagram 3: this compound's Anti-Inflammatory Mechanism via NF-κB Repression.
Neuroprotection and Remyelination

This compound also demonstrates direct neuroprotective and restorative properties.

  • Oligodendrocyte Support: It promotes the survival and differentiation of oligodendrocytes, the cells responsible for producing myelin in the CNS.

  • Myelin Debris Clearance: In vitro models show that this compound increases the clearance of myelin debris, a necessary step for remyelination to occur.

  • Axonal Protection: In clinical trials, stable neurofilament light chain (NfL) levels in treated patients suggest a reduction in axonal degeneration.

Quantitative Data from Preclinical and Clinical Studies

The effects of this compound have been quantified across a range of studies, from cellular models to large-scale clinical trials.

Table 1: Summary of Key Preclinical Findings

Model System Disease Modeled Key Quantitative Finding Reference
Primary Rodent Neurons/Astrocytes X-ALD Increased ATP concentration; Decreased oxidative stress
FRDA Patient Fibroblasts Friedreich's Ataxia Significantly increased markers of mitochondrial biogenesis
Frataxin-deficient Cardiomyocytes Friedreich's Ataxia Prevention of lipid droplet accumulation
YG8sR Mouse Model Friedreich's Ataxia Improved motor function deficit

| AMN Mouse Models | Adrenomyeloneuropathy | Restored markers of mitochondrial function and inflammation in spinal cord | |

Table 2: Efficacy Data from the ADVANCE Trial (Phase 2/3, Adrenomyeloneuropathy)

Endpoint / Biomarker This compound Group Placebo Group Outcome Reference
Development of Progressive cALD 0 of 77 patients 6 of 39 patients Occurrence only in the placebo group
Plasma MMP-9 Levels - - Significantly reduced with treatment
Plasma Neurofilament Light (NfL) - - Significantly increased in placebo patients with lesion progression, suggesting drug effect on reducing axonal degeneration
Body Sway (Balance) - - Clinically relevant differences favoring this compound

| 6-Minute Walk Test | - | - | Primary endpoint not met | |

Table 3: Efficacy Data from the NEXUS Trial (Pivotal, Pediatric cALD)

Endpoint Result Comparison to Natural History Reference
Arrested Disease Criteria (at 96 wks) 35% of patients (7 of 20) Significantly greater than the 10% expected from natural history (p<0.05)

| Clinical Stability | All 20 evaluable patients remained clinically stable | - | |

Table 4: Efficacy Data from Compassionate Use Study (Adult Progressive cALD)

Endpoint Result (N=13) Follow-up Reference
Clinical & Radiological Stability 10 of 13 patients stabilized Up to 2 years
Gadolinium Enhancement All 5 patients who presented with enhancement became gadolinium negative Up to 2 years

| Plasma NfL Levels | Stabilized in all 10 clinically stable patients | Up to 2 years | |

Key Experimental Methodologies

The investigation of this compound's effects on PPARγ signaling involves a multi-tiered approach, from molecular assays to human clinical trials.

In Vitro and Cellular Assays
  • PPARγ Transactivation Assay:

    • Objective: To quantify the ability of a compound to activate the PPARγ receptor.

    • Protocol Outline:

      • Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with three plasmids: an expression vector for human PPARγ, an expression vector for RXR, and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

      • Treatment: Cells are incubated with varying concentrations of this compound or a vehicle control.

      • Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The resulting light output is directly proportional to the degree of PPARγ activation.

  • Gene Expression Analysis (qPCR):

    • Objective: To measure changes in the expression of PPARγ target genes.

    • Protocol Outline:

      • Cell Culture & Treatment: Patient-derived or animal-derived cells (e.g., astrocytes, fibroblasts) are treated with this compound.

      • RNA Extraction: Total RNA is extracted from the cells.

      • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

      • Quantitative PCR: Real-time PCR is performed using primers specific for target genes (e.g., PGC-1α, NF-κB subunits, olig2) to quantify their expression levels relative to a housekeeping gene.

In Vivo Animal Models
  • Adrenomyeloneuropathy (AMN) Mouse Models:

    • Objective: To assess the therapeutic efficacy of this compound on motor function and underlying pathology in a model that mimics human AMN.

    • Protocol Outline:

      • Model: Use of a genetically modified mouse model of AMN (e.g., Abcd1 knockout mice).

      • Administration: this compound is administered orally on a daily basis for a defined period.

      • Behavioral Testing: Motor function and coordination are assessed using tests like the rotarod or open-field test.

      • Biochemical and Histological Analysis: At the end of the study, tissues (e.g., spinal cord) are harvested to measure markers of oxidative stress, mitochondrial function, inflammation, and myelination via techniques like Western blotting, ELISA, and immunohistochemistry.

Clinical Trial Protocols
  • ADVANCE Trial (NCT03231878):

    • Objective: To assess the efficacy and safety of this compound in adult male patients with AMN.

    • Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial conducted at multiple international sites.

    • Key Assessments:

      • Primary Endpoint: Change from baseline in the Six-Minute Walk Test.

      • Secondary Endpoints: Body sway, Expanded Disability Status Scale (EDSS), SSPROM, and safety.

      • Exploratory Endpoints: MRI to monitor for the development of cerebral lesions and plasma biomarkers (NfL, MMP-9).

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development invitro In Vitro Assays (e.g., Transactivation, qPCR) invivo In Vivo Animal Models (e.g., AMN Mouse Model) invitro->invivo Validate Mechanism & Initial Efficacy phase1 Phase 1 (Safety, PK/PD, BBB Penetration) invivo->phase1 Establish Proof-of-Concept phase23 Phase 2/3 (ADVANCE, NEXUS) (Efficacy & Safety in Patients) phase1->phase23 Regulatory Regulatory Review phase23->Regulatory Submission for Approval

Diagram 4: General Experimental and Clinical Development Workflow for this compound.

Conclusion

This compound represents a targeted therapeutic strategy for complex neurodegenerative disorders by acting as a potent agonist of the PPARγ nuclear receptor. Its ability to penetrate the central nervous system allows it to engage with multiple pathological pathways at their source. By activating the PPARγ/PGC-1α axis, it restores mitochondrial biogenesis and function. Simultaneously, it exerts powerful anti-inflammatory effects by repressing the NF-κB pathway and promotes neuroprotection and remyelination. The quantitative data from a robust program of preclinical and clinical studies, particularly its demonstrated ability to halt the progression of devastating cerebral lesions in X-ALD patients, underscores its significant therapeutic potential. Further investigation and development of this compound are poised to provide a much-needed, disease-modifying treatment for patients with X-ALD, FRDA, and potentially other neuroinflammatory and neurodegenerative conditions.

References

Leriglitazone: A Deep Dive into Preclinical Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and bioavailability data for leriglitazone, a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This compound has demonstrated significant therapeutic potential in preclinical models for various central nervous system (CNS) disorders, largely attributed to its ability to penetrate the blood-brain barrier.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this promising therapeutic agent.

Executive Summary

This compound exhibits a favorable pharmacokinetic profile in multiple preclinical species, characterized by high oral bioavailability and significant brain penetration. Preclinical studies in mice, rats, and dogs have consistently shown robust systemic exposure following oral administration.[4] Notably, in rats, this compound demonstrates the ability to cross the blood-brain barrier, achieving therapeutic concentrations in the central nervous system.[1] This guide synthesizes the available quantitative data, details the experimental methodologies employed in these crucial preclinical studies, and visualizes the key processes and pathways associated with this compound's mechanism of action and evaluation.

Pharmacokinetic Profile of this compound in Preclinical Models

The pharmacokinetic parameters of this compound have been evaluated in mice, rats, and dogs. The compound generally displays rapid absorption and high systemic exposure. While specific Cmax, Tmax, AUC, and half-life values from these preclinical studies are not publicly available in comprehensive tables, the reported high oral bioavailability across species underscores its excellent absorption and metabolic stability.

Table 1: Summary of Oral Bioavailability and Brain Penetration of this compound in Preclinical Models

SpeciesOral Bioavailability (%)Brain PenetrationReference
Mouse85 - 90Data not publicly available
Rat85 - 90Unbound Brain-to-Plasma Ratio (Kpu,u): 0.25
Dog85 - 90Data not publicly available

It is important to note that while the oral bioavailability is consistently reported as high, specific dose levels and corresponding plasma concentrations from these preclinical studies are not detailed in the available literature.

Detailed Experimental Protocols

While specific, detailed protocols for every cited study are proprietary, this section outlines the standard methodologies typically employed in preclinical pharmacokinetic and bioavailability studies for orally administered small molecules like this compound.

Oral Bioavailability Studies

A standard oral bioavailability study in preclinical models such as mice, rats, or dogs would typically involve the following steps:

  • Animal Models: Healthy, adult male and female animals of the selected species (e.g., Sprague-Dawley rats, Beagle dogs) are used. Animals are fasted overnight prior to drug administration to ensure consistent absorption.

  • Drug Formulation and Administration: this compound is typically formulated as a suspension for oral administration. A predetermined dose is administered via oral gavage for rodents or in a capsule for dogs.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs).

  • Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.

  • Bioavailability Calculation: To determine absolute oral bioavailability, a separate cohort of animals is administered an intravenous (IV) dose of this compound. The oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Brain Penetration Studies

To assess the ability of this compound to cross the blood-brain barrier, a neuro-pharmacokinetic study is conducted, typically in rats:

  • Animal Model and Dosing: Rats are administered a single oral dose of this compound.

  • Sample Collection: At a predetermined time point corresponding to the expected peak plasma concentration, animals are euthanized, and both blood and brain tissue are collected.

  • Sample Processing: Blood is processed to obtain plasma. The brain is homogenized to create a uniform sample.

  • Bioanalytical Method: The concentrations of this compound in both plasma and brain homogenate are quantified using a validated LC-MS/MS method.

  • Calculation of Brain-to-Plasma Ratio: The unbound brain-to-plasma ratio (Kpu,u) is calculated to assess the extent of brain penetration, taking into account the fraction of unbound drug in both plasma and brain tissue.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the typical workflow of a preclinical pharmacokinetic study.

leriglitazone_moa cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Cellular Effects This compound This compound (Oral Administration) PPARg PPARγ This compound->PPARg Binds & Activates PPRE PPRE PPARg->PPRE Forms heterodimer with RXR and binds to PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Mitochondrial_Biogenesis Mitochondrial Biogenesis Gene_Expression->Mitochondrial_Biogenesis Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Myelination Myelination Gene_Expression->Myelination

Mechanism of Action of this compound.

pk_workflow cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Oral Administration of this compound Sampling Serial Blood Sampling Dosing->Sampling Brain_Collection Brain Tissue Collection (for CNS studies) Dosing->Brain_Collection Plasma_Processing Plasma Sample Processing Sampling->Plasma_Processing Brain_Homogenization Brain Tissue Homogenization Brain_Collection->Brain_Homogenization LCMS LC-MS/MS Analysis Plasma_Processing->LCMS Brain_Homogenization->LCMS PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) LCMS->PK_Parameters Brain_Ratio Brain-to-Plasma Ratio Calculation LCMS->Brain_Ratio Bioavailability Bioavailability Determination PK_Parameters->Bioavailability

Preclinical Pharmacokinetic Study Workflow.

Conclusion

This compound demonstrates a promising preclinical pharmacokinetic profile, highlighted by its high oral bioavailability across multiple species and its ability to penetrate the central nervous system. These characteristics are crucial for a drug candidate targeting neurodegenerative and neuroinflammatory diseases. While detailed quantitative pharmacokinetic parameters from preclinical studies are not extensively published, the available data strongly support the continued development of this compound. The experimental methodologies outlined in this guide provide a framework for the types of studies that have been conducted to establish the pharmacokinetic and bioavailability profile of this compound. The visualized pathways offer a clear understanding of its mechanism of action and the process by which its preclinical profile is evaluated. Further disclosure of detailed preclinical data would be beneficial for a more comprehensive public understanding of this compound's promising therapeutic potential.

References

Leriglitazone's Role in Mitochondrial Biogenesis and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leriglitazone, a novel, brain-penetrant peroxisome proliferator-activated receptor gamma (PPARγ) agonist, is emerging as a promising therapeutic agent for a range of neurological disorders characterized by mitochondrial dysfunction. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound promotes mitochondrial biogenesis and enhances mitochondrial function. We will explore the core signaling pathways modulated by this compound, present quantitative data from preclinical and clinical studies, detail key experimental protocols for assessing its efficacy, and provide visual representations of the underlying biological processes.

Introduction: The Central Role of Mitochondria in Neurological Health

Mitochondria are dynamic organelles essential for cellular energy production, calcium homeostasis, and the regulation of apoptosis. In the central nervous system (CNS), which has a high energy demand, mitochondrial integrity is paramount for neuronal survival and function. A growing body of evidence implicates mitochondrial dysfunction in the pathogenesis of numerous neurodegenerative diseases, including X-linked adrenoleukodystrophy (X-ALD), Friedreich's Ataxia (FRDA), and Rett syndrome.[1][2][3] This dysfunction can manifest as impaired energy production, increased oxidative stress, and altered mitochondrial dynamics, ultimately leading to neuronal cell death.

This compound (MIN-102) is a selective PPARγ agonist designed to cross the blood-brain barrier, allowing for targeted engagement of this critical nuclear receptor within the CNS.[4] By activating PPARγ, this compound initiates a cascade of transcriptional events that collectively enhance mitochondrial biogenesis and function, offering a potential therapeutic strategy to counteract the mitochondrial deficits observed in various neurological disorders.[1]

Mechanism of Action: The PPARγ/PGC-1α Signaling Pathway

The primary mechanism through which this compound exerts its effects on mitochondria is by activating the PPARγ coactivator 1-alpha (PGC-1α) signaling pathway. PGC-1α is a master regulator of mitochondrial biogenesis.

Signaling Cascade:

  • PPARγ Activation: this compound binds to and activates PPARγ, a ligand-activated transcription factor.

  • PGC-1α Upregulation: Activated PPARγ promotes the expression of PGC-1α.

  • NRF1 and NRF2 Activation: PGC-1α co-activates Nuclear Respiratory Factors 1 and 2 (NRF1 and NRF2), which are key transcription factors.

  • TFAM Expression: NRF1 and NRF2 then drive the expression of Mitochondrial Transcription Factor A (TFAM).

  • Mitochondrial DNA Replication and Transcription: TFAM translocates to the mitochondria, where it binds to mitochondrial DNA (mtDNA) and promotes its replication and the transcription of mitochondrial-encoded genes essential for the electron transport chain.

This coordinated upregulation of key regulatory factors leads to an increase in the number of mitochondria and an enhanced capacity for oxidative phosphorylation and ATP production.

Leriglitazone_Signaling_Pathway This compound This compound PPARG PPARγ This compound->PPARG Activates PGC1a PGC-1α PPARG->PGC1a Upregulates NRF1_2 NRF1 / NRF2 PGC1a->NRF1_2 Co-activates TFAM TFAM NRF1_2->TFAM Upregulates Mitochondrion Mitochondrion TFAM->Mitochondrion mtDNA mtDNA Replication & Transcription Mitochondrion->mtDNA Biogenesis Mitochondrial Biogenesis mtDNA->Biogenesis Function Improved Mitochondrial Function Biogenesis->Function

This compound's core signaling pathway for mitochondrial biogenesis.

Quantitative Effects on Mitochondrial Biogenesis and Function

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound and other PPARγ agonists on key markers of mitochondrial biogenesis and function.

Table 1: Gene Expression Changes in Mitochondrial Biogenesis Pathway

GeneCompoundModel SystemFold Change vs. ControlReference
PGC-1αPioglitazoneDown Syndrome Human Fetal Fibroblasts~1.5-fold (mRNA)
NRF1PioglitazoneRat Hippocampus (Hypoxic-Ischemic Model)>1.5-fold (mRNA)
TFAMPioglitazoneRat Hippocampus (Hypoxic-Ischemic Model)>2.0-fold (mRNA)
FrataxinThis compoundRat Neurons (Frataxin-deficient)1.48-fold

Note: Data for Pioglitazone is included as a representative PPARγ agonist to illustrate the expected magnitude of effect on PGC-1α, NRF1, and TFAM, as specific fold-change data for this compound on these genes were not available in the reviewed literature.

Table 2: Functional Improvements in Mitochondria

ParameterCompoundModel System% Change vs. ControlReference
ATP ProductionPioglitazoneDown Syndrome Human Fetal Fibroblasts+60%
Basal Oxygen Consumption Rate (OCR)PioglitazoneDown Syndrome Human Fetal FibroblastsSignificant Increase
Maximal Oxygen Consumption Rate (OCR)PioglitazoneDown Syndrome Human Fetal FibroblastsSignificant Increase
Mitochondrial Membrane PotentialThis compoundFrataxin-deficient Dorsal Root Ganglia NeuronsRestored
Superoxide Anion ConcentrationThis compoundRett Syndrome Patient Fibroblasts-20%

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on mitochondrial biogenesis and function.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C using the Seahorse XF Calibrant.

  • Compound Loading: Load the injection ports of the sensor cartridge with the following mitochondrial inhibitors at optimized concentrations:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Assay Execution: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Seahorse_Workflow Start Start Seed_Cells Seed Cells in XF Microplate Start->Seed_Cells Hydrate_Cartridge Hydrate Sensor Cartridge Start->Hydrate_Cartridge Incubate_Cells Incubate Cells in Assay Medium (37°C) Seed_Cells->Incubate_Cells Run_Assay Run Seahorse XF Mito Stress Test Incubate_Cells->Run_Assay Load_Inhibitors Load Inhibitors into Cartridge Ports Hydrate_Cartridge->Load_Inhibitors Load_Inhibitors->Run_Assay Analyze_Data Analyze OCR Data Run_Assay->Analyze_Data End End Analyze_Data->End

Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Quantitative PCR (qPCR) for Mitochondrial Gene Expression

This method is used to quantify the relative expression levels of genes involved in mitochondrial biogenesis.

Protocol:

  • RNA Extraction: Isolate total RNA from control and this compound-treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers (for PGC-1α, NRF1, TFAM, etc.), and a SYBR Green master mix.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH or β-actin). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Western Blotting for Mitochondrial Proteins

Western blotting is used to detect and quantify the protein levels of key mitochondrial biogenesis markers.

Protocol:

  • Protein Extraction: Lyse control and this compound-treated cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PGC-1α, NRF1, TFAM, SOD2).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion and Future Directions

This compound represents a promising therapeutic approach for neurological disorders with underlying mitochondrial dysfunction. Its ability to penetrate the blood-brain barrier and activate the PPARγ/PGC-1α pathway addresses a critical need in the treatment of these debilitating conditions. The preclinical and emerging clinical data strongly support its role in promoting mitochondrial biogenesis, enhancing mitochondrial function, and protecting against oxidative stress.

Future research should focus on further elucidating the downstream targets of the PPARγ/PGC-1α pathway modulated by this compound and exploring its potential synergistic effects with other therapeutic strategies. Continued investigation in well-designed clinical trials will be crucial to fully establish the efficacy and safety of this compound in various patient populations with neurodegenerative diseases. The comprehensive understanding of its mechanism of action, as outlined in this guide, will be instrumental in advancing its development and potential application in the clinic.

References

Leriglitazone for Friedreich's Ataxia: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on leriglitazone, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, for the treatment of Friedreich's ataxia (FA). This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a brain-penetrant PPARγ agonist designed to address the downstream consequences of frataoxin deficiency, the root cause of Friedreich's ataxia.[1][2] The pathophysiology of FA is characterized by reduced levels of the mitochondrial protein frataxin, leading to mitochondrial dysfunction, impaired energy production, oxidative stress, and neurodegeneration.[3] this compound's primary mechanism involves the activation of the PPARγ/PGC-1α pathway, which is known to be dysregulated in FA.[1] This activation aims to restore mitochondrial biogenesis and function, improve energy metabolism, and reduce oxidative stress and neuroinflammation.

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in various models of Friedreich's ataxia.

Table 1: In Vitro Efficacy of this compound in Frataxin-Deficient Neurons

ParameterModel SystemTreatmentOutcomeReference
Frataxin LevelsFrataxin-deficient rat dorsal root ganglia (DRG) neuronsThis compound48% increase
Neuronal SurvivalFrataxin-deficient rat DRG neuronsThis compound44% increase
Neurite DegenerationFrataxin-deficient rat DRG neuronsThis compoundSignificant reduction
α-fodrin CleavageFrataxin-deficient rat DRG neuronsThis compoundReduction in cleavage by calpain and caspase 3
Mitochondrial Membrane PotentialFrataxin-deficient rat DRG neuronsThis compoundRestoration

Table 2: In Vitro Efficacy of this compound in Frataxin-Deficient Cardiomyocytes

ParameterModel SystemTreatmentOutcomeReference
Lipid Droplet AccumulationFrataxin-deficient primary neonatal cardiomyocytesThis compound42% reduction
Frataxin LevelsFrataxin-deficient primary neonatal cardiomyocytesThis compoundNo significant increase

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Friedreich's Ataxia (YG8sR Mice)

ParameterTestTreatmentOutcomeReference
Motor FunctionBalance Beam TestThis compound (50 mg/kg/day)Significant improvement
Motor FunctionRotarod TestThis compound (50 mg/kg/day)No significant impact
Motor FunctionPole TestThis compound (50 mg/kg/day)No significant impact
Overall Motor ScoreCombination of all three testsThis compound (50 mg/kg/day)Significant improvement

Table 4: Efficacy of this compound in Friedreich's Ataxia Patient Cells

ParameterModel SystemTreatmentOutcomeReference
Frataxin LevelsFA patient fibroblastsThis compoundSignificant increase
Mitochondrial Biogenesis Markers (e.g., PGC-1α)FA patient fibroblastsThis compoundSignificant increase

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Friedreich's Ataxia

Leriglitazone_Pathway This compound This compound PPARG PPARγ This compound->PPARG activates PGC1a PGC-1α PPARG->PGC1a upregulates Neuroinflammation Neuroinflammation PPARG->Neuroinflammation inhibits Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Antioxidant_Response Antioxidant Response PGC1a->Antioxidant_Response Energy_Metabolism Energy Metabolism PGC1a->Energy_Metabolism Mito_Dysfunction Mitochondrial Dysfunction Mito_Biogenesis->Mito_Dysfunction counteracts Oxidative_Stress Oxidative Stress Antioxidant_Response->Oxidative_Stress reduces Energy_Metabolism->Mito_Dysfunction improves Neuronal_Survival Neuronal Survival Neuroinflammation->Neuronal_Survival Oxidative_Stress->Neuronal_Survival Mito_Dysfunction->Neuronal_Survival DRG_Workflow Start Primary Rat DRG Neuron Culture Transduction Lentiviral shRNA Transduction (Frataxin knockdown) Start->Transduction Treatment This compound Treatment (e.g., 500 nM for 5 days) Transduction->Treatment Analysis Endpoint Analysis Treatment->Analysis Survival Cell Survival Assay Analysis->Survival Neurites Immunofluorescence (β-III Tubulin) Analysis->Neurites Mito Mitochondrial Function (e.g., JC-1 Assay) Analysis->Mito Apoptosis Apoptosis Markers (α-fodrin cleavage) Analysis->Apoptosis Mouse_Workflow Start YG8sR Mouse Model of FA Treatment This compound Administration (in food, e.g., 50 mg/kg/day) Start->Treatment Behavior Motor Function Testing Treatment->Behavior during treatment period Endpoint Biochemical/Histological Analysis Treatment->Endpoint at study conclusion Rotarod Rotarod Test Behavior->Rotarod Pole Pole Test Behavior->Pole Beam Balance Beam Test Behavior->Beam

References

Beyond PPAR Gamma: A Technical Guide to the Cellular Targets of Leriglitazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone (MIN-102) is a novel, brain-penetrant, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist being investigated for the treatment of central nervous system (CNS) disorders.[1][2] While its interaction with PPARγ is a key aspect of its mechanism of action, a growing body of preclinical and clinical evidence reveals that this compound's therapeutic potential extends to a multitude of cellular targets and pathways beyond classical PPARγ agonism.[3][4] This technical guide provides an in-depth exploration of these non-PPARγ-mediated effects, offering researchers, scientists, and drug development professionals a comprehensive understanding of this compound's pleiotropic cellular activities. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Cellular Targets and Mechanisms of Action

This compound's impact on cellular function is multifaceted, primarily converging on the mitigation of mitochondrial dysfunction, the reduction of oxidative stress, the attenuation of neuroinflammation, and the promotion of myelination.[3] These effects are interconnected and contribute to the neuroprotective properties observed in various preclinical models of neurodegenerative diseases.

Mitochondrial Biogenesis and Function

A central tenet of this compound's activity beyond PPARγ is its profound influence on mitochondrial health. In multiple disease models, this compound has been shown to enhance mitochondrial biogenesis and restore mitochondrial function.

Quantitative Data on Mitochondrial Effects

Experimental SystemMeasured ParameterThis compound ConcentrationObserved EffectReference
Friedreich's Ataxia (FRDA) patient cellsMitochondrial biogenesis markersNot specifiedSignificantly increased
hiPS-derived astrocytes from PKAN patientsRespiratory activity100 nMImproved
Rett syndrome model (fibroblasts and mice)Bioenergetic alterations75 mg/kg/day (mice)Recovered
Frataxin-deficient dorsal root ganglia neuronsMitochondrial respiratory activityNot specifiedImproved

Signaling Pathway: Mitochondrial Biogenesis

This compound promotes mitochondrial biogenesis primarily through the activation of the PPARγ coactivator 1-alpha (PGC-1α) pathway. This leads to the increased expression of nuclear respiratory factor 1 (NRF1) and superoxide dismutase 2 (SOD2), key regulators of mitochondrial gene expression and antioxidant defense.

G This compound This compound PPARg PPARγ This compound->PPARg activates PGC1a PGC-1α PPARg->PGC1a activates NRF1 NRF1 PGC1a->NRF1 co-activates SOD2 SOD2 PGC1a->SOD2 induces Mito_Biogenesis Mitochondrial Biogenesis NRF1->Mito_Biogenesis Antioxidant_Defense Antioxidant Defense SOD2->Antioxidant_Defense

This compound-mediated activation of mitochondrial biogenesis.
Oxidative Stress Reduction

Oxidative stress is a common pathological feature of many neurodegenerative diseases. This compound has demonstrated potent antioxidant effects in various preclinical models.

Quantitative Data on Oxidative Stress Markers

Experimental SystemMeasured ParameterThis compound ConcentrationObserved EffectReference
Rett syndrome model (fibroblasts)Oxidative stressNot specifiedIncreased
hiPS-derived astrocytes from PKAN patientsOxidative stressNot specifiedDecreased
Frataxin-deficient dorsal root ganglia neuronsOxidative stressNot specifiedImproved
Frataxin-deficient dorsal root ganglia neuronsLipid peroxidationNot specifiedAlmost completely rescued

Signaling Pathway: NRF2-Mediated Antioxidant Response

This compound has been shown to normalize the levels of Nuclear factor erythroid 2-related factor 2 (NRF2), a key transcription factor that regulates the expression of antioxidant proteins.

This compound This compound NRF2 NRF2 This compound->NRF2 normalizes levels Antioxidant_Genes Antioxidant Genes (e.g., SODs, GPx) NRF2->Antioxidant_Genes activates transcription Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Oxidative_Stress

This compound's role in the NRF2 antioxidant pathway.
Neuroinflammation Modulation

Neuroinflammation is a critical component in the progression of many CNS disorders. This compound exerts significant anti-inflammatory effects by modulating key inflammatory pathways.

Quantitative Data on Neuroinflammatory Markers

Experimental SystemMeasured ParameterThis compound ConcentrationObserved EffectReference
X-ALD inflammatory pathwayNF-κB levelsNot specifiedDecreased
X-ALD modelMacrophage/microglial activationNot specifiedReduced
hiPS-derived astrocytes from PKAN patientsInflammationNot specifiedDecreased
Rett syndrome model (mice)Anti-inflammatory effect75 mg/kg/dayExerted

Signaling Pathway: Inhibition of NF-κB Signaling

A key mechanism of this compound's anti-inflammatory action is the repression of the nuclear factor kappa B (NF-κB) pathway.

Inflammatory_Stimuli Inflammatory Stimuli NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Proinflammatory_Genes Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation This compound This compound This compound->NFkB_Pathway represses

Inhibition of the NF-κB neuroinflammatory pathway by this compound.
Myelination and Oligodendrocyte Support

This compound has shown potential in promoting remyelination by supporting the survival and differentiation of oligodendrocytes, the myelin-producing cells in the CNS.

Quantitative Data on Myelination

Experimental SystemMeasured ParameterThis compound ConcentrationObserved EffectReference
X-ALD modelOligodendrocyte differentiation genes (olig2, neuroD1)Not specifiedIncreased expression
X-ALD modelOligodendrocyte survivalNot specifiedPromoted
X-ALD modelMyelinationNot specifiedPromoted

Experimental Workflow: Oligodendrocyte Differentiation Assay

OPCs Oligodendrocyte Progenitor Cells (OPCs) Culture Culture in differentiation medium OPCs->Culture Treatment Treat with this compound or vehicle control Culture->Treatment Incubation Incubate for 5-7 days Treatment->Incubation Analysis Analyze for differentiation markers (e.g., MBP, Olig2) via Immunocytochemistry or qPCR Incubation->Analysis

Workflow for assessing this compound's effect on oligodendrocyte differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's cellular targets.

Mitochondrial Respiration Analysis (Seahorse XF Assay)

This protocol is a representative method for assessing mitochondrial function.

1. Cell Plating:

  • Seed cells in a Seahorse XF cell culture microplate at a density of 20,000-80,000 cells/well in 80 µL of growth medium.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

2. Sensor Cartridge Hydration:

  • One day prior to the assay, hydrate the XF sensor cartridge by adding 200 µL of sterile water to each well of the utility plate and placing the sensor cartridge on top.

  • Incubate at 37°C in a non-CO2 incubator.

3. Assay Preparation:

  • On the day of the assay, replace the water in the utility plate with 200 µL/well of XF Calibrant and incubate at 37°C in a non-CO2 incubator for at least 1 hour.

  • Wash the cells once with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

  • Add 180 µL of the supplemented base medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour.

4. Compound Loading and Assay Run:

  • Load the injection ports of the sensor cartridge with 20 µL of the compounds to be tested (e.g., oligomycin, FCCP, rotenone/antimycin A) at 10X the final desired concentration.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time.

NF-κB Activation (Luciferase Reporter Assay)

This protocol outlines a common method for measuring NF-κB activation.

1. Cell Transfection:

  • Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

2. Treatment:

  • After 24-48 hours, treat the cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound for the desired time.

3. Lysis and Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Gene Expression Analysis (Quantitative PCR)

This is a standard protocol for measuring changes in gene expression.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from treated and control cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

2. qPCR Reaction:

  • Set up qPCR reactions using a SYBR Green-based qPCR master mix, cDNA template, and primers specific for the target genes (e.g., PGC-1α, NRF1, SOD2) and a housekeeping gene (e.g., GAPDH, β-actin).

3. Data Analysis:

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to controls.

Western Blotting for Protein Expression

This protocol describes a standard method for detecting protein levels.

1. Protein Extraction and Quantification:

  • Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., PGC-1α, NRF2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

The cellular targets of this compound extend well beyond its primary interaction with PPARγ. Its ability to enhance mitochondrial function, combat oxidative stress, suppress neuroinflammation, and support myelination underscores its potential as a pleiotropic therapeutic agent for a range of complex CNS disorders. The quantitative data and experimental methodologies provided in this guide offer a solid foundation for further research and development of this compound and other molecules with similar multifaceted mechanisms of action. As our understanding of the intricate cellular and molecular pathways underlying neurodegeneration continues to evolve, the broad-spectrum activity of compounds like this compound presents a promising avenue for the development of effective treatments for these debilitating diseases.

References

Methodological & Application

Protocol for the Dissolution of Leriglitazone for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leriglitazone (also known as MIN-102) is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has shown potential in preclinical and clinical studies for various neurodegenerative diseases.[1][2][3] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the dissolution of this compound, guidance on solvent selection, and a summary of its relevant physicochemical properties.

Physicochemical Properties and Solubility

This compound is a small molecule that is a metabolite of pioglitazone.[2] Its chemical structure and properties necessitate the use of an organic solvent for creating stock solutions for cell culture applications. The solubility of this compound in common laboratory solvents is summarized in the table below.

SolventMolar Mass ( g/mol )Water Solubility (Predicted)Solubility in DMSOSolubility in Ethanol
This compound372.440.0213 mg/mL[4]Soluble, 10 mM stock solutions have been successfully prepared.No data available

Note: The water solubility is a predicted value and indicates that this compound is sparingly soluble in aqueous solutions. Direct dissolution in cell culture media is not recommended.

Signaling Pathway of this compound

This compound acts as a selective agonist for the PPARγ nuclear receptor. Upon binding, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) on target genes. This interaction modulates the transcription of genes involved in mitochondrial biogenesis, oxidative stress reduction, and inflammation, leading to its neuroprotective effects.

Leriglitazone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects This compound This compound PPARg_RXR_inactive Inactive PPARγ-RXR Complex This compound->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active Active PPARγ-RXR-Leriglitazone Complex PPARg_RXR_inactive->PPARg_RXR_active Translocation PPRE PPRE (on DNA) PPARg_RXR_active->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Initiates Mitochondrial_Biogenesis Mitochondrial Biogenesis Gene_Transcription->Mitochondrial_Biogenesis Oxidative_Stress Reduced Oxidative Stress Gene_Transcription->Oxidative_Stress Neuroinflammation Reduced Neuroinflammation Gene_Transcription->Neuroinflammation

This compound's mechanism of action via the PPARγ signaling pathway.

Experimental Protocol: Dissolving this compound

This protocol is based on methodologies reported in peer-reviewed scientific literature.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and other required supplements

Procedure for Preparing a 10 mM Stock Solution
  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. For a 1 mL stock solution of 10 mM, you will need 3.724 mg of this compound (Molar Mass = 372.44 g/mol ).

  • Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage and use, filter it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare a series of dilutions from the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO-dissolved this compound to the cell culture medium and not the other way around to prevent precipitation.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level that is non-toxic to the specific cell line being used (typically ≤ 0.1%).

Experimental Workflow

The following diagram illustrates the workflow for preparing and using this compound in cell culture experiments.

Leriglitazone_Workflow cluster_preparation Stock Solution Preparation cluster_experiment Cell Culture Experiment Weigh Weigh this compound Powder Add_DMSO Add 100% DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Store Aliquot and Store at -20°C/-80°C Vortex->Store Thaw Thaw Stock Aliquot Store->Thaw Dilute Dilute in Cell Culture Medium Thaw->Dilute Treat_Cells Treat Cells with Working Solution Dilute->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Cellular Assays Incubate->Assay

Workflow for the preparation and application of this compound in cell culture.

Safety Precautions

  • Always handle this compound powder and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Conclusion

This protocol provides a reliable method for dissolving this compound for use in cell culture experiments. The primary recommended solvent is DMSO, in which a 10 mM stock solution can be readily prepared. Adherence to this protocol will help ensure the consistency and reproducibility of experimental results. Researchers should always perform a vehicle control (medium with the same final concentration of DMSO) in their experiments to account for any effects of the solvent on the cells.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of Leriglitazone (also known as MIN-102) in in-vivo mouse models of X-linked adrenoleukodystrophy (X-ALD). The information is compiled from preclinical studies to assist in the design and execution of further research into the therapeutic potential of this compound.

Overview of this compound in X-ALD Mouse Models

This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has shown promise in preclinical models of X-ALD. Studies have primarily utilized Abcd1 knockout (KO) and Abcd1/Abcd2 double knockout (dKO) mouse models, which recapitulate the adrenomyeloneuropathy (AMN) phenotype of X-ALD, characterized by progressive axonal degeneration and locomotor deficits. In these models, this compound has been demonstrated to improve motor function, reduce neuroinflammation, mitigate oxidative stress, and restore mitochondrial function.[1][2]

Recommended Dosages and Administration

The recommended dosage of this compound in X-ALD mouse models varies depending on the specific model and the duration of the study. The following table summarizes the dosages reported in key preclinical studies.

Mouse ModelDosageAdministration RouteFrequencyDurationKey OutcomesReference
Abcd1 KO50 mg/kg/dayOralTwice daily7 daysReduction of pro-inflammatory cytokines in the spinal cordRodríguez-Pascau et al., 2021
Abcd1/Abcd2 dKO110 mg/kg/dayOralNot specified6 monthsReduced axonal degenerationRodríguez-Pascau et al., 2021

Experimental Protocols

Drug Formulation and Administration

This protocol is based on the methods described by Rodríguez-Pascau et al. (2021).

  • Materials:

    • This compound (MIN-102)

    • Vehicle: 0.5% carboxymethylcellulose (CMC) in water

    • Oral gavage needles (20-22 gauge, curved)

    • Syringes (1 ml)

    • Balance

    • Mortar and pestle or appropriate homogenization equipment

  • Procedure:

    • Calculate the required amount of this compound based on the number of animals and the target dosage.

    • Weigh the calculated amount of this compound powder.

    • Prepare the 0.5% CMC vehicle by dissolving the appropriate amount of CMC in sterile water.

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.

    • Administer the this compound suspension orally via gavage. The volume should be adjusted based on the animal's body weight (typically 5-10 ml/kg).

    • For twice-daily dosing, ensure administrations are approximately 12 hours apart.

    • Prepare fresh suspensions regularly, depending on the stability of the compound in the vehicle.

Behavioral Testing: Rotarod Test

This protocol is a standard method for assessing motor coordination and balance in rodents.

  • Apparatus:

    • Accelerating rotarod treadmill for mice.

  • Procedure:

    • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

    • Training: Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes) for 2-3 consecutive days prior to testing. This allows the animals to learn the task.

    • Testing:

      • Place the mouse on the rotarod, which is initially stationary.

      • Start the rotation, accelerating from a set starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a defined period (e.g., 5 minutes).

      • Record the latency to fall (in seconds) for each mouse. A fall is defined as the mouse falling off the rotating rod or clinging to the rod and completing a full passive rotation without attempting to walk.

      • Perform 3-4 trials per mouse with a rest interval of at least 15-20 minutes between trials.

      • The average latency to fall across the trials is used as the primary measure of motor coordination.

Biochemical Analysis: Measurement of Pro-inflammatory Cytokines

This protocol outlines a general method for measuring cytokine levels in spinal cord tissue.

  • Materials:

    • Spinal cord tissue homogenates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Multi-analyte bead-based immunoassay kit (e.g., Luminex-based) for mouse cytokines (e.g., TNF-α, IL-1β, IL-6)

    • Microplate reader capable of reading bead-based assays.

  • Procedure:

    • Sample Preparation:

      • Dissect the spinal cord from euthanized mice on ice.

      • Homogenize the tissue in lysis buffer.

      • Centrifuge the homogenate to pellet cellular debris.

      • Collect the supernatant containing the protein lysate.

      • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Cytokine Measurement:

      • Follow the manufacturer's instructions for the chosen multi-analyte immunoassay kit.

      • Typically, this involves incubating the protein lysates with antibody-coupled beads specific for each cytokine.

      • After washing, a biotinylated detection antibody is added, followed by a streptavidin-phycoerythrin conjugate.

      • The fluorescence intensity of the beads is then measured using a compatible microplate reader.

      • Calculate the concentration of each cytokine based on a standard curve generated from recombinant cytokine standards.

      • Normalize cytokine levels to the total protein concentration of the sample.

Histological Analysis: Assessment of Axonal Degeneration

This protocol describes a common method for visualizing and quantifying axonal integrity.

  • Materials:

    • Spinal cord tissue sections (formalin-fixed, paraffin-embedded or cryosections)

    • Primary antibody against a marker of axonal integrity (e.g., anti-Neurofilament H, non-phosphorylated - SMI-32)

    • Biotinylated secondary antibody

    • Avidin-biotin-peroxidase complex (ABC) reagent

    • 3,3'-Diaminobenzidine (DAB) substrate

    • Microscope with imaging software.

  • Procedure:

    • Tissue Processing and Sectioning:

      • Perfuse mice with 4% paraformaldehyde (PFA).

      • Dissect the spinal cord and post-fix in 4% PFA.

      • Process the tissue for paraffin embedding or cryoprotect for cryosectioning.

      • Cut transverse sections of the spinal cord at a desired thickness (e.g., 10-20 µm).

    • Immunohistochemistry:

      • Deparaffinize and rehydrate paraffin sections.

      • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

      • Block endogenous peroxidase activity with hydrogen peroxide.

      • Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

      • Incubate sections with the primary antibody (e.g., anti-SMI-32) overnight at 4°C.

      • Wash and incubate with the biotinylated secondary antibody.

      • Wash and incubate with the ABC reagent.

      • Develop the signal with the DAB substrate, resulting in a brown precipitate at the site of the antigen.

      • Counterstain with a nuclear stain like hematoxylin (optional).

      • Dehydrate, clear, and mount the sections.

    • Image Analysis:

      • Capture images of the spinal cord white matter tracts at a consistent magnification.

      • Quantify the extent of axonal degeneration by measuring the area of SMI-32 immunoreactivity or by counting the number of degenerating axons (identified by abnormal morphology and intense staining).

      • Compare the extent of axonal degeneration between treatment and control groups.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in X-ALD

The primary mechanism of action of this compound in X-ALD is through the activation of PPARγ. This leads to a cascade of downstream effects that ameliorate the pathological hallmarks of the disease.

Leriglitazone_Signaling_Pathway This compound This compound PPARG PPARγ This compound->PPARG activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PPARG->Mitochondrial_Biogenesis promotes Neuroinflammation Neuroinflammation PPARG->Neuroinflammation inhibits Oxidative_Stress Oxidative Stress PPARG->Oxidative_Stress reduces Improved_Motor_Function Improved Motor Function Mitochondrial_Biogenesis->Improved_Motor_Function Axonal_Degeneration Axonal Degeneration Neuroinflammation->Axonal_Degeneration Oxidative_Stress->Axonal_Degeneration Axonal_Degeneration->Improved_Motor_Function negatively impacts

Caption: this compound activates PPARγ to promote beneficial pathways and inhibit detrimental processes in X-ALD.

Experimental Workflow for In-Vivo this compound Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in X-ALD mouse models.

Experimental_Workflow Start Start: X-ALD Mouse Model (Abcd1 KO or Abcd1/Abcd2 dKO) Treatment This compound Treatment (Oral Gavage) Start->Treatment Behavioral Behavioral Testing (e.g., Rotarod) Treatment->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (e.g., Cytokines, Oxidative Stress) Sacrifice->Biochemical Histological Histological Analysis (e.g., Axonal Staining) Sacrifice->Histological Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

Caption: A typical workflow for preclinical evaluation of this compound in X-ALD mouse models.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory standards. It is recommended to consult the original research articles for further details.

References

Application Notes and Protocols for Leriglitazone Clinical Trials in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leriglitazone (MIN-102) is an orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the ability to penetrate the blood-brain barrier.[1][2] As a PPARγ agonist, it modulates multiple pathways involved in neuroinflammation, mitochondrial function, oxidative stress, and demyelination.[3][4][5] These mechanisms make it a promising therapeutic candidate for several neurodegenerative diseases, most notably X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FA). This document provides detailed application notes and protocols for designing clinical trials for this compound in these conditions.

This compound's Mechanism of Action

This compound's therapeutic potential stems from its activation of PPARγ, a nuclear receptor that regulates gene expression. Its key effects in the central nervous system (CNS) include:

  • Mitochondrial Biogenesis and Function: By activating the PPARγ/PGC-1α pathway, this compound restores mitochondrial function and energy production. This is crucial in diseases like FA, where mitochondrial frataxin deficiency leads to iron accumulation and oxidative damage.

  • Neuroinflammation Reduction: this compound decreases the activation of NF-κB, a key transcription factor in inflammatory pathways. This leads to reduced macrophage and microglial activation, which is a hallmark of the neuroinflammation seen in cerebral ALD (cALD).

  • Myelination and Neuronal Survival: The drug promotes the differentiation and survival of oligodendrocytes, the cells responsible for producing myelin. It also increases myelin debris clearance, supporting remyelination processes.

  • Blood-Brain Barrier (BBB) Integrity: In X-ALD, this compound reduces monocyte adhesion to endothelial cells, a mechanism that can disrupt the BBB and initiate the cerebral form of the disease.

  • Antioxidant Effects: The drug helps counteract oxidative stress, a common pathological feature in many neurodegenerative disorders.

Caption: this compound's PPARγ-mediated mechanism of action.

Application Note 1: X-linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, leading to the accumulation of very long-chain fatty acids (VLCFA). The two most common phenotypes are adrenomyeloneuropathy (AMN), a slowly progressive axonopathy, and cerebral ALD (cALD), a rapidly progressing demyelinating disease.

Protocol Design: Phase 2/3 Randomized Controlled Trial (RCT)

This protocol is a composite based on the designs of the ADVANCE, NEXUS, and CALYX trials.

Title: A Phase 2/3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Patients with X-linked Adrenoleukodystrophy.

1. Study Objectives:

  • Primary Objective (for cALD): To evaluate the efficacy of this compound in delaying disease progression, measured by time to major functional disability or death. In pediatric cALD, an endpoint is the proportion of patients with arrested disease.

  • Primary Objective (for AMN): To assess the effect of this compound on motor function, measured by a standardized walking test.

  • Secondary Objectives:

    • To assess the effect on radiological markers of disease progression (e.g., Loes Score on MRI).

    • To evaluate the impact on quality of life and neurological disability scales (e.g., EDSS).

    • To monitor changes in relevant biomarkers (e.g., plasma neurofilament light chain [NfL]).

    • To assess the safety and tolerability of this compound.

2. Patient Population (Inclusion/Exclusion Criteria):

CriteriaInclusionExclusion
Diagnosis Genetically confirmed X-ALD.Previous hematopoietic stem cell transplantation (HSCT) or gene therapy.
Phenotype Separate cohorts for: • Adult males with AMN. • Pediatric males (2-12 years) with early-stage cALD. • Adult males with progressive cALD.Loes Score > 12 (for adult cALD).
Clinical Able to perform functional tests (e.g., 6MWT for AMN).Known Type 1 or Type 2 diabetes.
Imaging Evidence of white matter lesions on MRI for cALD cohorts.-
Consent Written informed consent provided.Participation in another interventional study within 30 days.

3. Study Design & Methodology:

  • Design: Multicenter, randomized (2:1 or 1:1 drug to placebo), double-blind, placebo-controlled.

  • Duration: 96-week treatment period followed by an open-label extension.

  • Stratification: By baseline disability score or presence of cerebral lesions.

  • Intervention: Oral this compound suspension, once daily. Dosing may be individualized based on pharmacokinetic modeling (e.g., 150 mg for adult males). Placebo should be matched in appearance and taste.

Trial_Workflow cluster_treatment 96-Week Treatment Period Screening Screening & Enrollment (Inclusion/Exclusion Criteria Met) Baseline Baseline Assessments (MRI, 6MWT, EDSS, Blood Draw) Screening->Baseline Randomization Randomization (2:1 or 1:1) Baseline->Randomization GroupA This compound Arm (Once-daily oral suspension) Randomization->GroupA Active GroupB Placebo Arm (Matched Placebo) Randomization->GroupB Control Visits Regular Study Visits (e.g., Weeks 12, 24, 48, 72, 96) Safety Monitoring, Efficacy Assessments GroupA->Visits GroupB->Visits EndStudy End of Treatment (Week 96) Final Assessments Visits->EndStudy OLE Open-Label Extension (All participants offered this compound) EndStudy->OLE

References

Application of Leriglitazone in Primary Oligodendrocyte Cultures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Leriglitazone in primary oligodendrocyte cultures. This compound, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has demonstrated significant potential in promoting oligodendrocyte differentiation and myelination, offering a promising therapeutic avenue for demyelinating diseases.

This compound's mechanism of action in the central nervous system is multifaceted, primarily involving the activation of PPARγ. This nuclear receptor plays a crucial role in regulating gene expression related to mitochondrial function, oxidative stress, and inflammation. In the context of oligodendrocytes, the myelin-producing cells of the CNS, this compound has been shown to enhance their survival and promote their maturation from progenitor cells into myelinating oligodendrocytes.[1][2] This is achieved through the modulation of key genes involved in oligodendrocyte differentiation, such as olig2 and neuroD1.[3]

Data Summary

The following tables summarize the quantitative effects of this compound on primary oligodendrocyte cultures as reported in preclinical studies.

ParameterTreatment GroupResultFold Change vs. ControlReference
Oligodendrocyte Survival This compoundIncreased survival of mature oligodendrocytesData not yet quantified in publicly available literature[1][2]
Oligodendrocyte Differentiation This compoundPromoted differentiation of oligodendrocyte progenitor cells (OPCs) into mature oligodendrocytesData not yet quantified in publicly available literature
Myelination This compoundIncreased myelination by oligodendrocytesData not yet quantified in publicly available literature

Note: While preclinical studies consistently report the positive effects of this compound on oligodendrocyte survival, differentiation, and myelination, specific quantitative data from in vitro primary oligodendrocyte culture experiments are not yet available in the public domain. The provided references qualitatively support these findings.

Experimental Protocols

The following protocols are based on established methodologies for primary oligodendrocyte culture and have been adapted to incorporate the application of this compound.

Protocol 1: Isolation and Culture of Primary Oligodendrocyte Progenitor Cells (OPCs)

This protocol describes the isolation of OPCs from the cortex of neonatal rat pups, a common source for primary oligodendrocyte cultures.

Materials:

  • P2-P8 rat pups

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • DNase I

  • Poly-D-lysine (PDL) coated flasks

  • OPC proliferation medium (e.g., DMEM/F12, N2 supplement, PDGF-AA, FGF-2)

  • OPC differentiation medium (e.g., DMEM/F12, N2 supplement, T3)

Procedure:

  • Tissue Dissection: Euthanize neonatal rat pups in accordance with approved animal care and use protocols. Dissect the cortices in ice-cold DMEM.

  • Enzymatic Digestion: Mince the cortical tissue and incubate in a solution of trypsin and DNase I to dissociate the cells.

  • Mechanical Dissociation: Gently triturate the cell suspension to obtain a single-cell suspension.

  • Plating: Plate the cells onto PDL-coated flasks in DMEM supplemented with 10% FBS and penicillin-streptomycin.

  • Mixed Glial Culture: Culture the cells for 7-10 days to establish a mixed glial culture containing astrocytes, microglia, and OPCs.

  • OPC Shake-off: Vigorously shake the flasks on an orbital shaker to dislodge the OPCs, which are loosely attached to the astrocyte layer.

  • OPC Plating: Collect the supernatant containing the OPCs and plate them onto new PDL-coated dishes in OPC proliferation medium.

Experimental Workflow for OPC Isolation and Culture

workflow cluster_0 Tissue Preparation cluster_1 Cell Culture Dissection Dissect Cortices Digestion Enzymatic Digestion Dissection->Digestion Mince Dissociation Mechanical Dissociation Digestion->Dissociation Triturate Plating Plate Cells Dissociation->Plating MixedGlia Establish Mixed Glial Culture Plating->MixedGlia 7-10 days ShakeOff OPC Shake-off MixedGlia->ShakeOff OPCPlating Plate OPCs ShakeOff->OPCPlating

Workflow for isolating and culturing primary OPCs.

Protocol 2: this compound Treatment for Oligodendrocyte Differentiation

This protocol details the treatment of cultured OPCs with this compound to induce their differentiation into mature, myelinating oligodendrocytes.

Materials:

  • Cultured primary OPCs (from Protocol 1)

  • OPC proliferation medium

  • OPC differentiation medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • OPC Proliferation: Culture the isolated OPCs in proliferation medium until they reach the desired confluency.

  • Initiate Differentiation: To induce differentiation, replace the proliferation medium with differentiation medium.

  • This compound Treatment: Add this compound to the differentiation medium at the desired final concentration. A typical starting concentration range for PPARγ agonists is 1-10 µM. A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for a period of 3-7 days to allow for differentiation. The optimal incubation time should be determined empirically.

  • Analysis: Assess oligodendrocyte differentiation and myelination using appropriate methods (see Protocol 3).

Experimental Workflow for this compound Treatment

workflow OPCs Cultured OPCs Differentiation Switch to Differentiation Medium OPCs->Differentiation Treatment Add this compound or Vehicle Differentiation->Treatment Incubation Incubate for 3-7 Days Treatment->Incubation Analysis Assess Differentiation and Myelination Incubation->Analysis

Workflow for this compound treatment of OPCs.

Protocol 3: Assessment of Oligodendrocyte Differentiation and Myelination

This protocol provides methods to quantify the effects of this compound on oligodendrocyte maturation.

Methods:

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Block with a suitable blocking buffer (e.g., bovine serum albumin or normal goat serum).

    • Incubate with primary antibodies against oligodendrocyte markers:

      • O4: for immature and mature oligodendrocytes.

      • Myelin Basic Protein (MBP): for mature, myelinating oligodendrocytes.

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Image the cells using a fluorescence microscope.

    • Quantification: Count the number of O4-positive and MBP-positive cells and express as a percentage of the total number of cells (DAPI-positive nuclei).

  • Quantitative PCR (qPCR):

    • Isolate total RNA from the treated and control cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR using primers for genes associated with oligodendrocyte differentiation and myelination (e.g., MBP, PLP, MAG).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Signaling Pathway

This compound exerts its effects on oligodendrocytes through the activation of the PPARγ signaling pathway. Upon binding to this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the upregulation of genes that promote oligodendrocyte differentiation and myelination.

This compound Signaling Pathway in Oligodendrocytes

signaling_pathway cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg activates PPRE PPRE PPARg->PPRE binds as PPARγ-RXR heterodimer RXR RXR TargetGenes Target Genes (e.g., MBP, PLP) PPRE->TargetGenes upregulates Differentiation Oligodendrocyte Differentiation & Myelination TargetGenes->Differentiation promotes

This compound activates PPARγ to promote gene expression for myelination.

References

Assessing the Blood-Brain Barrier Penetration of Leriglitazone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has demonstrated the ability to penetrate the blood-brain barrier (BBB)[1][2]. This characteristic is crucial for its therapeutic potential in treating central nervous system (CNS) disorders. This compound's mechanism of action involves the activation of PPARγ, which modulates the expression of genes involved in mitochondrial biogenesis, leading to restored mitochondrial function, decreased oxidative stress, and reduced neuroinflammation[2][3][4]. Furthermore, it plays a role in preserving the integrity of the BBB.

These application notes provide a detailed overview of the techniques used to assess the BBB penetration of this compound, presenting both in vivo quantitative data and standardized in vitro protocols. The information is intended to guide researchers in designing and interpreting studies aimed at evaluating the CNS distribution of this compound and similar compounds.

Signaling Pathway of this compound in the CNS

This compound exerts its neuroprotective effects by activating the PPARγ receptor, which in turn influences multiple downstream pathways. This includes the modulation of genes to improve mitochondrial function, reduce oxidative stress, and decrease neuroinflammation.

Leriglitazone_Signaling_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System Leriglitazone_blood This compound BBB Endothelial Cells Leriglitazone_blood->BBB Penetration Leriglitazone_cns This compound BBB->Leriglitazone_cns PPARg PPARγ Receptor Leriglitazone_cns->PPARg Activation Mitochondria Mitochondrial Biogenesis & Function ↑ PPARg->Mitochondria OxidativeStress Oxidative Stress ↓ PPARg->OxidativeStress Neuroinflammation Neuroinflammation ↓ (NF-κB Inhibition) PPARg->Neuroinflammation BBB_Integrity BBB Integrity ↑ PPARg->BBB_Integrity

Figure 1: Simplified signaling pathway of this compound in the CNS.

Quantitative Data: In Vivo BBB Penetration of this compound

The following tables summarize key pharmacokinetic parameters that quantify the extent of this compound's penetration into the CNS in preclinical and clinical studies.

Table 1: Unbound Brain-to-Plasma Ratio (Kpu,u) of this compound

SpeciesKpu,uMethod of DeterminationReference
Rat0.25Calculated from unbound concentrations in brain and plasma.
Human0.55Calculated from unbound CSF Cmax to unbound plasma Cmax.

Table 2: this compound Concentrations in Rat CNS

ParameterConcentrationConditionsReference
Unbound Brain Concentration175 ng/mLFollowing a single 17 mg/kg dose.
Cerebrospinal Fluid (CSF) Concentration274 ng/mLFollowing a single 17 mg/kg dose.

Table 3: Comparative Brain-to-Plasma Exposure in Mice

CompoundBrain-to-Plasma Exposure RatioNotesReference
This compound50% increase compared to PioglitazoneDemonstrates superior BBB penetration over the parent compound class.

Experimental Protocols

Detailed methodologies for key experiments to assess BBB penetration are provided below.

In Vivo Protocol: Assessment of Brain and Plasma Concentrations in Rodents

This protocol describes a method to determine the brain-to-plasma concentration ratio of a test compound in a rodent model.

InVivo_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Dose Administer this compound to rodents (e.g., oral gavage) Timepoints Collect blood and brain samples at predetermined timepoints Dose->Timepoints Plasma Process blood to isolate plasma Timepoints->Plasma Brain Homogenize brain tissue Timepoints->Brain LCMS Quantify this compound concentration in plasma and brain homogenate using LC-MS/MS Plasma->LCMS Brain->LCMS Ratio Calculate Brain-to-Plasma Concentration Ratio (Kp) LCMS->Ratio Unbound Determine unbound fraction in plasma and brain (fu,p and fu,brain) (e.g., equilibrium dialysis) Ratio->Unbound Kpuu Calculate Unbound Brain-to-Plasma Ratio (Kpu,u) Unbound->Kpuu

Figure 2: Workflow for in vivo assessment of BBB penetration.

Objective: To quantify the concentration of this compound in the brain and plasma of rodents at various time points after administration to determine the brain-to-plasma concentration ratio.

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% methylcellulose)

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Dosing equipment (e.g., oral gavage needles)

  • Blood collection tubes (e.g., with K2EDTA)

  • Surgical tools for brain extraction

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Acclimate animals for at least 3 days prior to the experiment.

    • Prepare a formulation of this compound in the appropriate vehicle.

    • Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage). A typical efficacious dose in rats is 17 mg/kg.

  • Sample Collection:

    • At specified time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), euthanize a cohort of animals.

    • Immediately collect trunk blood into anticoagulant-containing tubes.

    • Perfuse the brain with ice-cold saline to remove intravascular blood.

    • Carefully dissect and collect the whole brain.

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

  • Bioanalysis:

    • Extract this compound from plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.

    • To determine the unbound ratio (Kpu,u), measure the fraction of unbound drug in plasma (fu,p) and brain homogenate (fu,brain) using techniques like equilibrium dialysis.

    • Calculate Kpu,u = (C_brain * fu,brain) / (C_plasma * fu,p).

In Vitro Protocol: Transwell BBB Permeability Assay

Note: Specific in vitro BBB permeability data for this compound is not publicly available. The following is a generalized protocol for assessing compound permeability using a standard in vitro BBB model, which is applicable for compounds like this compound.

InVitro_Workflow cluster_setup Model Setup cluster_validation Barrier Integrity Validation cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed brain endothelial cells on Transwell inserts CoCulture (Optional) Co-culture with astrocytes/pericytes Seed->CoCulture Mature Allow cells to form a monolayer and mature CoCulture->Mature TEER Measure Transendothelial Electrical Resistance (TEER) Mature->TEER Tracer Assess permeability to a paracellular marker (e.g., Lucifer Yellow) TEER->Tracer AddCompound Add this compound to the apical (donor) chamber Tracer->AddCompound Incubate Incubate for a defined period AddCompound->Incubate Sample Collect samples from apical and basolateral chambers Incubate->Sample Quantify Quantify this compound concentration (LC-MS/MS) Sample->Quantify Papp Calculate Apparent Permeability Coefficient (Papp) Quantify->Papp

Figure 3: Workflow for in vitro BBB permeability assessment.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a monolayer of brain endothelial cells, simulating the BBB.

Materials:

  • Human brain microvascular endothelial cells (hBMECs)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture plates (e.g., 12- or 24-well)

  • Appropriate cell culture medium and supplements

  • (Optional) Primary astrocytes or pericytes for co-culture

  • This compound

  • Lucifer Yellow (for barrier integrity check)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Culture and Model Assembly:

    • Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen/fibronectin).

    • Seed hBMECs onto the apical side of the inserts at a high density.

    • (For co-culture models) Seed astrocytes or pericytes on the basolateral side of the insert or the bottom of the well.

    • Culture the cells for several days until a confluent monolayer is formed.

  • Barrier Integrity Assessment:

    • Measure the TEER of the cell monolayer daily using a TEER meter. The model is ready for the permeability assay when TEER values are stable and sufficiently high (typically >150 Ω·cm²).

    • Confirm low paracellular permeability by measuring the flux of a fluorescent marker like Lucifer Yellow from the apical to the basolateral chamber.

  • Permeability Experiment (Apical to Basolateral):

    • Replace the medium in both apical and basolateral chambers with a transport buffer.

    • Add this compound at a known concentration to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) chamber. Replace the volume with fresh transport buffer.

    • At the end of the experiment, take a sample from the apical chamber.

  • Bioanalysis:

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber (mol/s)

      • A is the surface area of the Transwell membrane (cm²)

      • C0 is the initial concentration of the drug in the donor chamber (mol/cm³)

Conclusion

The provided data and protocols offer a comprehensive framework for evaluating the BBB penetration of this compound. The in vivo data clearly establish that this compound crosses the BBB in both rodents and humans, achieving concentrations in the CNS that are relevant for its therapeutic action. The detailed in vivo and generalized in vitro protocols provide researchers with the necessary steps to conduct their own assessments of BBB penetration for this compound or other CNS drug candidates. These methods are essential for understanding the pharmacokinetic and pharmacodynamic relationship of neurotherapeutic agents and for advancing the development of treatments for CNS disorders.

References

Application Notes and Protocols for Studying Neuroinflammation In Vitro Using Leriglitazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. Microglia and astrocytes, the primary immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the inflammatory cascade. Leriglitazone (MIN-102), a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has emerged as a promising therapeutic agent with the ability to cross the blood-brain barrier and modulate neuroinflammatory pathways.[1][2][3] These application notes provide a comprehensive guide for utilizing this compound in in vitro models of neuroinflammation to investigate its mechanism of action and therapeutic potential.

This compound activates PPARγ, a nuclear receptor that regulates the expression of genes involved in inflammation, mitochondrial function, and oxidative stress.[4][5] By activating PPARγ, this compound can suppress the production of pro-inflammatory mediators, thereby attenuating the neuroinflammatory response. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Data Presentation

The following tables summarize the quantitative effects of this compound on key neuroinflammatory markers in in vitro models. The data is compiled from various studies and presented to facilitate comparison.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Microglia

Cell TypeInflammatory StimulusThis compound ConcentrationTarget Cytokine% Inhibition (relative to LPS control)Reference
BV-2 MicrogliaLPS (100 ng/mL)10 nMTNF-αData not availableN/A
BV-2 MicrogliaLPS (100 ng/mL)100 nMTNF-αData not availableN/A
BV-2 MicrogliaLPS (100 ng/mL)1 µMTNF-αData not availableN/A
Primary AstrocytesLPS (1 µg/mL)10 nMIL-6Data not availableN/A
Primary AstrocytesLPS (1 µg/mL)100 nMIL-6Data not availableN/A
Primary AstrocytesLPS (1 µg/mL)1 µMIL-6Data not availableN/A

Table 2: Effect of this compound on NF-κB Signaling and Inflammatory Gene Expression in LPS-Stimulated Glial Cells

Cell TypeInflammatory StimulusThis compound ConcentrationTargetFold Change (relative to LPS control)Reference
BV-2 MicrogliaLPS (100 ng/mL)100 nMp-p65 (nuclear)Data not availableN/A
BV-2 MicrogliaLPS (100 ng/mL)100 nMiNOS mRNAData not availableN/A
Primary AstrocytesLPS (1 µg/mL)100 nMIκBα degradationData not availableN/A
Primary AstrocytesLPS (1 µg/mL)100 nMCOX-2 mRNAData not availableN/A

Note: As with cytokine data, specific quantitative fold-change data for NF-κB signaling components and inflammatory gene expression in response to a dose-range of this compound in LPS-stimulated glial cells is not extensively published. This table serves as a template for organizing experimental results.

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound PPARg_inactive PPARγ This compound->PPARg_inactive Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates PPARg_active PPARγ PPARg_inactive->PPARg_active Translocates DNA DNA NFkB_nuc->DNA Binds PPARg_active->NFkB_nuc Inhibits PPARg_active->DNA Binds Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes Transcription Anti_Inflammatory_Genes Anti-Inflammatory Genes DNA->Anti_Inflammatory_Genes Transcription

Caption: this compound's anti-inflammatory signaling pathway.

G cluster_assays Downstream Assays start Start culture Culture Microglia or Astrocytes start->culture induce Induce Neuroinflammation (e.g., LPS) culture->induce treat Treat with this compound (Dose-Response) induce->treat incubate Incubate (Time-Course) treat->incubate collect Collect Supernatant and Cell Lysates incubate->collect elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa qpcr qPCR for Gene Expression (iNOS, COX-2) collect->qpcr wb Western Blot for Signaling (NF-κB pathway) collect->wb analyze Data Analysis and Interpretation elisa->analyze qpcr->analyze wb->analyze end End analyze->end

Caption: Experimental workflow for in vitro neuroinflammation studies.

Experimental Protocols

Protocol 1: Induction of Neuroinflammation in BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in the BV-2 murine microglial cell line using Lipopolysaccharide (LPS).

Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute to desired final concentrations (e.g., 10 nM, 100 nM, 1 µM) in culture medium. Remove the old medium from the cells and add the medium containing this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.

  • LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to the wells to a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours) to analyze gene expression or protein secretion.

  • Sample Collection:

    • Supernatant: Collect the culture supernatant for cytokine analysis (ELISA). Centrifuge to remove cell debris and store at -80°C.

    • Cell Lysate: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using appropriate lysis buffer for subsequent Western blot or qPCR analysis.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This protocol provides a general procedure for quantifying the concentration of TNF-α and IL-6 in cell culture supernatants.

Materials:

  • ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

  • Culture supernatants from Protocol 1

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., 1% BSA in PBS)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add standards and samples (diluted culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the substrate solution. Incubate until color develops (typically 15-30 minutes) in the dark.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Protocol 3: Western Blot for NF-κB Pathway Activation

This protocol details the analysis of key proteins in the NF-κB signaling pathway, such as the phosphorylation of p65 and the degradation of IκBα.

Materials:

  • Cell lysates from Protocol 1 (using RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the desired separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 4: Quantitative PCR (qPCR) for Inflammatory Gene Expression

This protocol outlines the measurement of mRNA levels of inflammatory genes such as iNOS and COX-2.

Materials:

  • Cell lysates from Protocol 1 (in a suitable lysis buffer for RNA extraction)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (iNOS, COX-2) and a housekeeping gene (GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, SYBR Green master mix, and forward and reverse primers for each target gene and the housekeeping gene.

  • qPCR Run: Run the qPCR reaction in a qPCR instrument using a standard cycling protocol.

  • Analysis: Analyze the data using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in expression relative to the control group.

Conclusion

These application notes and protocols provide a framework for investigating the anti-neuroinflammatory effects of this compound in in vitro models. By following these detailed methodologies, researchers can effectively assess the impact of this compound on key inflammatory pathways and generate robust data to support its therapeutic potential in neurodegenerative diseases. Further optimization of concentrations and time points may be necessary depending on the specific cell type and experimental goals.

References

Application Notes and Protocols: Evaluating the Effect of Leriglitazone on Axonal Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone is a novel, brain-penetrant, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist under investigation for its potential neuroprotective effects in neurodegenerative and neuroinflammatory diseases.[1][2] Its mechanism of action involves modulating multiple pathways that are critical for axonal health, including reducing neuroinflammation, improving mitochondrial function, mitigating oxidative stress, and promoting myelination.[2][3][4] This document provides detailed application notes and protocols for evaluating the therapeutic effect of this compound on axonal integrity, a key pathological feature in many central and peripheral nervous system disorders.

The following sections outline key methodologies, from non-invasive imaging and fluid biomarkers to functional electrophysiological assessments, providing a comprehensive toolkit for preclinical and clinical research.

Biomarker Analysis: Neurofilament Light Chain (NfL)

Neurofilament light chain (NfL), a structural protein of the neuronal cytoskeleton, is a sensitive and specific biomarker of axonal damage. Upon axonal injury, NfL is released into the cerebrospinal fluid (CSF) and subsequently into the bloodstream. Its quantification in plasma or serum offers a minimally invasive method to monitor disease progression and therapeutic response. Clinical trials of this compound have successfully utilized plasma NfL as a key biomarker to demonstrate a reduction in axonal degeneration.

Experimental Protocol: Quantification of Plasma NfL using Single Molecule Array (Simoa)

This protocol outlines the quantification of NfL in plasma samples using the Simoa (Single Molecule Array) technology, which allows for the detection of proteins at ultra-low concentrations.

Materials:

  • Simoa HD-X Analyzer (Quanterix)

  • Simoa NfL Assay Kit (Quanterix), including capture and detector antibodies, streptavidin-β-galactosidase (SBG), and resorufin β-D-galactopyranoside (RGP) substrate.

  • Plasma samples collected in EDTA tubes.

  • Calibrators and controls provided with the kit.

  • Sample diluent.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples, calibrators, and controls on ice.

    • Centrifuge samples at 10,000 x g for 10 minutes at 4°C to remove any debris.

    • Dilute plasma samples according to the kit manufacturer's instructions (typically a 1:4 dilution with the provided sample diluent).

  • Assay Execution (automated on Simoa HD-X):

    • Load the diluted samples, calibrators, controls, and all assay reagents onto the Simoa HD-X Analyzer.

    • The instrument performs the following steps automatically:

      • Paramagnetic beads coated with the NfL capture antibody are mixed with the samples, allowing NfL to bind.

      • Biotinylated detector antibody is added, forming an immunocomplex.

      • Streptavidin-β-galactosidase (SBG) is introduced, binding to the biotinylated detector antibody.

      • Beads are washed and loaded into the Simoa disc, which contains thousands of femtoliter-sized wells.

      • The RGP substrate is added. Wells containing an immunocomplex will have the β-galactosidase enzyme convert RGP into a fluorescent product.

      • The Simoa disc is imaged to count the number of fluorescent ("on") and non-fluorescent ("off") wells.

  • Data Analysis:

    • The instrument's software calculates the average number of enzymes per bead (AEB) from the "on" and "off" wells.

    • A calibration curve is generated using the known concentrations of the calibrators.

    • The NfL concentration in the unknown samples is interpolated from the calibration curve.

Data Presentation

Quantitative data from NfL analysis should be presented in a clear, tabular format to compare treatment effects over time and between groups.

GroupBaseline Plasma NfL (pg/mL)24 Weeks Plasma NfL (pg/mL)48 Weeks Plasma NfL (pg/mL)96 Weeks Plasma NfL (pg/mL)
This compound Mean ± SDMean ± SDMean ± SDMean ± SD
Placebo Mean ± SDMean ± SDMean ± SDMean ± SD
p-value

Neuroimaging: Diffusion Tensor Imaging (DTI)

Diffusion Tensor Imaging (DTI) is a non-invasive magnetic resonance imaging (MRI) technique that measures the directional diffusion of water molecules in the brain's white matter. This allows for the assessment of the integrity of axonal tracts. Key DTI metrics include:

  • Fractional Anisotropy (FA): A scalar value between 0 and 1 that describes the degree of directional water diffusion. A decrease in FA is often indicative of axonal damage or demyelination.

  • Mean Diffusivity (MD): The average magnitude of water diffusion. An increase in MD can suggest tissue damage and edema.

  • Axial Diffusivity (AD): The rate of water diffusion along the principal axis of the axon.

  • Radial Diffusivity (RD): The rate of water diffusion perpendicular to the axon. An increase in RD is often associated with demyelination.

Experimental Protocol: DTI for Assessing Axonal Integrity

Equipment:

  • 3T MRI scanner.

  • Multi-channel head coil.

Image Acquisition:

  • Acquire a high-resolution T1-weighted anatomical scan for anatomical reference.

  • Acquire diffusion-weighted images using a single-shot echo-planar imaging (EPI) sequence.

    • Diffusion directions: At least 30 non-collinear directions.

    • b-value: 1000 s/mm².

    • Include at least one b=0 s/mm² (non-diffusion-weighted) image.

    • Voxel size: Isotropic, typically 2x2x2 mm³.

Image Processing and Analysis:

  • Preprocessing:

    • Correct for eddy current distortions and subject motion using affine registration to the b=0 image.

    • Perform brain extraction to remove non-brain tissue.

  • Tensor Calculation:

    • Fit the diffusion tensor model to the diffusion-weighted data at each voxel to calculate the diffusion tensor.

  • DTI Metric Maps:

    • From the diffusion tensor, calculate maps of FA, MD, AD, and RD.

  • Statistical Analysis:

    • Region of Interest (ROI) Analysis:

      • Define ROIs in specific white matter tracts (e.g., corpus callosum, corticospinal tracts) based on a white matter atlas or manual delineation.

      • Extract the mean FA, MD, AD, and RD values from the ROIs for each subject.

      • Perform statistical comparisons between the this compound and placebo groups at baseline and follow-up time points.

    • Tract-Based Spatial Statistics (TBSS):

      • A voxel-wise statistical analysis of the DTI data across subjects to identify group differences in white matter tracts.

Data Presentation

Summarize the quantitative DTI data in a structured table.

White Matter TractGroupBaseline FA (Mean ± SD)Follow-up FA (Mean ± SD)p-value (Change from Baseline)
Corpus Callosum This compound
Placebo
Corticospinal Tract This compound
Placebo

Electrophysiology: Evoked Potentials (EPs)

Evoked potentials (EPs) are electrical potentials recorded from the nervous system in response to specific sensory stimuli. They provide a functional assessment of the integrity of sensory pathways along their entire length. A delay in the latency or a decrease in the amplitude of the EP waveform can indicate demyelination or axonal loss.

  • Visual Evoked Potentials (VEPs): Assess the integrity of the visual pathway from the retina to the occipital cortex.

  • Somatosensory Evoked Potentials (SSEPs): Evaluate the somatosensory pathways from the peripheral nerves to the cerebral cortex.

  • Brainstem Auditory Evoked Potentials (BAEPs): Assess the auditory pathways through the brainstem.

Experimental Protocol: Somatosensory Evoked Potentials (SSEPs)

Equipment:

  • Evoked potential recording system with amplifiers and signal averaging capabilities.

  • Stimulating electrodes (e.g., bar electrodes).

  • Recording electrodes (e.g., scalp disc electrodes).

  • Electrode paste or gel.

Procedure:

  • Patient Preparation:

    • Clean the skin at the stimulation and recording sites.

    • Attach the stimulating electrodes over a peripheral nerve (e.g., the median nerve at the wrist or the tibial nerve at the ankle).

    • Place recording electrodes on the scalp over the somatosensory cortex, on the neck (for cervical responses), and over the spine (for spinal responses). A ground electrode is also applied.

  • Stimulation:

    • Deliver a series of brief electrical pulses to the peripheral nerve. The intensity should be sufficient to elicit a small muscle twitch.

  • Recording:

    • Record the electrical activity from the scalp and spinal electrodes.

    • The system will amplify and average the responses from hundreds of stimuli to extract the small EP signal from the background noise.

  • Data Analysis:

    • Identify and mark the peaks of the SSEP waveform (e.g., N20, P25 for median nerve stimulation).

    • Measure the latency (time from stimulus to peak) and amplitude (voltage of the peak) of each component.

    • Compare the latencies and amplitudes between the this compound and placebo groups.

Data Presentation

Present the electrophysiological data in a clear and concise table.

SSEP ParameterGroupBaseline (Mean ± SD)Follow-up (Mean ± SD)p-value (Change from Baseline)
N20 Latency (ms) This compound
Placebo
N20-P25 Amplitude (µV) This compound
Placebo

Visualizations

Leriglitazone_Mechanism_of_Action cluster_VLCFA VLCFA Accumulation cluster_downstream Pathophysiological Consequences cluster_outcome Cellular Damage VLCFA Very Long-Chain Fatty Acids (VLCFA) Accumulation Mito_Dys Mitochondrial Dysfunction VLCFA->Mito_Dys Ox_Stress Oxidative Stress VLCFA->Ox_Stress Neuroinflam Neuroinflammation VLCFA->Neuroinflam Demyelination Demyelination Mito_Dys->Demyelination Axonal_Degen Axonal Degeneration Mito_Dys->Axonal_Degen Ox_Stress->Demyelination Ox_Stress->Axonal_Degen Neuroinflam->Demyelination Neuroinflam->Axonal_Degen This compound This compound PPARg PPARγ Activation This compound->PPARg PPARg->Mito_Dys Inhibits PPARg->Ox_Stress Inhibits PPARg->Neuroinflam Inhibits

Caption: this compound's proposed mechanism of action on axonal integrity.

Experimental_Workflow cluster_subjects Subject Cohort cluster_assessments Assessments (Baseline and Follow-up) cluster_analysis Data Analysis Subjects Patient Cohort (e.g., X-ALD) Randomization Randomization Subjects->Randomization Group_L This compound Group Randomization->Group_L Group_P Placebo Group Randomization->Group_P Biomarkers Blood Sampling (Plasma NfL) Group_L->Biomarkers Imaging Neuroimaging (DTI) Group_L->Imaging Electrophys Electrophysiology (EPs) Group_L->Electrophys Group_P->Biomarkers Group_P->Imaging Group_P->Electrophys Data_Analysis Statistical Comparison of Outcomes Biomarkers->Data_Analysis Imaging->Data_Analysis Electrophys->Data_Analysis

Caption: Experimental workflow for evaluating this compound's effect.

DTI_Analysis_Pipeline cluster_acquisition Data Acquisition cluster_processing Image Processing cluster_analysis Statistical Analysis MRI MRI Scanner Acquire Diffusion-Weighted Images Preproc Preprocessing - Motion Correction - Eddy Current Correction - Brain Extraction MRI->Preproc Tensor_Fit Tensor Fitting Calculate Diffusion Tensor Preproc->Tensor_Fit Metric_Maps Metric Calculation Generate FA, MD, AD, RD Maps Tensor_Fit->Metric_Maps Analysis ROI or TBSS Analysis Compare Groups Metric_Maps->Analysis

Caption: DTI data analysis pipeline for assessing axonal integrity.

References

Application Notes and Protocols for Leriglitazone in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the significant advantage of penetrating the blood-brain barrier.[1] As a metabolite of pioglitazone, it demonstrates a favorable safety profile and engages PPARγ in the central nervous system at concentrations that are safely achievable.[2] PPARγ is a nuclear receptor that plays a critical role in the regulation of a multitude of biological processes, including lipid and glucose metabolism, inflammation, mitochondrial biogenesis, and cellular differentiation.[3] this compound's mechanism of action, centered on the activation of PPARγ, leads to the modulation of downstream pathways involved in neuroprotection, anti-inflammation, and myelination. These properties make this compound a valuable tool for high-throughput screening (HTS) assays aimed at discovering novel therapeutic agents for neurodegenerative and neuroinflammatory diseases.

Mechanism of Action

This compound selectively binds to and activates PPARγ, a ligand-dependent transcription factor. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

The key signaling pathways modulated by this compound include:

  • PPARγ/PGC-1α Pathway: Activation of this pathway enhances mitochondrial biogenesis and function, restoring cellular energy balance.[2]

  • NF-κB Inhibition: this compound has been shown to decrease the levels of NF-κB, a key regulator of inflammatory responses, thereby reducing neuroinflammation.[2]

  • Oligodendrocyte Differentiation: It promotes the expression of genes such as olig2 and neuroD1, which are involved in the differentiation and survival of oligodendrocytes, the myelin-producing cells in the CNS.

Applications in High-Throughput Screening

This compound can be utilized in HTS campaigns in several ways:

  • Positive Control: As a well-characterized, selective PPARγ agonist, this compound serves as an ideal positive control in cell-based or biochemical assays designed to identify novel PPARγ modulators.

  • Tool Compound for Pathway Analysis: Researchers can use this compound to stimulate PPARγ-dependent pathways in various cell models. This allows for the screening of compound libraries to identify molecules that can enhance or inhibit the effects of this compound, providing insights into pathway modulation.

  • Competitive Binding Assays: Radiolabeled or fluorescently tagged this compound can be used in competitive binding assays to screen for compounds that bind to the PPARγ ligand-binding domain.

Data Presentation

The following table summarizes the in vitro activity of this compound.

ParameterValueAssay TypeTarget SelectivityReference
Target Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)--
Activity Agonist--
EC50 9 µMPPARγ Transactivation AssayNo evidence of PPARα or PPARδ agonist activity

Experimental Protocols

Protocol 1: Cell-Based PPARγ Luciferase Reporter Gene Assay for HTS

This protocol describes a high-throughput method to screen for novel PPARγ agonists using a stable cell line expressing human PPARγ and a luciferase reporter gene under the control of a PPRE promoter.

Materials:

  • HEK293 cell line stably expressing human PPARγ and a PPRE-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • This compound (as a positive control)

  • Compound library for screening

  • Luciferase assay reagent

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Cell Culture: Maintain the HEK293-PPARγ-PPRE-luciferase cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: On the day of the assay, harvest the cells and resuspend them in Opti-MEM I. Seed the cells into white, opaque 96-well or 384-well plates at a pre-optimized density. Incubate for 4-6 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds from the library and the positive control (this compound, starting from a high concentration of 100 µM). Add the compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal from each well using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control. The activity of the test compounds is expressed as a percentage of the maximal activation achieved with the positive control, this compound. Plot concentration-response curves to determine the EC50 for active compounds.

Protocol 2: Competitive Binding Assay (Scintillation Proximity Assay - SPA)

This protocol outlines a biochemical HTS assay to identify compounds that compete with this compound for binding to the PPARγ ligand-binding domain (LBD).

Materials:

  • Recombinant human PPARγ-LBD

  • [3H]-Leriglitazone (radiolabeled ligand)

  • Streptavidin-coated SPA beads

  • Biotinylated PPRE oligonucleotide

  • Recombinant human RXRα

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Unlabeled this compound (for determining non-specific binding)

  • Compound library for screening

  • Microplate scintillation counter

Procedure:

  • Preparation of PPARγ/RXRα/PPRE Complex: Incubate the recombinant PPARγ-LBD, RXRα, and biotinylated PPRE oligonucleotide to allow for the formation of the heterodimer complex.

  • Binding to SPA Beads: Add the streptavidin-coated SPA beads to the complex and incubate to allow the biotinylated PPRE to bind to the beads.

  • Assay Setup: In a microplate, add the assay buffer, the PPARγ/RXRα/PPRE-bead complex, and [3H]-Leriglitazone.

  • Compound Addition: Add the test compounds from the library at various concentrations. Include wells with excess unlabeled this compound to determine non-specific binding and wells with vehicle (DMSO) for total binding.

  • Incubation: Incubate the plate with gentle shaking for 2-4 hours at room temperature to reach binding equilibrium.

  • Data Acquisition: Measure the scintillation signal from each well using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [3H]-Leriglitazone binding for each test compound. Plot concentration-inhibition curves to determine the IC50 for active compounds.

Visualizations

Leriglitazone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive PPARγ This compound->PPARg_inactive Enters Cell & Nucleus PPARg_active PPARγ PPARg_inactive->PPARg_active Binds & Activates RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARg_active->PPRE NFkB NF-κB (Inhibited) PPARg_active->NFkB Inhibits RXR_active->PPRE Heterodimerizes Target_Genes Target Gene Transcription PPRE->Target_Genes Binds to PGC1a PGC-1α Gene Olig2 Olig2 Gene NeuroD1 NeuroD1 Gene Target_Genes->PGC1a Target_Genes->Olig2 Target_Genes->NeuroD1

Caption: this compound signaling pathway.

HTS_Workflow_for_PPARg_Agonists start Start plate_cells Plate HEK293-PPARγ-PPRE-luc cells in 384-well plates start->plate_cells add_compounds Add Test Compounds & This compound (Control) plate_cells->add_compounds incubate Incubate for 18-24 hours add_compounds->incubate add_reagent Add Luciferase Reagent incubate->add_reagent read_plate Read Luminescence add_reagent->read_plate data_analysis Data Analysis (Normalize to Controls) read_plate->data_analysis hit_identification Hit Identification (% Activation > Threshold) data_analysis->hit_identification dose_response Dose-Response Confirmation & EC50 Determination hit_identification->dose_response end End dose_response->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Leriglitazone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Leriglitazone.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a poorly water-soluble compound. Its predicted water solubility is approximately 0.0213 mg/mL[1]. This low solubility can present significant challenges during in vitro and in vivo experiments.

Q2: I am observing precipitation of this compound when I add my DMSO stock solution to my aqueous assay buffer. What is happening?

A2: This is a common issue when working with hydrophobic compounds. The high concentration of this compound in the DMSO stock is no longer soluble when diluted into a largely aqueous environment, causing it to precipitate out of solution. The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.

Q3: How is this compound formulated for clinical use?

A3: In clinical trials, this compound has been administered as an oral suspension to achieve high and controlled exposure in patients[2]. This formulation approach is common for delivering poorly soluble drugs.

Q4: Can adjusting the pH of my buffer help to dissolve this compound?

A4: For thiazolidinediones, the class of compounds to which this compound belongs, solubility is pH-dependent. For the related compound pioglitazone, solubility is greater at a lower pH. Therefore, acidifying the buffer may improve the solubility of this compound. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell culture, enzyme activity).

Q5: What are some common laboratory-scale strategies to improve the solubility of this compound for in vitro studies?

A5: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) can increase solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.

  • Surfactants: The use of non-ionic surfactants can aid in wetting and solubilizing the compound.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer The concentration of this compound exceeds its solubility limit in the final buffer composition.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level of your assay. 3. Prepare a more concentrated stock solution in a suitable organic solvent and add a smaller volume to your aqueous buffer with vigorous vortexing. 4. Utilize a solubility-enhancing excipient such as cyclodextrins or surfactants in your buffer.
Inconsistent or non-reproducible experimental results Poor solubility leading to variable concentrations of dissolved this compound.1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh solutions for each experiment. 3. Consider using a formulation approach like an amorphous solid dispersion or a nanoparticle suspension to ensure a more homogenous and stable solution.
Low apparent potency in cell-based assays The actual concentration of dissolved this compound available to the cells is lower than the nominal concentration due to precipitation.1. Determine the kinetic solubility of this compound in your specific assay medium. 2. Employ a solubility enhancement technique to increase the concentration of dissolved drug. 3. Wash cells after treatment to remove any precipitated compound that could interfere with downstream assay readouts.

Data on Solubility Enhancement of Structurally Similar Compounds (Pioglitazone)

The following tables summarize quantitative data from studies on pioglitazone, a thiazolidinedione structurally related to this compound, which can provide insights into effective solubility enhancement strategies.

Table 1: Solubility of Pioglitazone Hydrochloride in Different Media

Medium pH Solubility (mg/mL)
Stomach-simulated fluid1.24.4
Intestine-simulated fluid6.80.0003

Data from a study on pioglitazone-HCl, demonstrating its strong pH-dependent solubility.

Table 2: Examples of Solubility Enhancement for Pioglitazone using Solid Dispersions

Carrier Polymer Drug:Polymer Ratio Method Fold Increase in Solubility
PVP K301:1.5KneadingSignificant
Poloxamer 1881:1.5KneadingSignificant
Solutol HS 151:7Solvent Evaporation~4-fold increase in bioavailability

This table illustrates the effectiveness of different polymers in enhancing the dissolution and bioavailability of pioglitazone through solid dispersion techniques.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Dissolve the this compound powder in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.

  • Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Dilution: For a working stock solution, further dilute the initial stock with the same organic solvent to a desired concentration.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Use in Experiments: When preparing the final working solution for your experiment, add the stock solution to the aqueous buffer dropwise while vortexing to minimize precipitation. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (General Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

  • Addition of this compound: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.

  • Complexation: Continue stirring the mixture at room temperature or with gentle heating for several hours to facilitate the formation of the inclusion complex.

  • Filtration/Lyophilization: The resulting solution can be filtered to remove any undissolved drug, or the entire mixture can be lyophilized to obtain a solid powder of the complex for later reconstitution.

Visualizations

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects This compound This compound (PPARγ Agonist) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) This compound->PPARg_RXR_inactive Binds and Activates CoRepressor Co-repressor PPARg_RXR_inactive->CoRepressor bound PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE Peroxisome Proliferator Response Element (PPRE) Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Anti_inflammatory ↓ Pro-inflammatory Cytokines Gene_Transcription->Anti_inflammatory Antioxidant ↑ Antioxidant Enzymes Gene_Transcription->Antioxidant Mitochondrial ↑ Mitochondrial Biogenesis Gene_Transcription->Mitochondrial CoActivator Co-activator PPARg_RXR_active->PPRE Binds to PPARg_RXR_active->CoActivator recruits

Caption: this compound's mechanism of action via the PPARγ signaling pathway.

solubility_workflow cluster_troubleshooting Solubility Enhancement Strategies Start Start: Poorly Soluble This compound Powder Prep_Stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Start->Prep_Stock Dilute Dilute Stock into Aqueous Buffer Prep_Stock->Dilute Check_Sol Check for Precipitation Dilute->Check_Sol Proceed Proceed with Experiment Check_Sol->Proceed No Troubleshoot Troubleshoot Solubility Issue Check_Sol->Troubleshoot Yes CoSolvent Optimize Co-solvent Concentration Troubleshoot->CoSolvent Cyclodextrin Use Cyclodextrin Complexation Troubleshoot->Cyclodextrin SolidDispersion Prepare Amorphous Solid Dispersion Troubleshoot->SolidDispersion Nanoparticle Formulate as Nanoparticles Troubleshoot->Nanoparticle CoSolvent->Dilute Cyclodextrin->Dilute SolidDispersion->Dilute Nanoparticle->Dilute

Caption: Experimental workflow for addressing poor solubility of this compound.

References

Leriglitazone Technical Support Center: Optimizing Treatment in Chronic Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Leriglitazone in chronic neurodegenerative models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the central nervous system (CNS)?

A1: this compound (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can cross the blood-brain barrier.[1][2] Its primary mechanism of action in the CNS involves the activation of PPARγ, a nuclear receptor that regulates the expression of genes involved in several key pathways.[3] Activation of PPARγ by this compound leads to reduced neuroinflammation, decreased oxidative stress, improved mitochondrial function and biogenesis, and promotion of myelination.[1][4]

Q2: For which neurodegenerative models has this compound shown preclinical efficacy?

A2: this compound has demonstrated robust preclinical proof-of-concept in animal models of several neurodegenerative diseases, including X-linked Adrenoleukodystrophy (X-ALD), Friedreich's Ataxia (FRDA), and Pantothenate Kinase-Associated Neurodegeneration (PKAN).

Q3: How do I determine the optimal treatment duration for this compound in my chronic neurodegenerative mouse model?

A3: The optimal treatment duration is model-dependent and should be guided by the specific research question and the progression of the disease phenotype in the chosen animal model. As a starting point, consider the following:

  • Disease Progression: Initiate treatment at a well-defined stage of the disease (e.g., pre-symptomatic, early symptomatic) and continue for a duration that allows for significant pathological and functional changes to be observed in the untreated control group.

  • Published Studies: In a mouse model of adrenomyeloneuropathy (AMN), a phenotype of X-ALD, daily treatment for 6 months showed improvements in motor function and reductions in inflammation and axonal degradation markers.

  • Pilot Studies: It is highly recommended to conduct a pilot study with staggered treatment durations (e.g., 3, 6, and 9 months) to identify the window where this compound shows a therapeutic effect.

Q4: What are the key biomarkers to monitor for target engagement and therapeutic efficacy?

A4: Monitoring both target engagement and efficacy biomarkers is crucial.

  • Target Engagement: Adiponectin is a well-established downstream target of PPARγ activation and can be measured in plasma as a biomarker of target engagement. An increase in plasma adiponectin levels indicates that this compound is activating the PPARγ pathway.

  • Therapeutic Efficacy:

    • Neurofilament light chain (NfL): Plasma or cerebrospinal fluid (CSF) levels of NfL are a sensitive marker of axonal damage. A reduction or stabilization of NfL levels in treated animals compared to controls can indicate a neuroprotective effect.

    • Inflammatory Cytokines and Chemokines: Measurement of pro-inflammatory markers (e.g., IL-1β, IL-6, TNF-α) in plasma or brain tissue can assess the anti-neuroinflammatory effects of this compound.

Q5: What are the expected side effects of chronic this compound administration in rodents, and how can they be managed?

A5: Based on the known class effects of PPARγ agonists, potential side effects in rodents may include weight gain and fluid retention. Careful monitoring of animal health is essential. If significant weight gain or edema is observed, consult with a veterinarian. Dose adjustments may be necessary, but should be made cautiously to maintain therapeutic efficacy.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Action(s)
No significant difference in behavioral outcomes between treated and control groups. 1. Inappropriate treatment window: Treatment may have been initiated too late in the disease course. 2. Insufficient treatment duration: The treatment period may not have been long enough to observe functional improvements. 3. Suboptimal dosage: The administered dose may be too low for the specific animal model. 4. High variability in behavioral tests: Inconsistent handling or environmental factors can increase data variability.1. Review the literature for the pathological progression of your model and consider initiating treatment at an earlier stage. 2. Extend the treatment duration based on pilot data or published studies. 3. Perform a dose-response study to identify the optimal therapeutic dose. 4. Ensure consistent handling of animals, habituation to the testing environment, and standardized testing protocols.
High mortality or adverse events in the treatment group. 1. Gavage-related complications: Improper oral gavage technique can lead to esophageal trauma, aspiration, or stress. 2. Drug toxicity: Although generally well-tolerated, high doses of PPARγ agonists can have adverse effects.1. Ensure all personnel are properly trained in oral gavage techniques. Consider using flexible gavage tubes and lubricating the tip with water. Monitor animals closely after each administration. Consider alternative, less stressful administration methods if possible. 2. Review the dosage and consider a dose-reduction or a different dosing schedule. Monitor for signs of toxicity such as significant weight loss, lethargy, or ruffled fur.
Inconsistent biomarker results. 1. Sample collection and processing: Variability in blood collection, processing, or storage can affect biomarker levels. 2. Assay variability: Inconsistent execution of ELISA or other assays. 3. Biological variability: Natural fluctuations in biomarker levels.1. Standardize sample collection and processing protocols. Ensure consistent timing of sample collection relative to drug administration. 2. Use a validated assay and run samples in duplicate or triplicate. Include appropriate controls. 3. Increase the sample size to account for biological variability.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in a Mouse Model of Adrenomyeloneuropathy (AMN)

Parameter Treatment Group Outcome
Motor Function (Rotarod and Balance Beam)This compound (daily, 6 months)Dose-dependent improvement from baseline
Axonal Swelling Marker (Amyloid Precursor Protein)This compound (highest dose)Reduction in the spinal cord
Microglial Activation Marker (MAC-3 Antigen)This compound (highest dose)Reduction in the spinal cord, indicating decreased microglial activation

Table 2: Biomarker Changes with this compound Treatment

Biomarker Matrix Change with this compound Indication
AdiponectinPlasma, CSFIncreaseTarget Engagement (PPARγ activation)
Neurofilament Light Chain (NfL)Plasma, CSFReduction/StabilizationReduced Axonal Degeneration
Pro-inflammatory Cytokines (e.g., IL-8, IL-6)Plasma, CSFDecreaseAnti-inflammatory effect

Experimental Protocols

This compound Formulation and Administration (Oral Gavage)
  • Formulation: this compound can be formulated as a suspension for oral administration. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Triturate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to achieve a homogenous suspension.

    • Prepare fresh daily or assess stability for longer-term storage at 4°C, protected from light.

  • Administration:

    • Administer via oral gavage using a ball-tipped, stainless steel feeding needle (e.g., 20-22 gauge for adult mice).

    • The volume should not exceed 10 ml/kg body weight.

    • Ensure proper restraint of the animal to minimize stress and risk of injury.

    • Gently insert the lubricated needle into the esophagus and deliver the suspension slowly.

    • Monitor the animal for any signs of distress post-administration.

Motor Function Assessment
  • Rotarod Test:

    • Apparatus: An accelerating rotarod apparatus.

    • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.

    • Procedure: Place the mouse on the rotating rod at a low speed (e.g., 4 rpm). Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall. Perform 3 trials with an inter-trial interval of at least 15 minutes.

  • Beam Walk Test:

    • Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 1 m long) elevated above a padded surface.

    • Training: Train the mice for 2-3 consecutive days to traverse the beam to a home cage or a dark box.

    • Testing: On the test day, record the time taken to traverse the beam and the number of foot slips. Videotaping the trials for later analysis is recommended.

Biomarker Analysis
  • Plasma Collection: Collect blood via submandibular or retro-orbital bleeding into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • ELISA for Adiponectin and NfL:

    • Use commercially available ELISA kits for mouse adiponectin or neurofilament light chain.

    • Follow the manufacturer's instructions for sample dilution, standard curve preparation, and assay procedure.

    • Read the absorbance on a microplate reader and calculate the concentrations based on the standard curve.

Histopathological and Biochemical Analysis
  • Tissue Collection: At the end of the treatment period, perfuse animals with saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for biochemistry).

  • Histopathology for Neuroinflammation:

    • Process the fixed brain tissue for paraffin embedding or cryosectioning.

    • Perform immunohistochemistry using antibodies against markers for microglia (e.g., Iba1) and astrocytes (e.g., GFAP) to assess gliosis.

    • Quantify the staining intensity or the number of positive cells in specific brain regions.

  • Biochemical Analysis of Mitochondrial Function:

    • Isolate mitochondria from fresh brain tissue using differential centrifugation.

    • Assess mitochondrial function by measuring parameters such as ATP production, oxygen consumption rate (using a Seahorse analyzer), and the activity of respiratory chain complexes.

Visualizations

Leriglitazone_Signaling_Pathway This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR NFkB_pathway NF-κB Pathway PPARg_RXR->NFkB_pathway Inhibits IKB IκBα PPARg_RXR->IKB Increases PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to DNA Gene_Transcription Gene Transcription NFkB_pathway->Gene_Transcription Transrepression Anti_inflammatory ↓ Neuroinflammation IKB->NFkB_pathway Inhibits PPRE->Gene_Transcription Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis & Function Gene_Transcription->Mitochondrial_Biogenesis Antioxidant ↓ Oxidative Stress Gene_Transcription->Antioxidant Myelination ↑ Myelination Gene_Transcription->Myelination Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Chronic Treatment Phase cluster_assessment Assessment (Baseline, Mid-point, Endpoint) cluster_endpoint Endpoint Analysis Animal_Model Select Chronic Neurodegenerative Mouse Model Treatment_Groups Establish Treatment Groups (Vehicle, this compound Doses) Animal_Model->Treatment_Groups Daily_Dosing Daily Oral Gavage (this compound or Vehicle) Treatment_Groups->Daily_Dosing Monitoring Monitor Animal Health (Weight, Clinical Signs) Daily_Dosing->Monitoring Behavioral Behavioral Testing (Rotarod, Beam Walk) Monitoring->Behavioral Biomarker Biomarker Analysis (Plasma: Adiponectin, NfL) Monitoring->Biomarker Tissue_Collection Tissue Collection (Brain, Spinal Cord) Behavioral->Tissue_Collection Biomarker->Tissue_Collection Histology Histopathology (Neuroinflammation) Tissue_Collection->Histology Biochemistry Biochemical Assays (Mitochondrial Function) Tissue_Collection->Biochemistry Troubleshooting_Logic Start No Therapeutic Effect Observed Check_Target Check Target Engagement (Plasma Adiponectin) Start->Check_Target Target_Engaged Target Engaged? Check_Target->Target_Engaged Increase_Dose Increase Dose or Optimize Formulation Target_Engaged->Increase_Dose No Check_Window Assess Treatment Window and Duration Target_Engaged->Check_Window Yes Increase_Dose->Start Re-run Window_Optimal Window Optimal? Check_Window->Window_Optimal Adjust_Window Adjust Start Time or Extend Duration Window_Optimal->Adjust_Window No Check_Model Re-evaluate Animal Model and Outcome Measures Window_Optimal->Check_Model Yes Adjust_Window->Start Re-run End Refined Experiment Check_Model->End

References

Troubleshooting inconsistent results in Leriglitazone efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leriglitazone. Our aim is to help you navigate potential inconsistencies in efficacy studies and achieve robust and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as MIN-102) is an orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can cross the blood-brain barrier.[1][2] Its primary mechanism involves the activation of PPARγ, a nuclear receptor that regulates the expression of genes involved in several key cellular processes.[1][3]

Key downstream effects of this compound's activation of PPARγ include:

  • Mitochondrial Biogenesis and Function: this compound enhances mitochondrial function by activating the PPARγ/PGC-1α pathway, which helps restore cellular energy balance.[1]

  • Reduction of Oxidative Stress: It helps to decrease oxidative stress within cells.

  • Anti-Inflammatory Effects: this compound reduces neuroinflammation by decreasing NF-κB levels and subsequent microglial activation.

  • Promotion of Myelination: It supports the differentiation and survival of oligodendrocytes, the cells responsible for myelination in the central nervous system.

Q2: Why are there inconsistencies in the clinical trial results for this compound?

The apparent inconsistencies in clinical trial outcomes for this compound can be attributed to several factors, including differences in patient populations, disease stage, and the specific endpoints measured.

The ADVANCE trial , which studied adult male patients with adrenomyeloneuropathy (AMN), did not meet its primary endpoint related to the 6-minute walk test. However, it did show positive trends in secondary endpoints, such as measures of body sway and a reduction in the progression of cerebral lesions.

In contrast, the NEXUS trial , which focused on a pediatric population with early-stage cerebral adrenoleukodystrophy (cALD), met its primary endpoint, with a significant percentage of patients showing arrested disease progression.

These differing outcomes suggest that this compound's efficacy may be more pronounced in patient populations with active neuroinflammation and demyelination, as is characteristic of pediatric cALD, compared to the more chronic axonal degeneration seen in AMN. The choice of primary endpoint is also critical; a measure focused on chronic myelopathy may not capture the drug's primary benefits in preventing acute neuroinflammation.

Data Presentation: Clinical Trial Efficacy Data

The following tables summarize the key efficacy data from the ADVANCE and NEXUS clinical trials to provide a clear comparison of the results.

Table 1: Summary of Key Efficacy Results from the ADVANCE Trial (Adult AMN Patients)

Endpoint CategoryEndpointThis compound GroupPlacebo GroupOutcome
Primary Endpoint Change in 6-Minute Walk TestNot statistically significantNot statistically significantPrimary endpoint not met
Secondary Endpoints Progression to cerebral ALD (cALD)0% of patients15.4% (6 of 39) of patientsStatistically significant reduction
Change in Body SwayClinically relevant improvementWorseningFavorable trend for this compound
Expanded Disability Status Scale (EDSS)Favorable trendWorseningFavorable trend for this compound
Biomarkers Plasma Neurofilament Light Chain (NfL)StabilizedIncreased in patients with cALD progressionSupports neuroprotective effect
Plasma MMP-9Significantly reducedNo significant changeSuggests improved blood-brain barrier integrity

Table 2: Summary of Key Efficacy Results from the NEXUS Trial (Pediatric cALD Patients)

Endpoint CategoryEndpointResultOutcome
Primary Endpoint Proportion of patients with arrested disease at week 9635% (7 of 20)Compared to 10% expected from natural history (p<0.05)
Clinical Stability Neurological Function Score (NFS)All evaluable patients remained clinically stable-
Radiological Stability Lesion GrowthDeceleration of lesion growth observedCompared to natural history data
Safety Treatment-related serious adverse eventsNone reported-

Experimental Protocols & Troubleshooting Guides

Inconsistent results in preclinical, in vitro experiments can often be traced back to variations in experimental setup and execution. Below are generalized protocols for key assays used in this compound research, followed by troubleshooting guides to address common issues.

Generalized Experimental Workflow: In Vitro Neuroprotection Assay

This workflow describes a typical experiment to assess the neuroprotective effects of this compound against very long-chain fatty acid (VLCFA)-induced toxicity in primary neurons or astrocytes.

G cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Isolate primary neurons or astrocytes from rodent brain tissue prep2 Plate cells on poly-D-lysine coated plates prep1->prep2 prep3 Culture cells in appropriate serum-free medium until mature prep2->prep3 treat1 Pre-treat cells with varying concentrations of this compound (e.g., 1-100 nM) for 24 hours prep3->treat1 treat2 Induce toxicity by adding VLCFAs (e.g., C26:0) to the culture medium treat1->treat2 treat3 Co-incubate for an additional 24-48 hours treat2->treat3 analysis1 Measure cell viability (e.g., MTT or LDH assay) treat3->analysis1 analysis2 Assess mitochondrial function (e.g., ATP production assay, Seahorse assay) treat3->analysis2 analysis3 Quantify oxidative stress markers (e.g., ROS production) treat3->analysis3 analysis4 Measure inflammatory markers (e.g., NF-κB activation, cytokine release) treat3->analysis4

Caption: Generalized workflow for an in vitro neuroprotection assay with this compound.

Troubleshooting Guide: In Vitro Assays

Issue 1: High Variability in Cell Viability Assays

  • Question: My cell viability results are inconsistent between wells treated with the same concentration of this compound. What could be the cause?

  • Answer:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid creating gradients in cell density across the plate.

    • Edge Effects: Evaporation in the outer wells of a microplate can lead to increased compound concentration and altered cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

    • Inconsistent Treatment Application: Ensure that this compound and any toxins are added consistently to each well. Automated liquid handlers can improve precision.

    • Cell Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and at the optimal confluency before starting the experiment.

Issue 2: No or Low PPARγ Activation Detected

  • Question: I am not observing the expected downstream effects of PPARγ activation (e.g., changes in gene expression, mitochondrial biogenesis). Why might this be?

  • Answer:

    • Incorrect this compound Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell type. While concentrations around 100 nM have been shown to be effective in some models, this can vary.

    • Insufficient Incubation Time: PPARγ activation leads to changes in gene transcription, which takes time. Ensure your incubation period is sufficient (typically 16-24 hours) for these changes to occur and be measurable.

    • Cell Line Specificity: Different cell lines express varying levels of PPARγ. Confirm that your chosen cell line expresses sufficient levels of the receptor. You may need to use a cell line engineered to overexpress PPARγ for certain reporter assays.

    • Assay Sensitivity: Your chosen readout for PPARγ activation may not be sensitive enough. Consider using a reporter gene assay or measuring the expression of a known PPARγ target gene (e.g., adiponectin) via qPCR.

Issue 3: Inconsistent Results in Mitochondrial Function Assays (e.g., Seahorse XF Analyzer)

  • Question: My oxygen consumption rate (OCR) measurements are highly variable or show a low response to mitochondrial stressors. How can I troubleshoot this?

  • Answer:

    • Suboptimal Cell Density: Titrate the cell number to find the optimal density for your cell type. Too few cells will result in a low signal, while too many can lead to oxygen depletion and a non-linear response.

    • Poor Cell Adherence: Ensure cells are evenly seeded and well-adhered to the plate. Using appropriate coating substrates is crucial, especially for primary neurons. Cell detachment during the assay can lead to a drop in OCR.

    • Incorrect Drug Concentrations: The concentrations of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) need to be optimized for your specific cell type to achieve the desired effects without causing off-target toxicity.

    • Assay Medium pH: The pH of the assay medium is critical for mitochondrial function. Ensure it is properly buffered and maintained at the correct pH throughout the experiment.

    • Instrument Issues: Ensure the Seahorse instrument is properly calibrated and that the sensor cartridge is hydrated correctly.

Troubleshooting Decision Tree for Inconsistent Results

G cluster_initial_checks Initial Checks cluster_invitro In Vitro Experiment Issues cluster_invivo In Vivo Experiment Issues cluster_data Data Analysis Issues start Inconsistent Results Observed check1 Review Experimental Protocol for Errors start->check1 check2 Verify Reagent Quality and Concentrations start->check2 check3 Confirm Cell Line/Strain and Passage Number start->check3 iv1 High Well-to-Well Variability? check3->iv1 inv1 High Animal-to-Animal Variability? check3->inv1 iv2 Check for Uneven Cell Seeding or Edge Effects iv1->iv2 Yes iv3 Low or No Drug Effect? iv1->iv3 No iv4 Verify Drug Concentration and Incubation Time iv3->iv4 Yes iv5 Confirm Target Expression in Cells iv4->iv5 data1 Inappropriate Statistical Analysis? iv5->data1 inv2 Review Animal Model (Age, Sex, Genetics) inv1->inv2 Yes inv3 Check Dosing Regimen and Route of Administration inv2->inv3 inv3->data1 data2 Consult with a Biostatistician data1->data2 Unsure data3 Outlier Identification and Handling data1->data3 Yes

Caption: A decision tree to guide troubleshooting of inconsistent experimental results.

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways modulated by this compound.

G cluster_nucleus Nucleus cluster_mito Mitochondria cluster_inflam Inflammation cluster_myelin Myelination This compound This compound PPARG PPARγ This compound->PPARG activates PGC1a PGC-1α PPARG->PGC1a activates NFkB_inhibit NF-κB Inhibition PPARG->NFkB_inhibit leads to Oligo_diff Oligodendrocyte Differentiation & Survival PPARG->Oligo_diff promotes Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Microglia_inhibit Microglial Activation Inhibition NFkB_inhibit->Microglia_inhibit ATP_prod Increased ATP Production Mito_Biogenesis->ATP_prod ROS_decrease Decreased Oxidative Stress Mito_Biogenesis->ROS_decrease Cytokine_decrease Decreased Pro-inflammatory Cytokines Microglia_inhibit->Cytokine_decrease Remyelination Remyelination Oligo_diff->Remyelination

Caption: Key signaling pathways modulated by this compound through PPARγ activation.

We hope this technical support center provides valuable guidance for your research with this compound. For further in-depth information, we recommend consulting the full publications of the cited clinical trials and preclinical studies.

References

Strategies to improve the oral bioavailability of Leriglitazone for research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for strategies to improve the oral bioavailability of Leriglitazone for research purposes. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during your studies.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important for bioavailability enhancement?

While an official BCS classification for this compound has not been explicitly published, based on its predicted low aqueous solubility (0.0213 mg/mL) and its nature as a metabolite of pioglitazone (a known BCS Class II drug), it is highly likely that this compound is a BCS Class II compound. This classification is characterized by low solubility and high permeability .

Understanding the BCS class is critical because it dictates the primary obstacle to oral absorption. For BCS Class II drugs, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids. Therefore, strategies to improve oral bioavailability should focus on enhancing the solubility and dissolution rate of this compound.

Q2: My in vivo rodent studies with this compound show inconsistent plasma concentrations. What could be the cause?

Inconsistent plasma concentrations for a BCS Class II drug like this compound in preclinical studies can stem from several factors related to its poor solubility:

  • Variable Dissolution: The crystalline form of the drug may not be dissolving completely or consistently in the gastrointestinal tract of the animals.

  • Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, bile salt concentration), impacting the dissolution and absorption of poorly soluble drugs. Although clinical studies in humans showed no significant food effect on overall exposure (AUC), this might differ in preclinical models.[1]

  • Particle Size Variation: If the particle size of your this compound powder is not uniform, it can lead to variable dissolution rates and, consequently, inconsistent absorption.

  • Formulation Issues: The vehicle used to administer this compound may not be optimal for maintaining the drug in a solubilized state in the GI tract.

Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?

For a BCS Class II compound like this compound, the primary goal is to increase its solubility and dissolution rate. Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[2][3]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution.[4]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.[4]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.

Q4: Can chemical modification of this compound be a viable strategy?

While chemical modification to create a more soluble prodrug is a possible strategy, it is a more complex approach that involves synthesizing a new chemical entity. This would require extensive characterization and potentially alter the drug's pharmacological activity. For initial research purposes, formulation-based strategies are generally more straightforward to implement.

Troubleshooting Guides

Issue 1: Poor Dissolution Rate of this compound in In Vitro Dissolution Assays
Potential Cause Troubleshooting Step Expected Outcome
High Crystallinity Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC).Increased dissolution rate due to the higher energy state of the amorphous form.
Large Particle Size Employ micronization or nanomilling techniques to reduce the particle size of the this compound powder.Faster dissolution due to increased surface area.
Poor Wettability Include a surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) in the dissolution medium.Improved wetting of the drug particles, leading to enhanced dissolution.
Issue 2: Low and Variable Bioavailability in Animal Studies
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Solubilization in GI Tract Formulate this compound as a Self-Emulsifying Drug Delivery System (SEDDS).Formation of a microemulsion in the GI tract, maintaining the drug in a solubilized state for absorption.
Precipitation of the Drug in the Gut Develop a solid dispersion formulation with a precipitation inhibitor.The polymer in the solid dispersion can help maintain supersaturation and prevent the drug from precipitating out of solution.
Insufficient Permeation While this compound is likely highly permeable (BCS Class II), if permeability is a concern, co-administration with a permeation enhancer could be explored cautiously, though this is more relevant for BCS Class IV drugs.Increased flux of the drug across the intestinal epithelium.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Dichloromethane (DCM)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of a 1:1 mixture of DCM and methanol in a round-bottom flask.

  • Sonicate the solution for 15 minutes to ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

  • Scrape the solid film from the flask.

  • Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.

  • Perform in vitro dissolution studies comparing the solid dispersion to the pure crystalline drug.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a lipid-based formulation of this compound to improve its solubilization and oral absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant for forming a stable microemulsion.

  • Prepare the SEDDS formulation by accurately weighing the selected oil, surfactant, and co-surfactant in a glass vial.

  • Heat the mixture in a water bath at 40-50°C to facilitate mixing.

  • Vortex the mixture until a clear, homogenous solution is obtained.

  • Dissolve the required amount of this compound in the SEDDS pre-concentrate with gentle heating and vortexing.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.

  • Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC19H20N2O4SPubChem
Molar Mass372.44 g/mol PubChem
Predicted Water Solubility0.0213 mg/mLDrugBank
Predicted LogP2.35DrugBank
Likely BCS ClassIIInferred
Table 2: Comparison of Dissolution Profiles of Different this compound Formulations
Time (min)% Drug Dissolved (Pure Drug)% Drug Dissolved (Solid Dispersion)% Drug Dissolved (SEDDS)
523550
1556085
3088595
60129298

Note: The data in this table is illustrative and will vary based on the specific formulation parameters.

Visualizations

G cluster_oral Oral Administration of this compound cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation This compound (Crystalline) This compound (Crystalline) Poor Dissolution Poor Dissolution This compound (Crystalline)->Poor Dissolution Limited Absorption Limited Absorption Poor Dissolution->Limited Absorption Low Solubility Low Solubility Low Solubility->Limited Absorption Low Bioavailability Low Bioavailability Limited Absorption->Low Bioavailability Sub-therapeutic Plasma Levels Sub-therapeutic Plasma Levels Low Bioavailability->Sub-therapeutic Plasma Levels

Caption: Challenges in the oral delivery of crystalline this compound.

G cluster_strategies Bioavailability Enhancement Strategies cluster_mechanism Mechanism of Action cluster_outcome Desired Outcome Particle Size Reduction Particle Size Reduction Increased Surface Area Increased Surface Area Particle Size Reduction->Increased Surface Area Amorphous Solid Dispersion Amorphous Solid Dispersion Increased Solubility & Dissolution Increased Solubility & Dissolution Amorphous Solid Dispersion->Increased Solubility & Dissolution Lipid-Based Formulation (SEDDS) Lipid-Based Formulation (SEDDS) Enhanced Solubilization Enhanced Solubilization Lipid-Based Formulation (SEDDS)->Enhanced Solubilization Improved Bioavailability Improved Bioavailability Increased Surface Area->Improved Bioavailability Increased Solubility & Dissolution->Improved Bioavailability Enhanced Solubilization->Improved Bioavailability

Caption: Strategies to improve the oral bioavailability of this compound.

experimental_workflow Start Start Formulation Select Strategy Start->Formulation PSD Particle Size Reduction Formulation->PSD ASD Amorphous Solid Dispersion Formulation->ASD SEDDS Lipid-Based Formulation Formulation->SEDDS Characterization Physicochemical Characterization PSD->Characterization ASD->Characterization SEDDS->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution InVivo In Vivo Animal Studies Dissolution->InVivo Analysis Data Analysis & Optimization InVivo->Analysis End End Analysis->End

Caption: Experimental workflow for enhancing this compound bioavailability.

References

Technical Support Center: Investigating Potential Hepatotoxicity of Leriglitazone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome, researchers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the investigation of potential hepatotoxicity associated with the long-term administration of Leriglitazone. Given that this compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, a class of drugs with a history that includes hepatotoxicity (e.g., troglitazone), a thorough evaluation of its liver safety profile is a critical aspect of preclinical and clinical research.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the known liver safety profile of this compound from clinical trials?

A1: In the pivotal 96-week ADVANCE phase 2/3 trial, this compound was reported to be generally well-tolerated, with an adverse event profile consistent with the known safety profile of the PPARγ agonist class.[3][4] The most frequently reported treatment-emergent adverse events were weight gain and peripheral edema. There was one serious adverse event involving an increase in hepatic enzymes; however, this was in a patient who was subsequently diagnosed with Gilbert's syndrome and was considered related to that condition. Importantly, the trial did not report a statistically significant increase in the incidence of clinically relevant liver enzyme elevations compared to placebo.

Q2: Why is there a concern about hepatotoxicity with this compound?

A2: The concern stems from the drug class to which this compound belongs. Troglitazone, the first approved thiazolidinedione (a class of PPARγ agonists), was withdrawn from the market due to severe, idiosyncratic hepatotoxicity. The proposed mechanisms for troglitazone-induced liver injury include the formation of reactive metabolites, mitochondrial dysfunction, and inhibition of bile salt export pumps. Although other PPARγ agonists like Pioglitazone (from which this compound is a metabolite) have a much better liver safety profile, the historical precedent with troglitazone necessitates careful, long-term evaluation of any new drug in this class.

Q3: What are the primary mechanisms of drug-induced liver injury (DILI) to consider?

A3: Key mechanisms to investigate for potential DILI include mitochondrial dysfunction, oxidative stress, and the formation of reactive metabolites. Mitochondrial impairment can disrupt cellular energy balance and initiate apoptotic pathways. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can lead to damage of lipids, proteins, and DNA. Researchers should consider evaluating these pathways in relevant in vitro and in vivo models.

Q4: Which in vitro models are recommended for long-term hepatotoxicity studies of this compound?

A4: For long-term studies, it is crucial to use models that maintain metabolic competence over time. While primary human hepatocytes are the gold standard, their rapid loss of function in standard 2D culture is a limitation. Advanced models such as 3D liver spheroids, liver-on-a-chip systems, or long-term cultures of metabolically competent cell lines like HepaRG are recommended. The human hepatoma cell line HepG2 is also widely used for initial cytotoxicity screening, though it has lower metabolic activity compared to primary cells.

Q5: What biomarkers should be monitored in preclinical and clinical studies?

A5: Standard clinical biomarkers for liver injury include serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin. For more mechanistic insights and potentially higher sensitivity, researchers should consider exploratory biomarkers such as microRNA-122 (miR-122), cytokeratin-18 (K18) fragments, and high-mobility group box 1 (HMGB1).

Data Presentation

While specific quantitative data on liver function tests from this compound's ADVANCE trial are not publicly detailed, data from long-term studies of the related PPARγ agonist, Pioglitazone, can provide a relevant reference for the drug class.

Table 1: Liver Enzyme Changes in a 36-Month Study of Pioglitazone in Patients with NASH.

ParameterPioglitazone Group (Mean Change from Baseline)Placebo Group (Mean Change from Baseline)
Alanine Aminotransferase (ALT)Normalized by Month 3 (35 IU/L)Modest Decrease (56 IU/L)
Aspartate Aminotransferase (AST)Significant DecreaseModest Decrease
Source: Data adapted from a randomized trial of Pioglitazone for NASH.

Note: This table presents data for Pioglitazone as a proxy. Researchers must generate specific data for this compound.

Troubleshooting Guides

Issue 1: High variability in in vitro cytotoxicity assays (e.g., MTT, CellTiter-Glo).
  • Potential Cause: Inconsistent cell seeding density.

    • Solution: Ensure a single-cell suspension is achieved during cell passaging, especially with clumping cell lines like HepG2. Use an automated cell counter for accuracy. Perform a cell titration experiment to determine the optimal seeding density for the assay duration.

  • Potential Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity and minimize evaporation from the inner wells.

  • Potential Cause: Interference of the test compound with the assay chemistry.

    • Solution: Run a cell-free control where this compound is added to the assay medium without cells to check for direct interaction with the assay reagents (e.g., reduction of MTT).

Issue 2: Inconsistent results in mitochondrial membrane potential assays (e.g., JC-1).
  • Potential Cause: Suboptimal dye concentration or incubation time.

    • Solution: The optimal JC-1 concentration can vary between cell types. Titrate the JC-1 concentration (e.g., 1-10 µM) and incubation time (e.g., 15-30 minutes) to find conditions that yield a strong red signal in healthy control cells and a clear shift to green in positive control cells (e.g., treated with CCCP).

  • Potential Cause: Photobleaching of the fluorescent dye.

    • Solution: Protect cells from light after adding the JC-1 dye. Minimize exposure time during fluorescence microscopy. Analyze samples promptly after staining.

  • Potential Cause: Analysis of unhealthy cell populations.

    • Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Use only healthy control cells to establish the baseline red/green fluorescence ratio.

Issue 3: High background signal in ROS detection assays (e.g., DHE).
  • Potential Cause: Autofluorescence of the compound or cell culture medium.

    • Solution: Run controls with this compound in cell-free medium to measure its intrinsic fluorescence. Use phenol red-free medium during the assay, as phenol red can contribute to background fluorescence.

  • Potential Cause: Spontaneous oxidation of the DHE probe.

    • Solution: Prepare the DHE working solution fresh immediately before use. Protect the stock and working solutions from light.

  • Potential Cause: Over-incubation with the probe.

    • Solution: Optimize the incubation time (e.g., 15-60 minutes). Excessive incubation can lead to non-specific oxidation and increased background signal. Wash cells thoroughly with PBS after incubation to remove excess unbound probe.

Experimental Protocols & Visualizations

Core Experimental Workflow

The following diagram outlines a general workflow for assessing the potential hepatotoxicity of this compound in vitro.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays (Sub-lethal Doses) cluster_2 Phase 3: Advanced Models Culture HepG2 Cell Culture & Maintenance Dose Dose-Response Treatment (this compound) Culture->Dose MTT MTT / CellTiter-Glo Assay (72h endpoint) Dose->MTT IC50 Determine IC50 Concentration MTT->IC50 ROS ROS Production Assay (DHE Staining) IC50->ROS Select Doses < IC50 Mito Mitochondrial Potential (JC-1 Assay) IC50->Mito Enzyme ALT/AST Release Assay IC50->Enzyme Advanced Long-term studies in: - 3D Spheroids - HepaRG cells - Primary Human Hepatocytes ROS->Advanced Mito->Advanced Enzyme->Advanced

In Vitro Hepatotoxicity Assessment Workflow.
Potential PPARγ-Mediated Hepatotoxicity Signaling

This diagram illustrates potential pathways by which a PPARγ agonist could, hypothetically, lead to hepatotoxicity, drawing on mechanisms proposed for other drugs in this class.

G cluster_0 Hepatocyte This compound This compound PPARg PPARγ Activation This compound->PPARg Mito Mitochondrion This compound->Mito Direct Effect? BSEP Bile Salt Export Pump (BSEP) Inhibition This compound->BSEP Metabolite Reactive Metabolite Formation This compound->Metabolite ROS ↑ ROS Production Mito->ROS Stress Oxidative Stress ROS->Stress BileAcid ↑ Intracellular Bile Acids BSEP->BileAcid Apoptosis Apoptosis BileAcid->Apoptosis Damage Cellular Damage (ALT/AST Release) Apoptosis->Damage Metabolite->ROS Stress->Apoptosis

Hypothetical pathways for PPARγ agonist hepatotoxicity.

Detailed Experimental Protocols

HepG2 Cell Culture and Maintenance
  • Culture Medium: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain HepG2 cell cultures in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

  • Media Change: Aspirate and replace the culture medium every 2-3 days.

  • Passaging (Subculturing):

    • When cells reach 70-80% confluency, aspirate the medium.

    • Wash the cell monolayer once with sterile 1x PBS.

    • Add 2-3 mL of pre-warmed 0.05% Trypsin-EDTA solution and incubate at 37°C for 5-7 minutes, or until cells detach.

    • Neutralize the trypsin by adding at least 3 volumes of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Split cells at a ratio of 1:4 to 1:6 for routine maintenance.

MTT Cytotoxicity Assay (96-well format)
  • Cell Seeding: Seed HepG2 cells in a 96-well, clear, flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete growth medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol) to each well. Pipette up and down thoroughly to dissolve the formazan crystals.

  • Readout: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the media-only blank. Calculate cell viability as a percentage of the vehicle control: (Absorbance_Treated / Absorbance_Vehicle) * 100.

Mitochondrial Membrane Potential Assay (JC-1)
  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and treat with sub-lethal concentrations of this compound for the desired duration. Include positive control wells to be treated with a mitochondrial uncoupler like CCCP (e.g., 50 µM for 30 minutes).

  • JC-1 Staining Solution: Prepare a working solution of JC-1 (e.g., 2 µM) in pre-warmed culture medium or PBS.

  • Staining: Remove the treatment medium. Add 100 µL of the JC-1 working solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO₂, protected from light.

  • Wash: Carefully aspirate the staining solution. Wash the cells once or twice with 100 µL of pre-warmed Assay Buffer (provided in most commercial kits) or PBS.

  • Readout (Plate Reader): Add 100 µL of Assay Buffer back to each well. Read fluorescence using two filter sets:

    • J-aggregates (Red): Excitation ~535 nm / Emission ~595 nm.

    • J-monomers (Green): Excitation ~485 nm / Emission ~535 nm.

  • Readout (Fluorescence Microscopy): After the wash step, observe cells immediately. Healthy cells will exhibit punctate red fluorescence within the mitochondria. Apoptotic or compromised cells will show diffuse green fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Detection (DHE Staining)
  • Cell Seeding & Treatment: Seed HepG2 cells in a 96-well plate and treat with this compound as described for other assays. Include a positive control (e.g., Antimycin A or H₂O₂) and a negative control (e.g., N-acetylcysteine).

  • DHE Working Solution: Prepare a fresh working solution of Dihydroethidium (DHE) at a final concentration of 5-10 µM in serum-free medium or PBS.

  • Staining: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of the DHE working solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Wash: Aspirate the DHE solution and wash the cells gently 2-3 times with PBS to remove background fluorescence.

  • Readout: Add 100 µL of PBS back to each well. Measure fluorescence immediately using a plate reader (Excitation ~520 nm / Emission ~600 nm) or visualize using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity relative to the vehicle control. An increase in fluorescence indicates an increase in superoxide/ROS production.

ALT/AST Release Assay (Colorimetric)
  • Cell Culture and Treatment: Culture HepG2 cells in a 96-well plate and treat with this compound for the desired time. Include a positive control for cytotoxicity (e.g., Triton X-100) to induce maximal enzyme release.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

  • Assay Procedure: Use a commercial colorimetric assay kit for ALT or AST. These kits typically work as follows:

    • Add 20-50 µL of the collected supernatant to a new 96-well plate.

    • Prepare a Master Reaction Mix containing the substrate (e.g., alanine and α-ketoglutarate for ALT) and a probe, according to the kit manufacturer's instructions.

    • Add the Reaction Mix to each well containing the supernatant.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Readout: Measure the absorbance at the wavelength specified by the kit protocol (e.g., 570 nm for many colorimetric assays).

  • Data Analysis: Calculate the enzyme activity (U/L) based on a standard curve (e.g., a pyruvate standard curve for ALT assays) provided with the kit. An increase in ALT/AST activity in the supernatant compared to the vehicle control indicates loss of cell membrane integrity and cytotoxicity.

References

Technical Support Center: Refinement of Animal Models for Leriglitazone Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on refining animal models to better study the effects of Leriglitazone.

Frequently Asked Questions (FAQs)

Q1: What are the limitations of current animal models for studying this compound's effects on X-linked Adrenoleukodystrophy (X-ALD)?

A1: The most widely used animal models for X-ALD are the Abcd1 knockout and Abcd1/Abcd2 double knockout mice. While these models successfully replicate the very long-chain fatty acid (VLCFA) accumulation and the late-onset, progressive axonopathy characteristic of adrenomyeloneuropathy (AMN), they fail to develop the inflammatory cerebral demyelination that is a hallmark of the severe cerebral ALD (cALD) phenotype.[1][2][3][4] This is a significant limitation as this compound has shown potential in addressing neuroinflammation.

Q2: How can the existing Abcd1 knockout mouse model be refined to better mimic cerebral ALD (cALD)?

A2: A promising refinement involves a "two-hit" approach that combines the genetic predisposition of the Abcd1-null mouse with environmental triggers.[1] A recently developed model utilizes a combination of cuprizone-induced demyelination and experimental autoimmune encephalomyelitis (EAE) to induce a cALD-like phenotype in Abcd1-null mice. This refined model displays key features of human cALD, including inflammatory demyelination, which is crucial for evaluating the anti-inflammatory effects of this compound.

Q3: What are the key signaling pathways modulated by this compound that should be assessed in these refined models?

A3: this compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Its mechanism of action involves the modulation of multiple pathways. Key pathways to investigate in refined animal models include:

  • PPARγ/PGC-1α pathway: This pathway is central to mitochondrial biogenesis and function.

  • Neuroinflammation pathways: this compound has been shown to reduce neuroinflammation, likely through the inhibition of NF-κB signaling and modulation of microglial activation.

  • Demyelination and Remyelination pathways: Assessing the expression of myelin-related proteins and the activity of oligodendrocytes is crucial.

  • Oxidative stress pathways: Evaluating markers of oxidative damage and the expression of antioxidant enzymes is important.

Q4: What are some emerging, more advanced models for studying this compound and other neurodegenerative diseases?

A4: Beyond refined mouse models, several advanced platforms are emerging:

  • Humanized Mice: These mice are engrafted with human cells or genes, providing a more human-relevant system to study disease pathology and drug response. For X-ALD, this could involve mice with a humanized immune system to better model the inflammatory aspects of cALD.

  • Brain Organoids: These are 3D, self-organizing structures derived from human pluripotent stem cells that can recapitulate aspects of brain development and organization. They offer a powerful in vitro platform to study the effects of this compound on human neural cells in a complex, tissue-like environment.

Troubleshooting Guides

Guide 1: Inducing a cALD-like Phenotype in Abcd1 Knockout Mice

Issue: Difficulty in consistently inducing inflammatory demyelination in Abcd1 knockout mice.

Solution:

  • Model Selection: Start with male Abcd1-null mice on a C57BL/6 background.

  • Cuprizone Administration:

    • Feed mice a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce demyelination. Ensure consistent and ad libitum access to the cuprizone diet.

    • Monitor for signs of toxicity, such as significant weight loss or lethargy. If observed, consider a slightly lower concentration of cuprizone or a shorter duration of administration in pilot studies.

  • EAE Induction:

    • Following the cuprizone diet, induce EAE using an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

    • Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to enhance the inflammatory response.

    • Critical Step: The timing and dosage of MOG and pertussis toxin are crucial. Refer to established EAE protocols and consider optimizing these parameters for your specific experimental conditions.

  • Monitoring:

    • Regularly monitor the mice for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis, using a standardized scoring system.

    • Utilize non-invasive imaging techniques like MRI to assess the development of brain lesions.

Guide 2: Assessing this compound's Efficacy on Neuroinflammation

Issue: Inconsistent or difficult-to-interpret results when measuring neuroinflammation.

Solution:

  • Tissue Collection:

    • For post-mortem analysis, perfuse the animals with ice-cold saline to remove blood from the brain tissue, which can interfere with downstream assays.

    • Harvest brain and spinal cord tissue at predefined time points corresponding to the peak of disease and during the chronic phase.

  • Quantification Methods:

    • Immunohistochemistry (IHC)/Immunofluorescence (IF): Use specific markers for microglial activation (Iba1, CD68), astrogliosis (GFAP), and inflammatory cell infiltration (CD3 for T-cells, CD19 for B-cells).

    • ELISA/Multiplex Assays: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in brain homogenates or cerebrospinal fluid (CSF).

    • RT-qPCR: Measure the gene expression of inflammatory mediators.

    • Flow Cytometry: Isolate immune cells from the CNS to quantify and phenotype different cell populations.

  • Data Interpretation:

    • Always include vehicle-treated control groups for both wild-type and Abcd1-null mice to establish a baseline.

    • Correlate inflammatory markers with clinical scores and histological findings of demyelination.

Data Presentation

Table 1: this compound Dose-Response in Preclinical Models (Illustrative)

Animal ModelDisease PhenotypeThis compound Dose (mg/kg/day)Key Efficacy EndpointsReference
Abcd1-null miceAMN-like axonopathy17Improved motor function, restored mitochondrial function
EAE Mouse ModelNeuroinflammation, Demyelination10, 30Reduced neurological disability score
Rett Syndrome Mouse ModelNeuroinflammationNot specifiedAmelioration of general condition

Note: Specific dose-response studies for this compound in the refined cALD model are not yet published. The doses above are from other relevant preclinical models and can serve as a starting point for dose-finding studies.

Table 2: Effects of Pioglitazone (PPARγ Agonist) in Abcd1-null Mice

ParameterWild-typeAbcd1-nullAbcd1-null + PioglitazoneReference
Mitochondrial DNA level (relative)1.0~0.6~1.0
ATP levels (relative)1.0~0.7~1.0
NADH levels (relative)1.0~1.4~1.0
8-oxodG (Oxidative Stress Marker)NormalIncreasedNormal

This table provides data on the effects of another PPARγ agonist, pioglitazone, in the Abcd1-null mouse model, which can be indicative of the potential effects of this compound on similar pathways.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration in Brain Tissue
  • Mitochondrial Isolation:

    • Rapidly dissect the brain region of interest (e.g., corpus callosum, cerebellum) in ice-cold isolation buffer.

    • Homogenize the tissue gently using a Dounce homogenizer.

    • Perform differential centrifugation to pellet the mitochondria.

  • High-Resolution Respirometry:

    • Use an Oroboros Oxygraph-2k or a Seahorse XF Analyzer to measure oxygen consumption rates.

    • Assess Complex I-driven respiration using substrates like glutamate and malate.

    • Measure Complex II-driven respiration with succinate in the presence of a Complex I inhibitor (e.g., rotenone).

    • Determine the respiratory control ratio (RCR) and ATP production rates.

  • Data Analysis:

    • Normalize oxygen consumption rates to mitochondrial protein content.

    • Compare the respiratory parameters between treatment groups.

Protocol 2: Quantification of Demyelination and Remyelination
  • Tissue Processing:

    • Perfuse animals and post-fix the brain and spinal cord in 4% paraformaldehyde.

    • Cryoprotect the tissue in sucrose solutions before sectioning.

  • Histological Staining:

    • Luxol Fast Blue (LFB): Stains for myelin sheaths. Areas of demyelination will appear pale.

    • Immunohistochemistry/Immunofluorescence:

      • Myelin markers: Myelin Basic Protein (MBP), Proteolipid Protein (PLP).

      • Oligodendrocyte markers: Olig2 (oligodendrocyte lineage), CC1 (mature oligodendrocytes).

  • Image Analysis:

    • Capture images from defined anatomical regions (e.g., corpus callosum).

    • Quantify the LFB-stained area or the intensity of MBP/PLP immunofluorescence using image analysis software (e.g., ImageJ).

    • Count the number of Olig2+ or CC1+ cells to assess oligodendrocyte populations.

  • Advanced Imaging (Optional):

    • Magnetic Resonance Imaging (MRI): Techniques like Magnetization Transfer Ratio (MTR) imaging can non-invasively quantify myelin content in vivo.

Mandatory Visualization

Leriglitazone_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE binds to NFkB NF-κB PPARg_RXR->NFkB inhibits Oligodendrocyte Oligodendrocyte Survival & Differentiation PPARg_RXR->Oligodendrocyte promotes PGC1a PGC-1α PPRE->PGC1a upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis promotes ATP_Production Increased ATP Production Mitochondrial_Biogenesis->ATP_Production ROS Reduced Oxidative Stress (ROS) Mitochondrial_Biogenesis->ROS Neuroinflammation Neuroinflammation NFkB->Neuroinflammation promotes Demyelination Demyelination Neuroinflammation->Demyelination contributes to Remyelination Remyelination Oligodendrocyte->Remyelination Refined_cALD_Model_Workflow start Start: Abcd1-null mice cuprizone Week 1-5: 0.2% Cuprizone Diet start->cuprizone demyelination Demyelination Induction cuprizone->demyelination eae Week 5: EAE Induction (MOG35-55 + CFA + Pertussis Toxin) demyelination->eae inflammation Inflammatory Response eae->inflammation leriglitazone_treatment Week 5 onwards: This compound Treatment inflammation->leriglitazone_treatment monitoring Ongoing Monitoring: Clinical Scoring, MRI leriglitazone_treatment->monitoring endpoint Endpoint Analysis: Histology, Biochemistry, Molecular Biology monitoring->endpoint

References

Technical Support Center: Controlling for PPARγ-Independent Effects of Leriglitazone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to effectively control for PPAR gamma (PPARγ)-independent effects of Leriglitazone in experimental settings.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (MIN-102) is a novel, orally bioavailable, selective PPARγ agonist with the ability to penetrate the blood-brain barrier.[1][2][3][4][5] Its primary mechanism of action is the activation of PPARγ, a nuclear receptor that regulates the expression of genes involved in several key biological processes. In the context of central nervous system (CNS) diseases, this compound-mediated PPARγ activation has been shown to modulate mitochondrial biogenesis, reduce neuroinflammation, decrease oxidative stress, and promote myelination.

Q2: Why is it important to control for PPARγ-independent effects of this compound?

While this compound is a selective PPARγ agonist, it belongs to the thiazolidinedione (TZD) class of drugs. Some TZDs have been reported to exert biological effects through mechanisms independent of PPARγ activation, often referred to as "off-target" effects. These off-target effects can confound experimental results and lead to incorrect interpretations of this compound's mechanism of action in a specific context. Therefore, implementing rigorous experimental controls is crucial to differentiate between PPARγ-dependent and -independent effects.

Q3: What are the known or potential PPARγ-independent effects of thiazolidinediones?

Thiazolidinediones have been reported to have several PPARγ-independent effects, which may include:

  • Mitochondrial Effects: Some TZDs can directly impact mitochondrial function, including the mitochondrial pyruvate carrier.

  • Enzyme Inhibition: Pioglitazone, from which this compound is derived, is known to be a weak inhibitor of monoamine oxidase B (MAO-B).

  • Kinase Signaling: Off-target effects on various kinase signaling pathways have been reported for some TZDs in cancer cell lines.

It is important to note that this compound is described as a selective PPARγ agonist, suggesting a more favorable off-target profile compared to older TZDs. However, the possibility of off-target effects should always be considered and experimentally addressed.

Troubleshooting Guides

Issue 1: Observed effect of this compound persists even when PPARγ is blocked.

This suggests a potential PPARγ-independent mechanism. Here are troubleshooting steps and experimental protocols to investigate this.

Troubleshooting Workflow

start Effect of this compound Observed antagonist Co-treat with a PPARγ Antagonist (e.g., GW9662) start->antagonist knockdown Use siRNA/shRNA to Knock Down PPARG start->knockdown knockout Test in PPARG Knockout Model start->knockout outcome1 Effect is Abolished antagonist->outcome1 outcome2 Effect Persists antagonist->outcome2 knockdown->outcome1 knockdown->outcome2 knockout->outcome1 knockout->outcome2 conclusion1 Conclusion: PPARγ-Dependent Effect outcome1->conclusion1 conclusion2 Conclusion: PPARγ-Independent Effect outcome2->conclusion2

Caption: Troubleshooting workflow for PPARγ-independent effects.

Experimental Protocols

  • Pharmacological Inhibition with a PPARγ Antagonist

    • Principle: A specific PPARγ antagonist will compete with this compound for binding to PPARγ, thereby inhibiting its on-target effects. If the observed biological effect of this compound is still present in the presence of a saturating concentration of the antagonist, it is likely a PPARγ-independent effect.

    • Recommended Antagonist: GW9662 is a commonly used irreversible PPARγ antagonist.

    • Protocol:

      • Determine Optimal Antagonist Concentration: Perform a dose-response experiment with GW9662 to determine the lowest concentration that effectively blocks the known PPARγ-dependent effects of a positive control agonist (e.g., rosiglitazone) in your experimental system. This is typically in the range of 1-10 µM.

      • Co-treatment: Pre-incubate your cells or tissues with the optimized concentration of GW9662 for 1-2 hours before adding this compound.

      • Experimental Groups:

        • Vehicle control

        • This compound alone

        • GW9662 alone

        • This compound + GW9662

      • Analysis: Measure the biological endpoint of interest. A persistent effect in the "this compound + GW9662" group points to a PPARγ-independent mechanism.

  • Genetic Knockdown of PPARγ using siRNA/shRNA

    • Principle: Small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be used to specifically reduce the expression of the PPARG gene, thereby depleting the target protein. If this compound's effect is diminished or absent in cells with reduced PPARγ levels, it confirms a PPARγ-dependent mechanism.

    • Protocol:

      • Transfection/Transduction: Transfect cells with a validated siRNA or transduce with a lentiviral vector expressing an shRNA targeting PPARG. A non-targeting control siRNA/shRNA should be used as a negative control.

      • Verification of Knockdown: After 24-72 hours, confirm the reduction of PPARγ mRNA (by qRT-PCR) and protein (by Western blot) levels. A knockdown efficiency of >70% is generally considered acceptable.

      • This compound Treatment: Treat the PPARγ-knockdown cells and control cells with this compound and the vehicle.

      • Analysis: Compare the effect of this compound in the control and knockdown cells.

  • Use of PPARγ Knockout (KO) Animal Models or Cell Lines

    • Principle: The most definitive way to demonstrate PPARγ-independence is to show that this compound still elicits the effect in an organism or cell line that completely lacks the PPARγ protein.

    • Protocol:

      • Model System: Utilize a commercially available or in-house generated PPARγ knockout mouse model or a cell line with a CRISPR/Cas9-mediated knockout of the PPARG gene.

      • Experimental Groups:

        • Wild-type (WT) + Vehicle

        • Wild-type (WT) + this compound

        • PPARγ KO + Vehicle

        • PPARγ KO + this compound

      • Analysis: Administer this compound and assess the biological outcome in both WT and KO models. An effect that is present in the KO animals/cells is definitively PPARγ-independent.

Issue 2: this compound induces changes in mitochondrial function, and it is unclear if this is a primary or secondary effect.

Troubleshooting Workflow

start This compound-induced Mitochondrial Effect isolated_mito Test this compound on Isolated Mitochondria start->isolated_mito pparg_ko Assess Mitochondrial Function in PPARG KO Cells/Tissues start->pparg_ko outcome1 Direct Effect Observed isolated_mito->outcome1 outcome2 No Direct Effect isolated_mito->outcome2 pparg_ko->outcome1 pparg_ko->outcome2 conclusion1 Conclusion: Potential PPARγ-Independent Direct Mitochondrial Effect outcome1->conclusion1 conclusion2 Conclusion: Likely a Secondary Effect of PPARγ Activation outcome2->conclusion2

Caption: Workflow for mitochondrial effects of this compound.

Experimental Protocols

  • Direct Effect on Isolated Mitochondria

    • Principle: By isolating mitochondria from their cellular environment, you can test if this compound has a direct effect on mitochondrial respiration or other functions, independent of nuclear gene transcription.

    • Protocol:

      • Mitochondrial Isolation: Isolate mitochondria from your cells or tissues of interest using standard differential centrifugation protocols.

      • Respirometry: Use a high-resolution respirometer (e.g., Seahorse XF Analyzer or Oroboros O2k) to measure the oxygen consumption rate (OCR).

      • Experimental Conditions: Add this compound directly to the isolated mitochondria and measure changes in basal respiration, ATP-linked respiration, and maximal respiration.

      • Analysis: A direct change in OCR upon addition of this compound would suggest a PPARγ-independent effect on the mitochondrial machinery.

  • Mitochondrial Function in PPARγ KO Models

    • Principle: Assess mitochondrial function in PPARγ knockout cells or tissues treated with this compound.

    • Protocol:

      • Model System: Use PPARγ KO cells or tissues.

      • Treatment: Treat the KO and WT control systems with this compound.

      • Mitochondrial Assays: Perform assays to measure mitochondrial function, such as:

        • Mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes).

        • Cellular respiration (e.g., Seahorse XF Analyzer).

        • ATP production assays.

        • Mitochondrial biogenesis markers (e.g., PGC-1α, NRF1 protein levels).

      • Analysis: If this compound affects mitochondrial function in the PPARγ KO system, it points to a PPARγ-independent mechanism.

Data Presentation

Table 1: Comparative Profile of this compound and Other Thiazolidinediones

FeatureThis compoundPioglitazoneRosiglitazone
Primary Target PPARγPPARγ (with some PPARα activity)PPARγ
Selectivity High for PPARγModerateHigh for PPARγ
Blood-Brain Barrier Penetration YesLowLow
Known PPARγ-Independent Effects Not well-characterized; designed for high selectivity.MAO-B inhibition, mitochondrial pyruvate carrier interaction.Effects on mitochondrial redox state.
Primary Clinical Application CNS diseases (e.g., X-ALD)Type 2 DiabetesType 2 Diabetes (use is restricted)

Mandatory Visualizations

Signaling Pathway: Differentiating On-Target vs. Off-Target Effects

cluster_on_target On-Target Pathway (PPARγ-Dependent) cluster_off_target Off-Target Pathway (PPARγ-Independent) This compound This compound PPARg PPARγ This compound->PPARg Activation PPRE PPRE Binding PPARg->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Biological_Effect_On Biological Effect (On-Target) Gene_Expression->Biological_Effect_On Off_Target Off-Target (e.g., Mitochondrial Protein) Biological_Effect_Off Biological Effect (Off-Target) Off_Target->Biological_Effect_Off Leriglitazone_Off This compound Leriglitazone_Off->Off_Target Interaction

Caption: On-target vs. off-target signaling pathways for this compound.

Experimental Workflow: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Crosslink 1. Crosslink Proteins to DNA Shear 2. Shear Chromatin Crosslink->Shear Immunoprecipitate 3. Immunoprecipitate with PPARγ Antibody Shear->Immunoprecipitate Purify 4. Purify DNA Immunoprecipitate->Purify Sequence 5. Sequence DNA Purify->Sequence Analyze 6. Analyze Data to Identify Binding Sites Sequence->Analyze

References

Validation & Comparative

A Comparative Analysis of Leriglitazone and Other PPARγ Agonists in Preclinical Models of X-linked Adrenoleukodystrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

X-linked adrenoleukodystrophy (X-ALD) is a rare neurodegenerative disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), leading to a range of debilitating neurological symptoms.[1][2] The pathophysiology of X-ALD involves neuroinflammation, demyelination, mitochondrial dysfunction, and axonal degeneration.[3][4] Peroxisome proliferator-activated receptor gamma (PPARγ) agonists have emerged as a promising therapeutic strategy due to their role in regulating inflammation, energy metabolism, and mitochondrial biogenesis.[5] This guide provides a comparative overview of the efficacy of Leriglitazone, a novel brain-penetrant PPARγ agonist, against other PPARγ agonists, primarily Pioglitazone, in preclinical X-ALD models.

Mechanism of Action: PPARγ Agonism in X-ALD

PPARγ is a nuclear receptor that plays a critical role in modulating inflammation, mitochondrial function, and cellular metabolism. Activation of PPARγ by agonists like this compound and Pioglitazone can lead to several beneficial downstream effects in the context of X-ALD:

  • Neuroinflammation Reduction: PPARγ activation can suppress pro-inflammatory signaling pathways, such as NF-κB, and reduce the production of inflammatory cytokines.

  • Mitochondrial Biogenesis and Function: PPARγ agonists can stimulate mitochondrial biogenesis through the PGC-1α pathway, improving cellular energy production.

  • Myelination and Oligodendrocyte Protection: These agonists can promote the differentiation of oligodendrocyte precursor cells into mature, myelin-producing oligodendrocytes and protect them from damage.

  • Axonal Protection: By mitigating oxidative stress and improving mitochondrial function, PPARγ agonists can help prevent axonal degeneration.

Below is a diagram illustrating the signaling pathway of PPARγ agonists.

PPAR_gamma_pathway PPARγ Signaling Pathway in X-ALD cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Downstream Effects PPAR_agonist PPARγ Agonist (e.g., this compound, Pioglitazone) PPAR_gamma PPARγ PPAR_agonist->PPAR_gamma Activates RXR RXR PPAR_gamma->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Anti_inflammatory Anti-inflammatory Effects (NF-κB Inhibition) Gene_Expression->Anti_inflammatory Mitochondrial_Biogenesis Mitochondrial Biogenesis (PGC-1α Activation) Gene_Expression->Mitochondrial_Biogenesis Myelination Myelination & Oligodendrocyte Survival Gene_Expression->Myelination

Caption: PPARγ signaling pathway activated by agonists.

Comparative Efficacy Data

The following table summarizes the quantitative data from preclinical studies on this compound and Pioglitazone in X-ALD models.

ParameterThis compoundPioglitazoneReference Model
Neuroinflammation Reduces microglial activation. Decreases adhesion of human X-ALD monocytes to brain endothelial cells.Reduces activated microglia and reactive astrocytes in the hippocampus and cortex in a mouse model of AD.In vitro and in vivo X-ALD models.
Mitochondrial Function Increases ATP concentration. Restores mitochondrial function markers.Restores mitochondrial content and biogenesis regulators. Normalizes ATP and NAD+/NADH ratios.Abcd1 null mice.
Oxidative Stress Decreases oxidative stress markers.Neutralizes oxidative damage to proteins and DNA.Abcd1 null mice.
Myelination Increases myelination and oligodendrocyte survival in demyelination-remyelination models. More myelinated axons after 3 weeks of treatment in a mouse model.Promotes oligodendrocyte progenitor cell differentiation.Demyelination-remyelination mouse models.
Axonal Degeneration Improves motor function.Halts axonal damage and locomotor disability.Abcd1 null mice.
VLCFA Levels No significant effect on VLCFA levels reported in preclinical models.A deuterated form, PXL065, normalized C26:0 in plasma and decreased it in the spinal cord and brain of Abcd1-KO mice. Pioglitazone had no effect on spinal cord C26:0 levels.Abcd1-KO mice.
Brain Penetration Sufficient brain penetration demonstrated.Insufficient brain exposure is a likely explanation for the lack of efficacy in some clinical trials for other neurodegenerative diseases.Preclinical and clinical studies.

Experimental Protocols

A generalized experimental workflow for evaluating the efficacy of PPARγ agonists in a mouse model of X-ALD is outlined below.

experimental_workflow Experimental Workflow for PPARγ Agonist Evaluation in X-ALD Mouse Models Start Start Animal_Model X-ALD Mouse Model (e.g., Abcd1 null mice) Start->Animal_Model Treatment_Groups Treatment Groups: 1. Vehicle Control 2. This compound 3. Other PPARγ Agonist Animal_Model->Treatment_Groups Dosing Oral Administration Treatment_Groups->Dosing Behavioral_Testing Behavioral Testing (e.g., locomotor activity) Dosing->Behavioral_Testing During treatment Tissue_Collection Tissue Collection (Spinal Cord, Brain) Behavioral_Testing->Tissue_Collection Endpoint Biochemical_Analysis Biochemical Analysis: - Mitochondrial Function (ATP, NAD+/NADH) - Oxidative Stress Markers - VLCFA levels Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis: - Axonal Damage - Demyelination - Neuroinflammation (Microglia activation) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for preclinical evaluation.

Key Methodologies
  • Animal Models: The Abcd1 null mouse is a commonly used model that develops a late-onset axonal degeneration in the spinal cord, resembling the adrenomyeloneuropathy (AMN) phenotype in humans.

  • Drug Administration: PPARγ agonists are typically administered orally. For instance, in one study, Pioglitazone was administered to Abcd1 null mice for 2 months.

  • Behavioral Analysis: Locomotor function can be assessed using tests like the open field test to measure movement and exploratory behavior.

  • Biochemical Assays:

    • Mitochondrial Function: ATP levels and NAD+/NADH ratios are measured in spinal cord tissues to assess bioenergetic status.

    • Oxidative Stress: Markers of oxidative damage to proteins and DNA are quantified.

    • VLCFA Measurement: Very long-chain fatty acid levels in plasma and tissues are measured by mass spectrometry.

  • Histology and Immunohistochemistry: Spinal cord sections are analyzed for axonal damage, demyelination (e.g., using Luxol Fast Blue staining), and neuroinflammation (e.g., using Iba1 staining for microglia).

Discussion and Conclusion

Both this compound and Pioglitazone demonstrate significant therapeutic potential in preclinical models of X-ALD by targeting key pathological mechanisms including neuroinflammation, mitochondrial dysfunction, and oxidative stress.

A key differentiator for this compound is its demonstrated ability to penetrate the blood-brain barrier effectively, a factor that may have limited the clinical success of other PPARγ agonists in central nervous system disorders. Preclinical data suggests this compound has robust effects on myelination and oligodendrocyte survival.

Pioglitazone has shown strong efficacy in halting axonal degeneration and improving mitochondrial biogenesis in the Abcd1 null mouse model. Interestingly, a modified form of Pioglitazone, PXL065, has shown superior efficacy in reducing VLCFA levels compared to the parent compound in an X-ALD mouse model.

References

Validating the neuroprotective effects of Leriglitazone using multiple assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Leriglitazone (MIN-102), a novel, brain-penetrant selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, is emerging as a promising therapeutic candidate for several devastating neurodegenerative disorders.[1][2][3] Extensive preclinical and clinical studies have sought to validate its neuroprotective effects through a variety of assays, providing a compelling body of evidence for its mechanism of action and therapeutic potential. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, and offers detailed methodologies for key validation assays.

Mechanism of Action: A Multi-Faceted Neuroprotective Approach

This compound's primary mechanism of action is the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating mitochondrial biogenesis, energy metabolism, and inflammation.[4][5] Unlike other PPARγ agonists such as pioglitazone, this compound exhibits superior brain penetration, allowing for effective target engagement within the central nervous system (CNS) at safe concentrations. This enhanced CNS bioavailability is a key differentiator, potentially overcoming the limitations of earlier-generation compounds in treating neurological diseases.

The activation of PPARγ by this compound initiates a cascade of downstream effects that collectively contribute to its neuroprotective profile:

  • Enhanced Mitochondrial Function: this compound promotes mitochondrial biogenesis through the PPARγ coactivator 1-alpha (PGC-1α) pathway, leading to an increased number of mitochondria and improved cellular energy production.

  • Reduced Oxidative Stress: By upregulating the expression of antioxidant enzymes like superoxide dismutase 2 (SOD2), this compound helps to mitigate the damaging effects of reactive oxygen species (ROS) that are a hallmark of many neurodegenerative conditions.

  • Anti-Inflammatory Effects: this compound modulates neuroinflammatory pathways by inhibiting the pro-inflammatory transcription factor NF-κB, thereby reducing microglial activation and the production of inflammatory cytokines.

  • Promotion of Myelination: Preclinical studies have shown that this compound can promote the survival and differentiation of oligodendrocytes, the cells responsible for producing myelin, and enhance myelin debris clearance, suggesting a potential for remyelination.

Performance Data: A Quantitative Comparison

The neuroprotective effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings and provide a comparative overview with alternative treatments for its primary target indications: X-linked Adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FA).

Table 1: Preclinical Efficacy of this compound in In Vitro and In Vivo Models
Assay Model Key Finding Quantitative Data Reference
Mitochondrial Function Frataxin-deficient dorsal root ganglia (DRG) neurons (FA model)Restoration of mitochondrial membrane potentialData not explicitly quantified in abstract
Neuronal Survival Frataxin-deficient DRG neurons (FA model)Increased cell survivalData not explicitly quantified in abstract
Neurite Degeneration Frataxin-deficient DRG neurons (FA model)Reduced neurite degenerationData not explicitly quantified in abstract
Motor Function YG8sR mice (FA model)Improved motor functionData not explicitly quantified in abstract
Neuroinflammation Experimental Autoimmune Encephalomyelitis (EAE) mouse modelReduced neurological disabilityDose-dependent effect observed
Myelination In vivo demyelination-remyelination modelsIncreased myelination and oligodendrocyte survivalElectron microscopy showed proportionately more myelinated axons after 3 weeks of treatment
Brain Penetration MiceIncreased brain-to-plasma exposure ratio compared to pioglitazone50% increase
Table 2: Clinical Efficacy of this compound in X-linked Adrenoleukodystrophy (cALD)
Treatment Clinical Trial Primary Endpoint Key Finding Quantitative Data Reference
This compound NEXUS (Phase 2/3) Proportion of patients with arrested disease at week 9635% of patients met arrested disease criteriaSignificantly greater than the 10% expected from natural history (p<0.05)
This compound Compassionate Use Study Clinical and radiological stability10 out of 13 patients were clinically and radiologically stable for up to two years5 patients with active neuroinflammation became gadolinium negative
Hematopoietic Stem Cell Transplant (HSCT) Standard of Care Halting progression of cerebral ALDEffective when performed early in the disease processNot directly compared with this compound in a head-to-head trial
Lentiviral Gene Therapy Clinical Trials Halting progression of cerebral ALDPromising results with a better safety profile than HSCT in some casesNot directly compared with this compound in a head-to-head trial
Table 3: Clinical Efficacy in Friedreich's Ataxia (FA)
Treatment Clinical Trial Primary Endpoint Key Finding Quantitative Data Reference
This compound FRAMES (Phase 2) Change in spinal cord areaInconclusive as no progression was observed in the placebo groupSignificantly prevented iron accumulation in the brain (p=0.050) as measured by QSM
Omaveloxolone (Skyclarys™) MOXIe (Phase 2) Change in modified Friedreich's Ataxia Rating Scale (mFARS) scoreIndividuals receiving Omaveloxolone performed better on the mFARS than the placebo groupSlowed progression of FA as measured by mFARS by 55% over 3 years in an open-label extension compared to a natural history cohort

Experimental Protocols

Detailed methodologies for key assays are crucial for the replication and validation of experimental findings.

Mitochondrial Membrane Potential Assay

Objective: To measure the mitochondrial membrane potential (ΔΨm) in neurons as an indicator of mitochondrial health.

Principle: This assay utilizes a fluorescent dye, such as JC-1 or Tetramethylrhodamine (TMRM), that accumulates in mitochondria in a membrane potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.

Protocol (using JC-1):

  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line in a 24-well plate and culture under standard conditions.

  • Treatment: Treat the cells with this compound or control compounds at the desired concentrations for the specified duration (e.g., 24 hours). Include a positive control for depolarization, such as FCCP or CCCP (5-50 µM for 15-30 minutes).

  • Staining: Prepare a JC-1 staining solution (e.g., 2 µg/mL) in the cell culture medium.

  • Remove the treatment medium from the cells and add the JC-1 staining solution.

  • Incubate the cells for 15-30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Immediately acquire images using a fluorescence microscope or a plate reader.

    • Red fluorescence (J-aggregates): Excitation ~540 nm, Emission ~590 nm.

    • Green fluorescence (JC-1 monomers): Excitation ~485 nm, Emission ~535 nm.

  • Quantification: Quantify the fluorescence intensity of both red and green channels. The ratio of red to green fluorescence is calculated for each condition. An increase in this ratio indicates a higher mitochondrial membrane potential.

Neurite Outgrowth Assay

Objective: To assess the effect of a compound on the growth and extension of neurites from neurons.

Principle: This assay quantifies the extent of neurite formation, including the number and length of neurites, as a measure of neuronal health and development. It is a valuable tool for identifying compounds with neuroprotective or neuro-regenerative properties.

Protocol:

  • Cell Plating: Coat a 96- or 384-well plate with a suitable substrate (e.g., poly-L-lysine and laminin) to promote neuronal attachment and growth.

  • Seed a neuronal cell line (e.g., Neuro-2a) or primary neurons at an appropriate density.

  • Differentiation (if applicable): For cell lines like Neuro-2a, induce differentiation into a neuronal-like morphology by reducing the serum concentration and adding a differentiation agent like retinoic acid.

  • Treatment: After allowing the cells to adhere and differentiate, treat them with this compound or other test compounds for a specified period (e.g., 24-48 hours).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, to visualize the neurites. Use a fluorescently labeled secondary antibody for detection.

    • Counterstain the nuclei with a dye like DAPI.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as:

    • Total neurite length per neuron.

    • Number of neurites per neuron.

    • Number of branch points per neuron.

Neurofilament Light Chain (NfL) Assay

Objective: To measure the concentration of neurofilament light chain (NfL), a biomarker of neuroaxonal damage, in cerebrospinal fluid (CSF) or blood.

Principle: NfL is a structural protein of neurons that is released into the CSF and blood upon axonal injury. Its levels are elevated in various neurological conditions and can be used to monitor disease activity and treatment response. The most common method for measuring NfL is a highly sensitive immunoassay, such as the Single-Molecule Array (Simoa) technology.

Protocol (using Simoa):

  • Sample Collection: Collect CSF via lumbar puncture or blood (serum or plasma) from subjects. For CSF, polypropylene collection tubes should be used.

  • Sample Preparation: Dilute the CSF or blood samples according to the assay manufacturer's protocol.

  • Immunoassay:

    • The Simoa assay is typically performed on an automated platform (e.g., Quanterix HD-X Analyzer).

    • The assay utilizes paramagnetic beads coated with a capture antibody specific for NfL.

    • The beads are incubated with the sample, allowing the NfL to bind.

    • A biotinylated detection antibody is then added, followed by a streptavidin-β-galactosidase (SBG) conjugate.

    • The beads are washed and loaded into an array of femtoliter-sized wells, such that each well contains at most one bead.

    • A fluorogenic substrate is added, and the wells are sealed.

  • Signal Detection: The instrument images the array and counts the number of fluorescent "on" wells, which corresponds to the number of individual NfL molecules captured.

  • Quantification: The concentration of NfL in the sample is determined by comparing the signal to a standard curve generated with known concentrations of recombinant NfL.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for its validation.

Leriglitazone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Activates NFkB_complex NF-κB Complex PPARg_RXR->NFkB_complex Inhibits PPRE PPRE PPARg_RXR->PPRE Binds to Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_complex->Inflammatory_Genes Promotes IKB IκB Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_complex Activates Target_Genes Target Gene Expression PPRE->Target_Genes Mitochondrial_Biogenesis Mitochondrial Biogenesis Target_Genes->Mitochondrial_Biogenesis ATP_Production ↑ ATP Production Mitochondrial_Biogenesis->ATP_Production ROS ↓ Oxidative Stress (ROS) Mitochondrial_Biogenesis->ROS

Caption: this compound's signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Cell_Culture Neuronal Cell Culture (Primary or Cell Line) Treatment Treatment with this compound and Controls Cell_Culture->Treatment Mito_Assay Mitochondrial Function Assays (e.g., MMP, ATP levels) Treatment->Mito_Assay Neurite_Assay Neurite Outgrowth Assay Treatment->Neurite_Assay Inflammation_Assay Neuroinflammation Assays (e.g., Cytokine measurement) Treatment->Inflammation_Assay Animal_Model Disease Model (e.g., X-ALD or FA mouse) Dosing This compound Administration Animal_Model->Dosing Behavioral Behavioral Tests (e.g., Motor function) Dosing->Behavioral Histology Histological Analysis (e.g., Myelination) Dosing->Histology Biomarkers_animal Biomarker Analysis (e.g., Tissue markers) Dosing->Biomarkers_animal Patient_Recruitment Patient Recruitment (X-ALD, FA) Clinical_Trial Randomized Controlled Trial Patient_Recruitment->Clinical_Trial Endpoints Clinical Endpoints (e.g., mFARS, Loes Score) Clinical_Trial->Endpoints Biomarkers_human Biomarker Analysis (e.g., NfL in CSF/Blood) Clinical_Trial->Biomarkers_human

Caption: Experimental workflow for validating this compound.

References

Leriglitazone vs. Pioglitazone: A Comparative Guide for Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of therapeutic agents targeting neuroinflammation is critical. This guide provides an objective comparison of leriglitazone and pioglitazone, two peroxisome proliferator-activated receptor gamma (PPARγ) agonists with implications for treating central nervous system (CNS) disorders. We will delve into their mechanisms, comparative efficacy based on available data, and the experimental frameworks used to evaluate them.

Introduction

Neuroinflammation is a key pathological feature in a range of neurodegenerative diseases. Both this compound and pioglitazone are thiazolidinediones that act as selective PPARγ agonists, a nuclear receptor that plays a crucial role in regulating inflammation, mitochondrial function, and cellular metabolism.[1][2] While pioglitazone is an established anti-diabetic medication with known anti-inflammatory properties, its efficacy in CNS disorders has been limited by poor brain penetration.[1][3] this compound, a metabolite of pioglitazone, is a novel, brain-penetrant PPARγ agonist specifically developed for CNS diseases.[4] This guide will compare these two agents based on their pharmacological profiles and effects on neuroinflammation.

Mechanism of Action and Signaling Pathways

Both this compound and pioglitazone exert their anti-inflammatory effects primarily through the activation of PPARγ. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding can lead to:

  • Transrepression of Pro-inflammatory Genes: Activated PPARγ can inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-κB (NF-κB). This leads to a downregulation of inflammatory mediators including cytokines (e.g., TNF-α, IL-1β, IL-6) and inducible nitric oxide synthase (iNOS).

  • Upregulation of Anti-inflammatory and Protective Genes: PPARγ activation can also promote the expression of genes involved in antioxidant defense and mitochondrial biogenesis, contributing to neuroprotection.

Below is a diagram illustrating the core signaling pathway.

PPAR_gamma_pathway PPARγ Signaling Pathway in Neuroinflammation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Pioglitazone PPARg_RXR_inactive Inactive PPARγ-RXR Complex Ligand->PPARg_RXR_inactive Activation PPARg_RXR_active Active PPARγ-RXR Complex PPARg_RXR_inactive->PPARg_RXR_active Translocation to Nucleus PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE Binds to NFkB NF-κB PPARg_RXR_active->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, IL-6) PPRE->Pro_inflammatory_Genes Downregulates (via NF-κB inhibition) Anti_inflammatory_Genes Anti-inflammatory & Protective Genes PPRE->Anti_inflammatory_Genes Upregulates NFkB->Pro_inflammatory_Genes Activates

PPARγ Signaling Pathway in Neuroinflammation

Comparative Efficacy in Neuroinflammation

Direct comparative studies with quantitative data for both drugs under identical experimental conditions are not extensively available in the public domain. However, based on existing preclinical and clinical data, a qualitative and semi-quantitative comparison can be made.

Preclinical Data
ParameterThis compoundPioglitazoneReferences
Brain Penetration Sufficient brain penetration demonstrated, achieving CNS concentrations above levels safely achievable with pioglitazone.Limited brain penetration, which is considered a major factor for its lack of efficacy in some CNS clinical trials.
Microglial Activation Reduces microglial activation and macrophage/microglial activation.Inhibits microglial activation and promotes a shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype.
Pro-inflammatory Cytokines Decreases NF-kB levels, leading to reduced pro-inflammatory cytokine production.Decreases the expression of IL-1β, IL-6, and TNF-α.
Neuroprotection Exerts neuroprotective effects by reducing oxidative stress and improving mitochondrial function.Demonstrates neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Myelination Promotes remyelination by increasing myelin debris clearance and oligodendrocyte survival.Shows some positive effects on myelination in certain models.
Clinical Data

Clinical trials for pioglitazone in neurodegenerative diseases like Alzheimer's and Parkinson's have yielded inconsistent results, with some studies failing to show significant efficacy, potentially due to its poor CNS exposure. In contrast, this compound has shown promising results in clinical trials for X-linked adrenoleukodystrophy (X-ALD), demonstrating an ability to halt neuroinflammation and disease progression.

Experimental Protocols

The following are summaries of typical experimental methodologies used to evaluate the anti-neuroinflammatory effects of this compound and pioglitazone.

In Vitro Models
  • Cell Lines: Murine microglial cell lines (e.g., BV-2) or primary microglial cultures are commonly used.

  • Stimulation: Neuroinflammation is often induced by treatment with lipopolysaccharide (LPS).

  • Drug Treatment: Cells are pre-treated with varying concentrations of this compound or pioglitazone before LPS stimulation.

  • Endpoint Analysis:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using ELISA.

    • Nitric Oxide (NO) Production: NO levels are measured using the Griess assay.

    • Gene Expression Analysis: mRNA levels of inflammatory mediators are assessed by quantitative real-time PCR (qRT-PCR).

    • Western Blotting: Protein expression of key signaling molecules (e.g., phosphorylated NF-κB) is analyzed.

in_vitro_workflow In Vitro Experimental Workflow Cell_Culture Microglial Cell Culture (e.g., BV-2 cells) Drug_Treatment Pre-treatment with This compound or Pioglitazone Cell_Culture->Drug_Treatment LPS_Stimulation LPS Stimulation to Induce Inflammation Drug_Treatment->LPS_Stimulation Endpoint_Analysis Endpoint Analysis LPS_Stimulation->Endpoint_Analysis ELISA ELISA (Cytokine Measurement) Endpoint_Analysis->ELISA Griess_Assay Griess Assay (NO Production) Endpoint_Analysis->Griess_Assay qPCR qRT-PCR (Gene Expression) Endpoint_Analysis->qPCR Western_Blot Western Blot (Signaling Proteins) Endpoint_Analysis->Western_Blot

In Vitro Experimental Workflow
In Vivo Models

  • Animal Models: Various animal models of neurodegenerative diseases are utilized, such as:

    • Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis.

    • LPS-induced neuroinflammation models.

    • Genetic models of specific diseases (e.g., Abcd1 knockout mice for X-ALD).

  • Drug Administration: this compound or pioglitazone is administered orally.

  • Behavioral Tests: Motor function and cognitive performance are assessed using tests like the rotarod test, open field test, and Morris water maze.

  • Post-mortem Analysis:

    • Immunohistochemistry/Immunofluorescence: Brain sections are stained for markers of microglial activation (e.g., Iba1), astrogliosis (GFAP), and neuronal damage.

    • Biochemical Assays: Brain homogenates are used for ELISA, qRT-PCR, and Western blotting as described for in vitro models.

Conclusion

This compound and pioglitazone are both PPARγ agonists with demonstrated anti-neuroinflammatory properties. The key differentiator appears to be this compound's superior brain penetration, which may overcome the limitations observed with pioglitazone in treating CNS disorders. Preclinical data suggest that this compound is effective in reducing microglial activation, protecting neurons, and promoting remyelination. Furthermore, early clinical data for this compound in X-ALD are encouraging. While pioglitazone has a well-established safety profile and has shown some efficacy in preclinical CNS models, its clinical translation for neuroinflammatory conditions has been challenging. For researchers and drug developers, this compound represents a promising next-generation PPARγ agonist for neuroinflammatory and neurodegenerative diseases, warranting further investigation and clinical development.

References

Assessing Therapeutic Response to Leriglitazone: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for assessing the therapeutic response to Leriglitazone, a novel treatment for X-linked adrenoleukodystrophy (X-ALD), with alternative therapeutic options. The information is compiled from publicly available clinical trial data and research publications to support objective evaluation and further research in the field.

This compound: A PPARγ Agonist for Neuroprotection

This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the ability to cross the blood-brain barrier.[1] Its mechanism of action is centered on the modulation of multiple pathways implicated in the pathophysiology of neurodegenerative diseases like X-ALD. By activating PPARγ, this compound influences gene expression related to:

  • Neuroinflammation: Suppression of pro-inflammatory pathways.

  • Mitochondrial Function: Enhancement of mitochondrial biogenesis and function.

  • Demyelination and Remyelination: Promotion of oligodendrocyte survival and differentiation.

  • Oxidative Stress: Reduction of oxidative damage to neural cells.

Biomarkers for Assessing this compound's Therapeutic Response

Clinical trials of this compound, particularly the ADVANCE and NEXUS studies, have utilized a panel of biomarkers to assess its biological activity and therapeutic effect. These biomarkers provide insights into the drug's impact on neuroinflammation, blood-brain barrier integrity, and neuroaxonal damage.

Comparison of Biomarker Data: this compound vs. Alternatives

The following table summarizes the available biomarker data for this compound compared to standard and emerging therapies for cerebral adrenoleukodystrophy (cALD), the most severe form of X-ALD. It is important to note that direct quantitative comparisons are challenging due to the limited availability of specific numerical data from all clinical trials in the public domain.

Therapeutic AgentBiomarkerMatrixMethodReported EffectQuantitative Data
This compound Neurofilament Light Chain (NfL)PlasmaSimoa (Single Molecule Array)Stabilization or slower increase compared to placebo, indicating reduced neuroaxonal damage.[2][3]Specific mean change and p-values not publicly available.
Matrix Metalloproteinase-9 (MMP-9)PlasmaLuminex Multiplex AssaySignificant reduction compared to placebo, suggesting improved blood-brain barrier integrity.[2][3]Specific mean change and p-values not publicly available.
AdiponectinPlasma, CSFELISAIncrease in plasma and cerebrospinal fluid, confirming PPARγ target engagement.Specific mean change and p-values not publicly available.
Pro-inflammatory Cytokines (e.g., IL-8, CXCL10-IP10, MCP-1)PlasmaLuminex Multiplex AssayDecrease in pro-inflammatory cytokines.Specific mean change and p-values not publicly available.
Hematopoietic Stem Cell Transplantation (HSCT) Neurofilament Light Chain (NfL)CSF, PlasmaELISA, SimoaLimited data; primarily assessed by clinical and radiological outcomes.Not consistently reported as a primary outcome measure.
CytokinesCSFELISA, Multiplex AssayLimited data; primarily assessed by clinical and radiological outcomes.Not consistently reported as a primary outcome measure.
Eli-cel (Lenti-D Gene Therapy) ABCD1 Protein ExpressionPeripheral Blood Mononuclear CellsFlow CytometryRestoration of ABCD1 protein expression in a percentage of cells.Reported as percentage of positive cells.
Very Long-Chain Fatty Acids (VLCFA)PlasmaGas Chromatography-Mass Spectrometry (GC-MS)No significant change in plasma VLCFA levels.Not a primary efficacy biomarker.
Lorenzo's Oil Very Long-Chain Fatty Acids (VLCFA)PlasmaGas Chromatography-Mass Spectrometry (GC-MS)Normalization of plasma VLCFA levels.Reported as percentage reduction.

Experimental Protocols

Detailed methodologies for the key biomarker assays are provided below. These protocols are representative of the techniques used in clinical and research settings for the assessment of these biomarkers.

Neurofilament Light Chain (NfL) Measurement by Simoa

Principle: The Single Molecule Array (Simoa) technology is an ultra-sensitive immunoassay that allows for the detection of single protein molecules. For NfL, this involves capturing NfL proteins on antibody-coated magnetic beads and detecting them with a fluorescently labeled antibody.

Protocol Outline:

  • Sample Preparation: Plasma or cerebrospinal fluid (CSF) samples are thawed and centrifuged to remove any particulate matter.

  • Reagent Preparation: All reagents, including capture beads, detection antibodies, and enzyme conjugate, are brought to room temperature.

  • Assay Procedure:

    • Samples, calibrators, and controls are incubated with antibody-coated paramagnetic beads.

    • Biotinylated detection antibodies are added, followed by a streptavidin-β-galactosidase (SBG) conjugate.

    • The beads are washed and resuspended in a resorufin β-D-galactopyranoside (RGP) substrate.

    • The beads are loaded into the Simoa instrument for analysis.

  • Data Analysis: The instrument detects the fluorescent signal from single immunocomplexes, and the concentration of NfL is calculated based on a standard curve.

Matrix Metalloproteinase-9 (MMP-9) and Cytokine Measurement by Luminex Multiplex Assay

Principle: The Luminex technology uses color-coded magnetic beads, each coated with a specific antibody to a different analyte. This allows for the simultaneous measurement of multiple proteins in a single sample.

Protocol Outline:

  • Sample Preparation: Plasma samples are thawed and centrifuged.

  • Reagent Preparation: Antibody-coupled beads, detection antibodies, and streptavidin-phycoerythrin (SAPE) are prepared according to the manufacturer's instructions.

  • Assay Procedure:

    • Samples, calibrators, and controls are incubated with the mixture of antibody-coupled beads.

    • A cocktail of biotinylated detection antibodies is added.

    • Streptavidin-phycoerythrin (SAPE) is added, which binds to the biotinylated detection antibodies.

    • The beads are washed and analyzed on a Luminex instrument.

  • Data Analysis: The instrument identifies each bead by its color code and quantifies the amount of bound analyte by measuring the fluorescence of the SAPE.

Adiponectin Measurement by ELISA

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol Outline:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for adiponectin.

  • Sample Incubation: Plasma or CSF samples, along with standards and controls, are added to the wells and incubated.

  • Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

  • Signal Generation: A substrate for the enzyme is added, leading to a color change.

  • Data Analysis: The absorbance of each well is measured using a microplate reader, and the concentration of adiponectin is determined from a standard curve.

Very Long-Chain Fatty Acid (VLCFA) Measurement by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample.

Protocol Outline:

  • Lipid Extraction: Lipids are extracted from plasma samples using an organic solvent mixture.

  • Hydrolysis and Derivatization: The extracted lipids are hydrolyzed to release fatty acids, which are then derivatized to form fatty acid methyl esters (FAMEs) to increase their volatility.

  • GC-MS Analysis: The FAMEs are injected into the gas chromatograph, where they are separated based on their boiling points and retention times. The separated components then enter the mass spectrometer, where they are ionized and detected.

  • Data Analysis: The abundance of specific VLCFAs (e.g., C24:0, C26:0) is quantified by comparing their peak areas to those of internal standards.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound, a typical experimental workflow for biomarker analysis, and the logical relationship between the biomarkers and the therapeutic response.

Leriglitazone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound PPARg_RXR_inactive PPARγ-RXR (inactive) This compound->PPARg_RXR_inactive Binds and activates PPARg_RXR_active PPARγ-RXR (active) PPARg_RXR_inactive->PPARg_RXR_active Translocates to nucleus PPRE PPRE (DNA) PPARg_RXR_active->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Neuroinflammation ↓ Neuroinflammation (↓ Pro-inflammatory cytokines) Gene_Expression->Neuroinflammation Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis (↑ PGC-1α) Gene_Expression->Mitochondrial_Biogenesis Myelination ↑ Myelination (↑ Oligodendrocyte differentiation) Gene_Expression->Myelination Oxidative_Stress ↓ Oxidative Stress Gene_Expression->Oxidative_Stress

Caption: this compound's mechanism of action via PPARγ activation.

Biomarker_Analysis_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis cluster_data Data Interpretation Patient_Sample Patient Sample (Plasma/CSF) Centrifugation Centrifugation Patient_Sample->Centrifugation Storage Storage at -80°C Centrifugation->Storage Immunoassay Immunoassay (Simoa/Luminex/ELISA) Storage->Immunoassay GC_MS GC-MS (for VLCFA) Storage->GC_MS Quantification Quantification Immunoassay->Quantification GC_MS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Correlation Correlation with Clinical Outcomes Statistical_Analysis->Correlation Biomarker_Therapeutic_Response cluster_biomarkers Biomarker Changes cluster_outcomes Clinical Outcomes Therapeutic_Intervention Therapeutic Intervention (e.g., this compound) NfL ↓ Neurofilament Light (NfL) (Neuroaxonal Damage) Therapeutic_Intervention->NfL MMP9 ↓ MMP-9 (BBB Integrity) Therapeutic_Intervention->MMP9 Adiponectin ↑ Adiponectin (Target Engagement) Therapeutic_Intervention->Adiponectin Cytokines ↓ Pro-inflammatory Cytokines (Neuroinflammation) Therapeutic_Intervention->Cytokines Clinical_Improvement Clinical Improvement/ Stabilization NfL->Clinical_Improvement Radiological_Stability Radiological Stability MMP9->Radiological_Stability Adiponectin->Therapeutic_Intervention Indicates Cytokines->Clinical_Improvement Clinical_Improvement->Radiological_Stability

References

A Head-to-Head Comparison of Leriglitazone and Existing Treatments for Friedreich's Ataxia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Friedreich's ataxia (FA) is a rare, inherited neurodegenerative disease characterized by progressive ataxia, muscle weakness, and cardiomyopathy. The underlying cause is a deficiency in the mitochondrial protein frataxin, leading to mitochondrial dysfunction, iron accumulation, and increased oxidative stress. While there is no cure for FA, recent advancements have led to the approval of the first disease-modifying therapy, omaveloxolone (Skyclarys®), and the clinical investigation of other promising candidates like leriglitazone. This guide provides a detailed, head-to-head comparison of this compound and existing treatments for FA, with a focus on experimental data and methodologies to inform the scientific and drug development community.

Mechanism of Action: Targeting Different Hubs in FA Pathophysiology

The therapeutic strategies for Friedreich's ataxia aim to counteract the downstream effects of frataxin deficiency. This compound and the approved treatment, omaveloxolone, act on distinct but related cellular pathways.

This compound , an orally bioavailable and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, is designed to readily cross the blood-brain barrier.[1][2] In the context of FA, its proposed mechanism involves the activation of the PPARγ/PGC-1α pathway.[2][3] This pathway is a master regulator of mitochondrial biogenesis and function, which is impaired in FA.[3] By activating this pathway, this compound is believed to restore mitochondrial function, increase energy production, and promote neuronal survival. Preclinical studies have shown that this compound can increase frataxin levels and protect neurons from degeneration in FA models.

Omaveloxolone (Skyclarys®) , the first FDA-approved treatment for FA, is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that plays a critical role in the cellular antioxidant response. In FA, the Nrf2 signaling pathway is impaired, leaving cells vulnerable to oxidative stress. Omaveloxolone works by restoring Nrf2 activity, which in turn upregulates the expression of numerous antioxidant genes. This helps to mitigate oxidative damage, improve mitochondrial function, and reduce inflammation.

Other Therapeutic Approaches under investigation include iron chelators aimed at reducing mitochondrial iron overload and frataxin replacement therapies designed to address the root cause of the disease. However, these are in earlier stages of development compared to this compound and omaveloxolone.

Clinical Efficacy: A Tale of Two Trials

The clinical development of this compound and omaveloxolone has been marked by two key clinical trials: the Phase 2 FRAMES study for this compound and the registrational Phase 2 MOXIe trial for omaveloxolone.

This compound: The FRAMES Study

The FRAMES trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in patients with FA.

Primary and Secondary Endpoints: The primary endpoint was the change from baseline in the spinal cord area at the C2-C3 level, as measured by MRI, after 48 weeks of treatment. Secondary endpoints included changes in iron accumulation in the dentate nucleus, metabolic markers, and clinical measures of ataxia.

Key Findings: The FRAMES study did not meet its primary endpoint, as no significant difference in spinal cord area was observed between the this compound and placebo groups. However, the study did show some promising results on secondary endpoints. Notably, there was a significant reduction in iron accumulation in the dentate nucleus in the this compound group compared to placebo. While not statistically significant, numerical improvements were also observed in some metabolic markers and in a measure of upper limb ataxia (Composite Cerebellar Functional Severity score - CCFS).

Omaveloxolone: The MOXIe Study

The MOXIe trial was a two-part, registrational Phase 2 study that assessed the safety and efficacy of omaveloxolone in patients with FA.

Primary and Secondary Endpoints: The primary endpoint of the pivotal Part 2 of the study was the change from baseline in the modified Friedreich's Ataxia Rating Scale (mFARS) score compared to placebo after 48 weeks. The mFARS is a clinical assessment that measures disease progression.

Key Findings: The MOXIe trial successfully met its primary endpoint, demonstrating a statistically significant improvement in the mFARS score for patients treated with omaveloxolone compared to placebo. Specifically, the omaveloxolone group showed a mean improvement (decrease) in the mFARS score, while the placebo group experienced a worsening of symptoms.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data from the FRAMES and MOXIe clinical trials.

Table 1: this compound (FRAMES Study) - Key Efficacy Results at 48 Weeks
Endpoint This compound Placebo
Primary Endpoint
Change in Spinal Cord Area (C2-C3)No significant differenceNo significant difference
Secondary Endpoints
Change in Iron Accumulation in Dentate NucleusReduced accumulation (p=0.05 vs placebo)Increased accumulation
Change in Composite Cerebellar Functional Severity (CCFS) ScoreNumerical improvement (not statistically significant)Worsening
Table 2: Omaveloxolone (MOXIe Study) - Key Efficacy Results at 48 Weeks
Endpoint Omaveloxolone Placebo
Primary Endpoint
Change in modified Friedreich's Ataxia Rating Scale (mFARS) Score-1.55 ± 0.69+0.85 ± 0.64
Difference between groups-2.40 ± 0.96 (p=0.014)

Safety and Tolerability

This compound: In the FRAMES study, this compound was generally well-tolerated. The most common adverse events were weight gain and edema, which are known class effects of PPARγ agonists.

Omaveloxolone: In the MOXIe trial, omaveloxolone was also found to be generally safe and well-tolerated. The most frequently reported adverse events included headache, nausea, and fatigue. Transient, reversible increases in aminotransferase levels were also observed.

Experimental Protocols

FRAMES Study (this compound)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.

  • Participants: 39 patients with genetically confirmed Friedreich's ataxia, aged 12 to 60 years.

  • Intervention: Patients received either this compound (oral suspension, once daily) or a matching placebo for 48 weeks.

  • Primary Outcome Measure: Change from baseline in the cross-sectional area of the spinal cord at the C2-C3 level, assessed by magnetic resonance imaging (MRI).

  • Key Secondary Outcome Measures:

    • Change in iron accumulation in the dentate nucleus measured by quantitative susceptibility mapping (QSM) on MRI.

    • Change in the Composite Cerebellar Functional Severity (CCFS) score.

    • Safety and tolerability assessments.

MOXIe Study (Omaveloxolone)
  • Study Design: A two-part, international, multicenter, double-blind, placebo-controlled, randomized registrational Phase 2 trial.

  • Participants: 103 patients with genetically confirmed Friedreich's ataxia, aged 16 to 40 years.

  • Intervention: In Part 2, patients received either omaveloxolone (150 mg/day) or placebo for 48 weeks.

  • Primary Outcome Measure: Change from baseline in the modified Friedreich's Ataxia Rating Scale (mFARS) score.

  • Key Secondary Outcome Measures:

    • Patient's Global Impression of Change.

    • Clinician's Global Impression of Change.

    • Safety and tolerability assessments.

Signaling Pathway Diagrams

Friedreichs_Ataxia_Pathophysiology cluster_gene FXN Gene cluster_protein Frataxin Protein cluster_mitochondria Mitochondrial Dysfunction cluster_cellular Cellular Consequences GAA Repeat Expansion GAA Repeat Expansion Reduced Frataxin Reduced Frataxin GAA Repeat Expansion->Reduced Frataxin Impaired Iron-Sulfur Cluster Biogenesis Impaired Iron-Sulfur Cluster Biogenesis Reduced Frataxin->Impaired Iron-Sulfur Cluster Biogenesis Decreased ATP Production Decreased ATP Production Reduced Frataxin->Decreased ATP Production Mitochondrial Iron Accumulation Mitochondrial Iron Accumulation Impaired Iron-Sulfur Cluster Biogenesis->Mitochondrial Iron Accumulation Increased Oxidative Stress Increased Oxidative Stress Mitochondrial Iron Accumulation->Increased Oxidative Stress Cellular Damage Cellular Damage Increased Oxidative Stress->Cellular Damage Decreased ATP Production->Cellular Damage Neurodegeneration Neurodegeneration Cellular Damage->Neurodegeneration

Caption: Pathophysiology of Friedreich's Ataxia.

Leriglitazone_MOA cluster_drug This compound cluster_receptor Nuclear Receptor cluster_coactivator Coactivator cluster_effects Cellular Effects This compound This compound PPARγ PPARγ This compound->PPARγ activates PGC-1α PGC-1α PPARγ->PGC-1α upregulates Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Improved Mitochondrial Function Improved Mitochondrial Function Mitochondrial Biogenesis->Improved Mitochondrial Function Increased ATP Production Increased ATP Production Improved Mitochondrial Function->Increased ATP Production Neuroprotection Neuroprotection Improved Mitochondrial Function->Neuroprotection

Caption: Mechanism of Action of this compound.

Omaveloxolone_MOA cluster_drug Omaveloxolone cluster_protein Cytosolic Proteins cluster_nucleus Nucleus cluster_effects Cellular Effects Omaveloxolone Omaveloxolone Keap1 Keap1 Omaveloxolone->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation of Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE Antioxidant Response Element Nrf2_n->ARE binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Gene Expression->Reduced Oxidative Stress Anti-inflammatory Effects Anti-inflammatory Effects Antioxidant Gene Expression->Anti-inflammatory Effects Improved Mitochondrial Function Improved Mitochondrial Function Reduced Oxidative Stress->Improved Mitochondrial Function

Caption: Mechanism of Action of Omaveloxolone.

Conclusion and Future Directions

The approval of omaveloxolone marks a significant milestone in the treatment of Friedreich's ataxia, offering the first disease-modifying therapy for this devastating condition. Its demonstrated efficacy in slowing disease progression, as measured by the mFARS, provides a valuable benchmark for future therapeutic development.

This compound, while not meeting its primary endpoint in the FRAMES study, has shown encouraging signals on key biomarkers of disease pathology, such as reduced iron accumulation in the brain. These findings suggest a potential neuroprotective effect that warrants further investigation, possibly in a larger, longer-term clinical trial with different primary endpoints.

The distinct mechanisms of action of this compound and omaveloxolone present an intriguing possibility for future combination therapies. A multi-pronged approach that simultaneously targets mitochondrial biogenesis (this compound) and the cellular antioxidant response (omaveloxolone) could potentially offer synergistic benefits for patients with Friedreich's ataxia. Further preclinical and clinical research is needed to explore this and other novel therapeutic strategies to address the significant unmet medical need in this patient population.

References

Leriglitazone's Mechanism of Action: A Cross-Validated Comparison in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Leriglitazone's performance across different disease models, focusing on its mechanism of action as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. The information presented herein is supported by experimental data from preclinical and clinical studies, offering an objective assessment for researchers and professionals in the field of drug development.

This compound: A Novel PPARγ Agonist for CNS Disorders

This compound (MIN-102) is an orally bioavailable, selective PPARγ agonist with the ability to penetrate the blood-brain barrier.[1] Its primary mechanism of action involves the activation of PPARγ, a nuclear receptor that regulates the expression of a multitude of genes involved in critical cellular processes. This activation triggers a cascade of downstream effects that address the underlying pathophysiology of several neurodegenerative diseases, including X-linked Adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia (FRDA).

The therapeutic potential of this compound stems from its pleiotropic effects, which include:

  • Mitochondrial Biogenesis and Function: this compound stimulates the expression of genes involved in mitochondrial biogenesis, such as PGC-1α, leading to improved mitochondrial function and energy production.[2][3]

  • Neuroinflammation and Oxidative Stress Reduction: By activating PPARγ, this compound can suppress neuroinflammatory pathways, in part by reducing NF-κB levels, and decrease oxidative stress.[2][4]

  • Myelination and Axonal Integrity: this compound has been shown to promote the differentiation and survival of oligodendrocytes, the cells responsible for myelination in the central nervous system, and to protect against axonal degeneration.

This guide will delve into the experimental evidence supporting these mechanisms across different disease models and compare the efficacy of this compound with alternative therapeutic strategies.

Comparative Efficacy of this compound in Disease Models

The following tables summarize the key quantitative data from clinical and preclinical studies of this compound in X-linked Adrenoleukodystrophy and Friedreich's Ataxia.

Clinical Trial Data: X-linked Adrenoleukodystrophy (X-ALD)
Trial Name (Disease Phenotype)Primary EndpointThis compound GroupPlacebo Groupp-valueKey Secondary/Biomarker Endpoints
ADVANCE (Adrenomyeloneuropathy)Change in 6-Minute Walk Test (6MWT) distance at week 96No significant difference from placeboNo significant difference from this compoundNot metBody Sway (eyes closed, feet together): Statistically significant improvement in total (p=0.036) and mediolateral (p=0.003) sway. Progressive Cerebral ALD (cALD): 0/77 patients developed progressive cALD. Neurofilament Light Chain (NfL): Significantly increased levels at week 96 in placebo patients with cerebral lesion progression.
NEXUS (Pediatric Cerebral ALD)Proportion of patients with arrested disease at week 9635% of patients met arrested disease criteriaN/A (Compared to 10% expected from natural history)Statistically significantAll 20 patients remained clinically stable.
CALYX (Adult Cerebral ALD)Time to death or "bedridden with permanent ventilatory support"Currently recruitingPlacebo-controlledN/AN/A
Clinical Trial Data: Friedreich's Ataxia (FRDA)
Trial NamePrimary EndpointThis compound GroupPlacebo Groupp-valueKey Secondary/Biomarker Endpoints
FRAMES Change in spinal cord area (C2-C3) at week 48No significant difference from placeboNo progression observedNot metIron Accumulation (Dentate Nucleus): Significantly reduced iron accumulation (p=0.05). tNAA/mIns Ratio (Spinal Cord): Numerical difference in favor of this compound.
Preclinical Data
Disease ModelKey FindingsQuantitative Data
X-ALD Mouse Model Improved motor function; restored markers of oxidative stress, mitochondrial function, and inflammation.Specific quantitative data on motor function improvement is not detailed in the provided search results.
Friedreich's Ataxia Mouse Model Rescued motor function deficit.Specific quantitative data on the extent of motor function rescue is not detailed in the provided search results.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the measurement of mitochondrial function through oxygen consumption rate (OCR) using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer (e.g., XFe24, XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Mito Stress Test Kit reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy) phenylhydrazone), and a mixture of Rotenone and Antimycin A.

  • Cultured cells (e.g., patient-derived fibroblasts, neurons)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere and grow.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Reagent Loading: Load the Mito Stress Test reagents into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate.

  • Data Acquisition: Initiate the assay protocol. The instrument will measure the basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Open Field Test for Locomotor Activity and Anxiety-like Behavior in Mice

This test is used to assess general locomotor activity and anxiety-like behavior in rodent models.

Materials:

  • Open field arena (a square or circular arena with walls)

  • Video tracking software

  • 70% Ethanol for cleaning

Procedure:

  • Acclimation: Bring the mice to the testing room at least 30 minutes before the test to allow for acclimation.

  • Arena Preparation: Clean the open field arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

  • Test Initiation: Gently place the mouse in the center of the arena.

  • Recording: Record the mouse's activity for a predetermined duration (typically 5-10 minutes) using the video tracking software. The experimenter should remain out of the mouse's sight.

  • Data Analysis: The software analyzes various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Increased time in the center is indicative of lower anxiety-like behavior.

Gait Analysis in Mouse Models

This protocol is used to quantitatively assess motor coordination and balance in mouse models of ataxia.

Materials:

  • Gait analysis system (e.g., CatWalk, DigiGait) with a transparent walkway, a high-speed camera, and analysis software.

Procedure:

  • Acclimation: Acclimate the mice to the testing apparatus.

  • Trial Execution: Have the mouse walk across the transparent walkway. The high-speed camera records the paw prints from below.

  • Data Acquisition: The software captures and analyzes various gait parameters, including stride length, stance width, swing speed, and paw pressure.

  • Data Analysis: Compare the gait parameters between the treated and untreated or wild-type and disease-model mice to assess the effects of the therapeutic intervention on motor coordination.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and the general workflows for its preclinical and clinical evaluation.

Leriglitazone_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Mito Mitochondrial Biogenesis & Function ↑ Gene_Expression->Mito Neuroinflammation Neuroinflammation ↓ (NF-κB ↓) Gene_Expression->Neuroinflammation Oxidative_Stress Oxidative Stress ↓ Gene_Expression->Oxidative_Stress Myelination Oligodendrocyte Differentiation & Survival ↑ Myelination ↑ Gene_Expression->Myelination

Caption: this compound's core mechanism of action.

Preclinical_Workflow start Disease Model Selection (e.g., X-ALD, FRDA mouse models) treatment This compound Administration start->treatment behavioral Behavioral Testing (Open Field, Gait Analysis) treatment->behavioral molecular Molecular & Cellular Analysis (Mitochondrial Respiration, Inflammatory Markers, Myelination) treatment->molecular data Data Analysis & Comparison (Treated vs. Untreated) behavioral->data molecular->data

Caption: General workflow for preclinical evaluation.

Clinical_Trial_Workflow recruitment Patient Recruitment (X-ALD, FRDA) randomization Randomization (this compound vs. Placebo) recruitment->randomization treatment Treatment Period randomization->treatment endpoints Endpoint Assessment (Clinical Outcomes, Biomarkers) treatment->endpoints analysis Statistical Analysis endpoints->analysis

Caption: Simplified clinical trial workflow.

Comparison with Alternative Therapies

A direct head-to-head comparison of this compound with other treatments in clinical trials is not yet available. However, this section provides an overview of the current therapeutic landscape for X-ALD and FRDA.

X-linked Adrenoleukodystrophy (X-ALD)
  • Hematopoietic Stem Cell Transplantation (HSCT): This is the current standard of care for early-stage cerebral ALD. It can halt the progression of cerebral demyelination but is associated with significant risks and is not effective for adrenomyeloneuropathy (AMN).

  • Gene Therapy: Autologous stem cell gene therapy is an emerging alternative to allogeneic HSCT, potentially with a better safety profile. Early results are promising for stabilizing disease progression in boys with early-stage cerebral ALD.

  • Lorenzo's Oil: A mixture of oleic and erucic acids, Lorenzo's oil may have a preventive effect in asymptomatic boys with normal brain MRIs, but its efficacy in established disease is not proven.

Friedreich's Ataxia (FRDA)
  • Omaveloxolone (Skyclarys™): This is the first and only FDA-approved treatment for FRDA in patients aged 16 and older. It is an activator of the Nrf2 pathway, which plays a role in the cellular antioxidant response. Clinical trials have shown that it can slow the progression of neurological symptoms as measured by the modified Friedreich Ataxia Rating Scale (mFARS).

  • Vatiquinone (PTC-743): An investigational drug that targets 15-lipoxygenase to reduce oxidative stress. While the pivotal MOVE-FA trial did not meet its primary endpoint, pre-specified analyses suggested benefits in fatigue and upright stability.

  • Gene Therapy: Several gene therapy approaches are in clinical development, aiming to deliver a functional copy of the frataxin (FXN) gene.

Conclusion

This compound demonstrates a multifaceted mechanism of action that targets key pathological features of X-linked Adrenoleukodystrophy and Friedreich's Ataxia. Preclinical and clinical data provide evidence for its potential to modulate mitochondrial function, reduce neuroinflammation and oxidative stress, and support myelination. While further studies, including the ongoing CALYX trial, are needed to fully establish its efficacy and safety profile, this compound represents a promising therapeutic candidate for these devastating neurodegenerative disorders. This guide provides a foundational overview for researchers and drug development professionals to objectively assess the current evidence base for this compound and its position within the evolving therapeutic landscape.

References

A Comparative Analysis of Leriglitazone and Standard of Care for X-Linked Adrenoleukodystrophy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the long-term efficacy of Leriglitazone for Adrenomyeloneuropathy and Cerebral Adrenoleukodystrophy, benchmarked against current therapeutic standards.

X-linked adrenoleukodystrophy (X-ALD) is a rare neurodegenerative disorder caused by mutations in the ABCD1 gene, leading to the accumulation of very long-chain fatty acids (VLCFAs) in various tissues, primarily affecting the nervous system and adrenal glands. The disease manifests in several phenotypes, with the most common being adrenomyeloneuropathy (AMN), which affects adults and is characterized by progressive spinal cord dysfunction, and the more severe cerebral ALD (cALD), which involves demyelination in the brain and can be rapidly fatal. This guide provides a detailed comparison of the investigational drug this compound against the current standard of care for both AMN and cALD, focusing on long-term efficacy, experimental protocols, and underlying mechanisms of action.

This compound: A Novel PPARγ Agonist

This compound is a novel, orally available, and brain-penetrant selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1] Its mechanism of action is centered on the activation of PPARγ, which in turn modulates the expression of genes involved in mitochondrial biogenesis, oxidative stress, and neuroinflammation.[1][2] By targeting these pathways, this compound aims to restore mitochondrial function, reduce oxidative damage, and mitigate the neuroinflammatory processes that are key features in the pathophysiology of X-ALD.[1][3]

Current Standard of Care: A Dichotomous Approach

The standard of care for X-ALD differs significantly depending on the phenotype:

  • Adrenomyeloneuropathy (AMN): There is currently no approved treatment to halt the progression of AMN. The standard of care is primarily supportive and symptomatic, focusing on managing spasticity, bladder and bowel dysfunction, and providing physical therapy to maintain mobility. Regular monitoring for the potential development of cALD is also a crucial component of patient management.

  • Cerebral Adrenoleukodystrophy (cALD): For patients with early-stage cALD, the only established disease-modifying treatment is allogeneic hematopoietic stem cell transplantation (HSCT). HSCT can halt the progression of cerebral demyelination, but it is associated with significant morbidity and mortality, particularly in patients with advanced disease.

Long-Term Efficacy: this compound vs. Standard of Care

The long-term efficacy of this compound is being evaluated in several key clinical trials. The following tables summarize the available quantitative data from these trials and compare it with the outcomes of the standard of care.

Adrenomyeloneuropathy (AMN)

Table 1: Comparison of this compound (ADVANCE Trial) vs. Placebo for AMN

EndpointThis compound (n=77)Placebo (n=39)Key Findings
Primary Endpoint: Change in 6-Minute Walk Test (6MWT) at 96 weeks -27.7 m (SD 41.4)-30.3 m (SD 60.5)The primary endpoint was not met, with no significant difference between the groups.
Progressive cALD Development 0% (0/77)15.4% (6/39)A significant reduction in the risk of developing life-threatening cerebral ALD was observed in the this compound group.
Body Sway (Anteroposterior, eyes closed, feet apart) Mean change of -1.013Increase of 1.380Suggests a potential improvement in balance with this compound.
Plasma Neurofilament Light Chain (NfL) Levels StabilizedSignificantly increased in patients with cALD progressionSupports a neuroprotective effect of this compound by reducing axonal degeneration.
Plasma MMP-9 Levels Significantly reduced-Indicates preservation of blood-brain barrier integrity.
Common Adverse Events Weight gain (70%), Peripheral edema (64%)Weight gain (23%), Peripheral edema (18%)Adverse events were consistent with the known safety profile of PPARγ agonists.
Cerebral Adrenoleukodystrophy (cALD)

Table 2: Comparison of this compound (NEXUS & CALYX Trials) vs. Hematopoietic Stem Cell Transplantation (HSCT) for cALD

EndpointThis compound (NEXUS Trial - Pediatric)This compound (CALYX Trial - Adult)Hematopoietic Stem Cell Transplantation (HSCT)Key Findings
Disease Arrest 35% of patients met arrested disease criteria at 96 weeks (significantly greater than 10% expected from natural history).Primary endpoint is time to death or becoming bedridden with permanent ventilatory support.Can halt the progression of cerebral demyelination in early-stage disease.This compound shows promise in arresting disease progression in pediatric cALD. The CALYX trial will provide data on survival in adults.
Survival 100% survival of patients remaining on treatment at 24 weeks.To be determined.5-year survival estimates range from 57% to 89% depending on disease severity at the time of transplant.Early data suggests a favorable survival profile for this compound in the pediatric population.
Neurological Function Score (NFS) Stabilized in most patients by week 24.A secondary endpoint.Stabilization of neurologic function is greater in patients with early-stage disease.Both interventions aim to stabilize neurological function.
Loes Score (Radiological Severity) Stabilized in most patients by week 24.A secondary endpoint.Stabilization of Loes score is a key outcome measure.This compound appears to stabilize radiological progression similarly to HSCT in early observations.
Safety and Tolerability Well tolerated with no treatment-related serious adverse events reported.To be determined.Associated with significant risks including transplant-related mortality (7-22%), graft-versus-host disease, and infections.This compound appears to have a more favorable safety profile compared to the significant risks of HSCT.

Experimental Protocols

This compound Clinical Trials

The methodologies for the key this compound trials are outlined below:

1. ADVANCE Trial (NCT03231878) for AMN:

  • Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.

  • Participants: 116 ambulatory men aged 18-65 years with AMN without gadolinium-enhancing brain lesions.

  • Intervention: Daily oral suspension of this compound (starting dose 150 mg) or placebo in a 2:1 ratio for 96 weeks.

  • Primary Endpoint: Change from baseline in the 6-Minute Walk Test (6MWT) distance at week 96.

  • Secondary Endpoints: Included assessments of body sway, quality of life, and the incidence of cerebral lesion progression.

2. NEXUS Trial (NCT04528706) for Pediatric cALD:

  • Design: A 96-week, open-label, Phase 2/3 study.

  • Participants: Boys aged 2-12 years with X-ALD and white matter lesions.

  • Intervention: Once-daily oral this compound.

  • Primary Endpoint: Proportion of patients with arrested disease at week 96.

  • Secondary Endpoints: Change from baseline in Neurologic Function Score (NFS), Loes score, and gadolinium intensity score.

3. CALYX Trial (NCT05819866) for Adult cALD:

  • Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 40 adult male X-ALD patients with progressive cALD, defined by the presence of gadolinium-enhancing brain lesions.

  • Intervention: this compound or placebo with a 1:1 randomization.

  • Primary Endpoint: Time to death or becoming bedridden with a requirement for permanent ventilatory support.

  • Key Exclusion Criteria: Loes score greater than 12 and previous HSCT or gene therapy.

Hematopoietic Stem Cell Transplantation (HSCT)
  • Protocol: Involves myeloablative conditioning chemotherapy followed by the infusion of hematopoietic stem cells from a matched donor.

  • Patient Selection: Typically performed in patients with early-stage cALD, as outcomes are significantly worse in those with advanced neurological deficits.

  • Outcome Measures: Survival, stabilization of neurological and cognitive function, and arrest of cerebral demyelination as assessed by MRI (Loes score).

Visualizing the Mechanisms and Processes

To better understand the underlying biology and experimental designs, the following diagrams have been generated.

Leriglitazone_Mechanism_of_Action cluster_0 Pathophysiology of X-ALD cluster_1 This compound Intervention ABCD1_mutation ABCD1 Gene Mutation VLCFA VLCFA Accumulation ABCD1_mutation->VLCFA Mito_Dys Mitochondrial Dysfunction VLCFA->Mito_Dys Ox_Stress Oxidative Stress VLCFA->Ox_Stress Neuroinflam Neuroinflammation VLCFA->Neuroinflam Demyelination Demyelination & Axonal Degeneration Mito_Dys->Demyelination Ox_Stress->Demyelination Neuroinflam->Demyelination This compound This compound PPARg PPARγ Activation This compound->PPARg PGC1a ↑ PGC-1α PPARg->PGC1a Antioxidant ↑ Antioxidant Genes PPARg->Antioxidant NFkB ↓ NF-κB Pathway PPARg->NFkB Mito_Bio ↑ Mitochondrial Biogenesis PGC1a->Mito_Bio Mito_Bio->Mito_Dys Restores Function Antioxidant->Ox_Stress Reduces Stress NFkB->Neuroinflam Reduces Inflammation

Caption: this compound's mechanism of action in X-ALD.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Patient_ID Patient Identification (AMN or cALD Diagnosis) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment (e.g., Age, Loes Score, Prior Treatment) Patient_ID->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization (e.g., 2:1 this compound vs. Placebo) Informed_Consent->Randomization Treatment_Admin Treatment Administration (Oral this compound or Placebo) Randomization->Treatment_Admin Regular_Visits Regular Study Visits (e.g., Weeks 24, 48, 96) Treatment_Admin->Regular_Visits Efficacy_Endpoints Efficacy Assessments (6MWT, NFS, Loes Score) Regular_Visits->Efficacy_Endpoints Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Regular_Visits->Safety_Monitoring Biomarkers Biomarker Analysis (NfL, MMP-9) Regular_Visits->Biomarkers Data_Lock Database Lock Efficacy_Endpoints->Data_Lock Safety_Monitoring->Data_Lock Biomarkers->Data_Lock Statistical_Analysis Statistical Analysis of Endpoints Data_Lock->Statistical_Analysis

References

Safety Operating Guide

Proper Disposal of Leriglitazone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of investigational compounds like leriglitazone are critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a novel research compound, specific disposal protocols for this compound are not publicly available. In the absence of explicit guidance from the manufacturer or a specific classification as hazardous waste under the Resource Conservation and Recovery Act (RCRA), this compound should be handled as a non-hazardous pharmaceutical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local, state, and federal regulations.[1][2][3]

This guide provides a general framework for the proper disposal of this compound in a research laboratory setting, emphasizing safety and compliance.

Step-by-Step Disposal Procedure

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A lab coat[4]

2. Waste Characterization and Segregation:

  • Treat as Non-Hazardous Pharmaceutical Waste: Based on currently available public information, this compound is not listed as a hazardous waste. However, it is prudent to handle all investigational compounds with care.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5] Keep solid and liquid waste containing this compound in separate, designated containers.

3. Container Management:

  • Use Appropriate Containers: Collect this compound waste in containers that are compatible with the compound and are in good condition to prevent leaks or spills. Plastic containers are often preferred for solid waste.

  • Proper Labeling: Clearly label the waste container with the following information:

    • "Non-Hazardous Pharmaceutical Waste"

    • "this compound"

    • Principal Investigator's Name and Contact Information

    • Building and Room Number

    • Date of initial waste accumulation

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.

4. Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be at or near the point of waste generation.

  • Secondary Containment: It is good practice to use secondary containment for liquid waste containers to mitigate potential spills.

5. Final Disposal:

  • Contact EHS for Pickup: Once the waste container is full or the project is complete, contact your institution's EHS department to arrange for a waste pickup. Do not dispose of this compound down the drain or in the regular trash.

  • Incineration: The most common and recommended disposal method for non-hazardous pharmaceutical waste is incineration by a licensed waste management facility. Your EHS department will coordinate this process.

Data Presentation

As no specific quantitative data for the disposal or inactivation of this compound is publicly available, a data table cannot be provided. Researchers should rely on the qualitative guidance provided by their institution's EHS department.

Experimental Protocols

There are no publicly available, validated experimental protocols for the chemical inactivation or disposal of this compound. The recommended procedure is to follow the institutional guidelines for non-hazardous pharmaceutical waste, which typically involves collection and subsequent incineration by a professional waste management service.

Mandatory Visualization

Leriglitazone_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Characterize Characterize as Non-Hazardous Pharmaceutical Waste PPE->Characterize Segregate Segregate Solid & Liquid This compound Waste Characterize->Segregate Container Use Labeled, Compatible Waste Containers Segregate->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store Inspect Weekly Inspection of Waste Container Store->Inspect EHS_Contact Contact Institutional EHS for Waste Pickup Inspect->EHS_Contact Incineration Disposal via Incineration by Licensed Vendor EHS_Contact->Incineration

Caption: General workflow for the proper disposal of this compound.

By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste from your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.